Product packaging for 3-Benzylcyclobutane-1-thiol(Cat. No.:)

3-Benzylcyclobutane-1-thiol

Cat. No.: B15298677
M. Wt: 178.30 g/mol
InChI Key: YDNPNRDHBLBSGR-UHFFFAOYSA-N
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Description

3-Benzylcyclobutane-1-thiol is a specialized chemical reagent featuring a cyclobutane ring scaffold substituted with a benzyl group and a thiol functional group. This structure makes it a compound of significant interest in medicinal chemistry and chemical biology research. The thiol group (-SH) is a key feature, as thiols are known for their high reactivity and nucleophilicity, playing critical roles in antioxidant systems, metal binding, and redox signaling processes within biological systems . The unique electronic properties of the thiol, which can exist in a deprotonated thiolate form (R-S-), allow it to participate in nucleophilic reactions and undergo reversible oxidation, which is fundamental to many enzymatic and regulatory functions . The incorporation of a strained cyclobutane ring, similar to those found in bicyclobutane (BCB) derivatives, can impart unique reactivity and stability profiles, making such scaffolds valuable as bioisosteres or building blocks in the synthesis of more complex molecules . Researchers can leverage this compound in the development of covalent enzyme inhibitors, where the thiol can form disulfide bridges with protein cysteine residues, or as a precursor for the synthesis of novel thioether compounds. Its potential applications extend to materials science, where it could be used as a monomer or cross-linker in polymer chemistry. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14S B15298677 3-Benzylcyclobutane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

3-benzylcyclobutane-1-thiol

InChI

InChI=1S/C11H14S/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

YDNPNRDHBLBSGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Conformation of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cyclobutane Conformation

The cyclobutane ring is a four-membered cycloalkane that exhibits a balance between angle strain and torsional strain. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat under normal conditions. A planar conformation would lead to significant eclipsing interactions between the hydrogen atoms on adjacent carbon atoms, resulting in high torsional strain. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering reduces the torsional strain by staggering the substituents, although it slightly increases the angle strain from the ideal 90 degrees of a planar square to approximately 88 degrees in the puckered form.

The puckered conformation of cyclobutane is dynamic, with the ring undergoing a rapid inversion process where the "up" and "down" atoms of the pucker switch positions. The presence of substituents on the ring can influence the energetics of this inversion and may favor one puckered conformation over others.

Conformational Analysis of 3-Benzylcyclobutane-1-thiol

For a 1,3-disubstituted cyclobutane such as this compound, the relative orientation of the benzyl and thiol groups is a key determinant of the molecule's overall shape and properties. The two primary conformations are the cis and trans isomers, which do not interconvert without breaking bonds. Within each of these isomers, further conformational possibilities arise from the puckering of the cyclobutane ring.

The substituents can occupy either axial or equatorial positions in the puckered ring. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. In the case of this compound, the benzyl group is significantly bulkier than the thiol group.

  • Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation would likely have both the benzyl and the thiol groups in equatorial positions (diequatorial). A ring flip would place both groups in axial positions, which would be energetically unfavorable due to steric interactions.

  • Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This would result in one substituent being in an axial position and the other in an equatorial position. The preferred conformation would have the bulkier benzyl group in the equatorial position and the smaller thiol group in the axial position to minimize steric strain.

The conformational preferences are a result of a complex interplay of steric and electronic effects, and computational modeling is often employed to determine the relative energies of the different conformers.

Data Presentation

While specific experimental data for this compound is not available, the following tables provide a template for how such data would be presented. This data is typically obtained from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.

Table 1: Predicted Conformational Energies

Conformer Substituent Positions Relative Energy (kcal/mol) Population (%)
trans-diequatorial Benzyl (eq), Thiol (eq) 0 (most stable) >95
trans-diaxial Benzyl (ax), Thiol (ax) High <1
cis-equatorial/axial Benzyl (eq), Thiol (ax) ~1-2 Minor

| cis-axial/equatorial | Benzyl (ax), Thiol (eq) | Higher | Minor |

Table 2: Representative Spectroscopic and Geometric Data

Parameter Expected Value/Range Technique
1H NMR Coupling Constants (JH-H) 2-10 Hz NMR Spectroscopy
C-C-C Bond Angle (ring) ~88° X-ray Crystallography
Puckering Angle ~30-35° X-ray Crystallography
Dihedral Angles Varies with conformation X-ray Crystallography

| S-H Vibrational Frequency | ~2550-2600 cm-1 | IR Spectroscopy |

Experimental Protocols

The structural and conformational analysis of this compound would involve a combination of synthesis, purification, and characterization using various spectroscopic and analytical techniques.

The synthesis of this compound could potentially be achieved through a multi-step process. One possible route involves the [2+2] cycloaddition of appropriate precursors to form the cyclobutane ring, followed by functional group manipulations to introduce the benzyl and thiol moieties. The synthesis of thiols can be achieved through various methods, including the reduction of disulfides or the reaction of a corresponding halide with a sulfur nucleophile.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.

  • 1H NMR: The chemical shifts and coupling constants of the protons on the cyclobutane ring would provide valuable information about their relative orientations. The magnitude of the coupling constants between adjacent protons can help distinguish between cis and trans isomers and provide insight into the ring's pucker.

  • 13C NMR: This would confirm the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be used to establish the complete connectivity of the molecule and to determine through-space proximities of protons, which is crucial for confirming conformational preferences. For example, a Nuclear Overhauser Effect (NOE) between the benzyl protons and specific ring protons would indicate their spatial closeness.

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state.

  • Protocol:

    • Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

    • Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined and refined to generate a precise 3D model of the molecule. This model provides accurate bond lengths, bond angles, and dihedral angles.

Theoretical calculations are essential for understanding the energetics of different conformations and for complementing experimental data.

  • Protocol:

    • Conformational Search: Perform a systematic or stochastic search of the conformational space of this compound to identify all low-energy conformers.

    • Geometry Optimization and Energy Calculation: Use quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of each conformer and calculate its relative energy.

    • Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the conformational model.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structural analysis of this compound.

G cluster_conformation Cyclobutane Ring Puckering Planar Puckered Planar->Puckered Reduces Torsional Strain

Diagram 1. Puckering of the cyclobutane ring.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis NMR NMR Spectroscopy Structural_Analysis->NMR X-ray X-ray Crystallography Structural_Analysis->X-ray Computational Computational Modeling Structural_Analysis->Computational Conformational_Model Conformational Model NMR->Conformational_Model X-ray->Conformational_Model Computational->Conformational_Model

Diagram 2. Experimental workflow for structural analysis.

G cluster_trans Trans Isomer cluster_cis Cis Isomer Diequatorial Diequatorial (More Stable) Diaxial Diaxial (Less Stable) Diequatorial->Diaxial Ring Flip eq_ax Benzyl (eq), Thiol (ax) (More Stable) ax_eq Benzyl (ax), Thiol (eq) (Less Stable) eq_ax->ax_eq Ring Flip

Diagram 3. Conformational possibilities for isomers.

Conclusion

The structural and conformational analysis of this compound relies on well-established principles of stereochemistry and physical organic chemistry. While direct experimental data is lacking, a combination of spectroscopic techniques, particularly NMR, and computational modeling would be the primary methods to elucidate its preferred three-dimensional structure. The puckered nature of the cyclobutane ring and the steric demands of the benzyl and thiol substituents are the critical factors that will govern its conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive structural characterization of this and related substituted cyclobutane compounds.

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylcyclobutane-1-thiol is a unique molecule incorporating a benzyl group, a cyclobutane ring, and a thiol functional group. This combination of moieties suggests potential applications in medicinal chemistry and materials science, where the lipophilic benzyl group, the conformationally constrained cyclobutane scaffold, and the reactive thiol group can be exploited. Understanding the physicochemical properties of this compound is crucial for its potential development and application. This technical guide outlines the predicted properties of this compound and provides detailed experimental protocols for its synthesis and comprehensive characterization.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on the known properties of analogous structures containing benzyl, cyclobutane, and thiol functionalities.

PropertyPredicted ValueRationale / Reference Compound Analogy
Molecular Formula C₁₁H₁₄SBased on the chemical structure.
Molecular Weight 178.30 g/mol Calculated from the molecular formula.
Boiling Point ~250-270 °CEstimated based on the boiling points of benzyl mercaptan and substituted cyclobutanes.
Melting Point Not readily predictableHighly dependent on crystal packing.
Density ~1.0 - 1.1 g/cm³Based on the densities of similar organic thiols and benzyl derivatives.
pKa of Thiol Group 9.5 - 10.5Aliphatic thiols typically have pKa values in this range. The benzyl group is not expected to significantly alter the acidity of the thiol.[1][2][3][4][5]
LogP (Octanol-Water Partition Coefficient) 3.0 - 4.0The presence of the lipophilic benzyl group and the hydrocarbon scaffold suggests moderate to high lipophilicity.[6][7][8][9]
Aqueous Solubility LowExpected to be poorly soluble in water due to its lipophilic nature.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the nucleophilic substitution of a suitable leaving group on a 3-benzylcyclobutane precursor with a thiol-containing nucleophile.

Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 3-Benzylcyclobutyl Methanesulfonate C Thioacetate Intermediate A->C Nucleophilic Substitution (e.g., in DMF) B Sodium Thioacetate B->C E This compound C->E Hydrolysis D Hydrolysis (e.g., LiAlH4 or NaOH) D->E

Caption: Proposed synthetic route to this compound.

Experimental Protocols
  • Step 1: Thioacetylation. To a solution of 3-benzylcyclobutyl methanesulfonate (1 equivalent) in dimethylformamide (DMF), add sodium thioacetate (1.2 equivalents). Stir the reaction mixture at 60°C for 12 hours.

  • Step 2: Work-up and Extraction. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.

  • Step 3: Hydrolysis. Dissolve the crude intermediate in methanol. Add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 4 hours.

  • Step 4: Final Work-up and Purification. Neutralize the reaction mixture with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire the spectrum in CDCl₃. The expected signals would include multiplets for the cyclobutane ring protons, a singlet or multiplet for the benzylic protons, aromatic protons in the range of 7.2-7.4 ppm, and a characteristic signal for the thiol proton.[10][11][12]

    • ¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons.[13]

  • Mass Spectrometry (MS):

    • Perform analysis using Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. The presence of sulfur can be indicated by the M+2 peak due to the natural abundance of the ³⁴S isotope.[14][15]

  • Gas Chromatography (GC):

    • Use a suitable capillary column (e.g., DB-5) with a temperature gradient program. This will determine the purity of the synthesized compound.[16][17]

Physicochemical Property Determination Protocols

pKa Determination

The pKa of the thiol group can be determined using potentiometric titration or UV-Vis spectrophotometry.

G cluster_pka pKa Determination Workflow A Prepare solution of This compound B Titrate with a standard base solution (e.g., NaOH) A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. Volume of titrant added C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/ethanol).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Protocol:

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Agitate the mixture until equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or GC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Protocol:

  • Add an excess amount of this compound to a known volume of water.

  • Stir the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the solution to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or GC).

Signaling Pathways and Biological Interactions

While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential interactions with biological systems. The thiol group is known to participate in redox reactions and can interact with biological thiols like glutathione, potentially impacting cellular redox homeostasis.[18] The lipophilic nature of the molecule may facilitate its interaction with cell membranes and hydrophobic binding pockets of proteins.

G cluster_bio Potential Biological Interactions A This compound B Cell Membrane (Lipophilicity-driven interaction) A->B C Protein Binding (Hydrophobic pockets) A->C D Redox Cycling (Thiol-disulfide exchange) A->D E Cellular Thiols (e.g., Glutathione) D->E

Caption: Potential biological interaction pathways for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for its synthesis and characterization. While experimental data for this specific molecule is currently lacking, the proposed methodologies offer a clear roadmap for researchers interested in exploring its potential. The unique combination of a benzyl group, a cyclobutane scaffold, and a thiol functional group makes this compound a compelling target for future research in drug discovery and materials science. The experimental validation of the properties and biological activities outlined in this guide will be a critical next step in unlocking its potential.

References

Technical Guide: Spectroscopic Analysis of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 3-Benzylcyclobutane-1-thiol. These values are estimations derived from typical ranges for benzyl, cyclobutane, and thiol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.15m5HAr-H
~ 2.70d2HAr-CH₂ -
~ 3.50m1HH -C-SH
~ 2.40 - 1.80m5HCyclobutane ring protons
~ 1.50t1HSH

Note: The chemical shift of the thiol proton (SH) can be broad and its position may vary depending on concentration and solvent.[1][2]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary aromatic C
~ 128.5Aromatic C H
~ 128.3Aromatic C H
~ 126.0Aromatic C H
~ 45C -SH
~ 40Ar-C H₂-
~ 35Cyclobutane C H
~ 25Cyclobutane C H₂

Note: The chemical shifts for the cyclobutane ring carbons can be influenced by the stereochemistry of the substituents.[3][4][5][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3080 - 3030MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch (cyclobutane and benzyl CH₂)
~ 2600 - 2550WeakS-H stretch[13][14]
~ 1600, 1495, 1450Medium-WeakAromatic C=C ring stretch[15][16][17]
~ 740, 700StrongAromatic C-H out-of-plane bend (monosubstituted)
~ 700 - 600Weak-MediumC-S stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

m/zInterpretation
178[M]⁺ (Molecular Ion)
145[M - SH]⁺
91[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl compounds)[18]
87[M - C₇H₇]⁺

Note: The tropylium ion at m/z 91 is often a prominent peak in the mass spectra of benzyl-containing compounds.[18][19]

Experimental Protocols

The following are detailed, generic methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds between scans.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) to allow for the slower relaxation of quaternary carbons.

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

    • Solution: Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a salt cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Cyclobutane Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of cyclobutane thiols. It details key synthetic methodologies from early pioneering work to modern stereoselective approaches, presents quantitative data in structured tables, and includes detailed experimental protocols for pivotal reactions. Furthermore, this guide illustrates the strategic importance of the cyclobutane thiol motif in medicinal chemistry and drug development.

Introduction: The Significance of the Cyclobutane Thiol Moiety

The incorporation of strained carbocyclic rings, such as cyclobutane, into molecular scaffolds is a well-established strategy in medicinal chemistry. The conformational rigidity and unique three-dimensional geometry of the cyclobutane ring offer a level of structural pre-organization that can enhance binding affinity to biological targets and improve pharmacokinetic properties. When combined with a thiol group, a key functionality in numerous biologically active molecules, the resulting cyclobutane thiol motif presents a compelling, albeit historically underexplored, area of chemical space for drug discovery.

Cyclobutane-containing compounds have shown promise in a variety of therapeutic areas, including antiviral and anticancer applications, and as enzyme inhibitors.[1][2][3] The thiol group itself is a critical component of several drugs and is known to interact with biological targets through various mechanisms, including covalent modification and metal chelation. The strategic combination of these two functionalities within a single molecule offers the potential for novel pharmacological profiles.

This guide will first delve into the historical context of the synthesis of cyclobutane thiols, tracing the evolution of synthetic methods. It will then provide a detailed examination of key synthetic approaches, complete with experimental protocols and quantitative data. Finally, the applications of these compounds in drug development will be highlighted, underscoring their potential as valuable building blocks for future therapeutics.

Historical Perspective: The Dawn of Cyclobutane Thiol Synthesis

The early history of cyclobutane thiol synthesis is intertwined with the broader development of cyclobutane chemistry. One of the earliest methods for accessing the cyclobutane core functionalized with a group that could be converted to a thiol was through the Demjanov rearrangement . This reaction, first reported by Nikolai Demjanov in 1903, involves the diazotization of a primary amine with nitrous acid, which can lead to ring expansion or rearrangement.[4][5] In the context of cyclobutane thiol synthesis, the Demjanov rearrangement of cyclobutylamine would have been a plausible, albeit indirect, early route to cyclobutanol, a precursor to the corresponding thiol.

A significant milestone in the direct synthesis of a cyclobutane thiol derivative was reported in 1972 by Witiak and co-workers. Their work described the radical-mediated addition of thioacetic acid and benzyl thiol to cyclobut-1-ene-1-carboxylic acid .[6] This photochemical approach represented a direct method for introducing a sulfur-containing functional group onto a pre-formed cyclobutane ring.

The following sections will provide a more detailed examination of these and other key synthetic methodologies that have been developed over the years.

Key Synthetic Methodologies

Synthesis via Nucleophilic Substitution of Cyclobutyl Halides

A classical and straightforward approach to the synthesis of cyclobutanethiol involves the nucleophilic substitution of a cyclobutyl halide with a sulfur nucleophile. This method is analogous to the Williamson ether synthesis and provides a direct route to the parent thiol.

Reaction Scheme:

G A Cyclobutyl-X C Cyclobutanethiol A->C B NaSH B->C

Caption: General scheme for the synthesis of cyclobutanethiol via nucleophilic substitution.

Experimental Protocol: Synthesis of Cyclobutanethiol from Cyclobutyl Bromide

  • Materials: Cyclobutyl bromide, Sodium hydrosulfide (NaSH), Ethanol, Water.

  • Procedure: A solution of sodium hydrosulfide is prepared by saturating a solution of sodium ethoxide in ethanol with hydrogen sulfide gas. To this solution, cyclobutyl bromide is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude cyclobutanethiol is then purified by fractional distillation.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Yield (%)Reference
Cyclobutyl BromideSodium HydrosulfideEthanol465-75Hypothetical

Note: This is a generalized procedure based on standard organic chemistry principles. Specific yields and reaction times may vary.

Radical Addition of Thiols to Cyclobutenes

The 1972 work by Witiak and co-workers demonstrated the feasibility of a free-radical addition of thiols to a cyclobutene derivative. This method is particularly useful for functionalized cyclobutenes.

Reaction Scheme:

G A Cyclobutene C Substituted Cyclobutane Thiol A->C hv B R-SH B->C

Caption: Radical addition of a thiol to a cyclobutene.

Experimental Protocol: Photochemical Addition of Thioacetic Acid to Cyclobut-1-ene-1-carboxylic acid

  • Materials: Cyclobut-1-ene-1-carboxylic acid, Thioacetic acid, Benzene (as solvent).

  • Procedure: A solution of cyclobut-1-ene-1-carboxylic acid and a slight excess of thioacetic acid in dry benzene is placed in a quartz reaction vessel. The solution is irradiated with a high-pressure mercury lamp at room temperature while being stirred. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting thioester is purified by chromatography. The thioester can then be hydrolyzed to the corresponding thiol under basic conditions.

Quantitative Data:

Cyclobutene DerivativeThiol ReagentSolventIrradiation Time (h)Yield (%)Reference
Cyclobut-1-ene-1-carboxylic acidThioacetic AcidBenzene24ModerateWitiak et al. (1972)
Cyclobut-1-ene-1-carboxylic acidBenzyl ThiolBenzene24ModerateWitiak et al. (1972)
Modern Stereoselective Synthesis: Sulfa-Michael Addition

A recent advancement in the synthesis of cyclobutane thiols was reported by Waser and co-workers in 2025, describing a highly diastereoselective and enantioselective sulfa-Michael addition of thiols to cyclobutene derivatives.[7] This method provides excellent control over the stereochemistry of the final product.

Reaction Scheme:

G A Activated Cyclobutene C Diastereomerically Enriched Cyclobutane Thiol A->C DBU or Chiral Catalyst B R-SH B->C

Caption: Diastereoselective sulfa-Michael addition to an activated cyclobutene.

Experimental Protocol: Diastereoselective Sulfa-Michael Addition of 2-Bromothiophenol to a Cyclobutene Ester

  • Materials: Benzyl 1-cyclobutene-1-carboxylate, 2-Bromothiophenol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.

  • Procedure: To a solution of benzyl 1-cyclobutene-1-carboxylate (1.1 equivalents) and 2-bromothiophenol (1.0 equivalent) in acetonitrile is added DBU (1.1 equivalents) at room temperature. The reaction is stirred for 18 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired thio-substituted cyclobutane ester with high diastereoselectivity.

Quantitative Data:

ThiolCyclobutene AcceptorCatalyst/BaseSolventYield (%)Diastereomeric Ratio (dr)Reference
2-BromothiophenolBenzyl 1-cyclobutene-1-carboxylateDBUAcetonitrile>95>95:5Waser et al. (2025)
4-FluorothiophenolBenzyl 1-cyclobutene-1-carboxylateDBUAcetonitrile88>95:5Waser et al. (2025)
Benzyl mercaptanBenzyl 1-cyclobutene-1-carboxylateDBUAcetonitrile9692:8Waser et al. (2025)

Characterization Data of Cyclobutanethiol

The identity and purity of cyclobutanethiol are confirmed through various spectroscopic techniques.

Spectroscopic Data Summary:

TechniqueKey Features
¹H NMR Multiplets in the regions of δ 1.8-2.2 ppm (cyclobutyl protons) and a broad singlet for the thiol proton (S-H).
¹³C NMR Resonances for the methine carbon attached to sulfur and the methylene carbons of the cyclobutane ring.
IR Characteristic S-H stretching vibration around 2550 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹.
Mass Spec. Molecular ion peak (M⁺) at m/z = 88, with characteristic fragmentation patterns.

Applications in Drug Development

The rigid framework of the cyclobutane ring makes it an attractive scaffold for positioning pharmacophoric groups in a defined orientation, which can lead to enhanced biological activity and selectivity. The introduction of a thiol group further expands the potential for interaction with biological targets.

Enzyme Inhibition

Thiol-containing molecules are well-known inhibitors of various enzymes, particularly metalloenzymes where the thiol group can coordinate to the metal center in the active site. Cyclobutane thiols can be designed as conformationally restricted mimics of known thiol-containing enzyme inhibitors. For example, they have been explored as potential inhibitors of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system.[2]

Antiviral Agents

Cyclobutane derivatives have been investigated as antiviral agents, with some showing activity against viruses such as HIV.[8] The incorporation of a thiol or a group that can be metabolized to a thiol could enhance the antiviral profile of these compounds by providing an additional point of interaction with viral enzymes or proteins. Optically active cyclobutylamines, which can be precursors to cyclobutane thiols, are valuable intermediates in the synthesis of antiviral nucleoside analogues.[9]

Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate the physicochemical properties of a drug candidate while maintaining or improving its biological activity. The combination of a cyclobutane scaffold with a thiol group provides a unique building block for the design of novel bioisosteres.

Conclusion

The synthesis of cyclobutane thiols has evolved from early, often low-yielding and non-selective methods to modern, highly efficient, and stereocontrolled processes. This progression has opened up new avenues for the exploration of this unique chemical space in the context of drug discovery and development. The combination of the rigid cyclobutane scaffold and the versatile thiol functionality offers a powerful platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. As synthetic methodologies continue to advance, it is anticipated that the full potential of cyclobutane thiols in medicinal chemistry will be further realized.

References

Unveiling the Therapeutic Potential of Benzylcyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of benzylcyclobutane derivatives, a promising class of compounds in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Core Focus: Dual SGLT1/SGLT2 Inhibition by Benzocyclobutane C-Glycosides

A significant area of investigation for benzylcyclobutane derivatives is their potent inhibitory activity against the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). A notable example is a series of benzocyclobutane-C-glycosides that have demonstrated high potency as dual inhibitors of these key glucose transporters.

Quantitative Analysis of SGLT1/SGLT2 Inhibition

The inhibitory activities of these compounds have been quantified through in vitro assays, with key findings summarized in the table below. The data highlights the impressive potency of these derivatives, with IC50 values in the nanomolar range.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)
Compound 19 451

Table 1: In vitro inhibitory potency of a lead benzocyclobutane-C-glycoside derivative against human SGLT1 and SGLT2.[1]

Mechanism of Action: SGLT1/SGLT2 Inhibition

SGLT1 and SGLT2 are crucial for glucose reabsorption in the small intestine and kidneys, respectively. By inhibiting these transporters, benzylcyclobutane-C-glycosides can effectively reduce blood glucose levels, offering a promising therapeutic strategy for metabolic disorders such as type 2 diabetes.

SGLT_Inhibition cluster_lumen Intestinal/Renal Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT1/2 SGLT1/2 Transporter Glucose->SGLT1/2 Co-transport Sodium Sodium Sodium->SGLT1/2 Intracellular_Glucose Glucose SGLT1/2->Intracellular_Glucose GLUT GLUT Transporter Blood_Glucose Glucose GLUT->Blood_Glucose Facilitated Diffusion Intracellular_Glucose->GLUT Benzylcyclobutane_Derivative Benzylcyclobutane Derivative Benzylcyclobutane_Derivative->SGLT1/2 Inhibition

Figure 1: Mechanism of SGLT1/2 Inhibition.

Experimental Protocols

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of benzylcyclobutane derivatives against human SGLT1 and SGLT2.

Cell Culture and Transfection:

  • HEK293 or CHO-K1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with plasmids encoding human SGLT1 or SGLT2.

Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, cells are washed with a sodium-containing buffer.

  • Cells are then incubated with the test compound (benzylcyclobutane derivative) at various concentrations for a specified period.

  • A solution containing ¹⁴C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to each well, and the plate is incubated to allow for uptake.

  • The uptake is terminated by washing the cells with ice-cold buffer.

  • The cells are lysed, and the amount of ¹⁴C-AMG taken up is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SGLT_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture Culture HEK293/CHO-K1 Cells Transfect Transfect with hSGLT1/2 Culture->Transfect Seed Seed in 96-well Plates Transfect->Seed Wash_Na Wash with Na+ Buffer Seed->Wash_Na Add_Compound Incubate with Test Compound Wash_Na->Add_Compound Add_AMG Add 14C-AMG Add_Compound->Add_AMG Incubate_Uptake Incubate for Uptake Add_AMG->Incubate_Uptake Wash_Cold Wash with Cold Buffer Incubate_Uptake->Wash_Cold Lyse Lyse Cells Wash_Cold->Lyse Scintillation Scintillation Counting Lyse->Scintillation Calculate_IC50 Calculate IC50 Scintillation->Calculate_IC50

Figure 2: In Vitro SGLT Inhibition Assay Workflow.
In Vivo Assessment of Glucose-Lowering Effects in Rodent Models

This protocol provides a general framework for evaluating the in vivo efficacy of benzylcyclobutane derivatives in reducing blood glucose levels.

Animal Models:

  • Sprague-Dawley (SD) rats or db/db mice are commonly used models for studying hyperglycemia and diabetes.

Experimental Procedure:

  • Animals are fasted overnight prior to the experiment.

  • A baseline blood sample is collected to determine fasting glucose levels.

  • The test compound (benzylcyclobutane derivative) is administered orally at various doses.

  • Blood glucose levels are monitored at regular intervals over a 24-hour period.

  • In some studies, an oral glucose tolerance test (OGTT) is performed after compound administration to assess the postprandial glucose-lowering effect.

  • Data is analyzed to determine the dose-dependent reduction in blood glucose levels and the overall anti-hyperglycemic effect.

Other Potential Biological Activities

While the inhibition of SGLT transporters is the most well-documented activity for benzylcyclobutane derivatives, the broader class of cyclobutane-containing compounds has been associated with a range of other biological effects. These findings suggest that benzylcyclobutane derivatives may also hold promise in other therapeutic areas.

  • Anticancer Activity: Some cyclobutane derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain polysubstituted cyclobutanes have shown inhibitory activity against human diffuse large B-cell lymphoma (TMD-8), mouse pancreatic ductal adenocarcinoma (KPC), and human colorectal adenocarcinoma (HCT-116) cell lines.[2]

  • Antimicrobial and Antibacterial Properties: Natural and synthetic cyclobutane-containing alkaloids have been reported to exhibit strong antibacterial and antimicrobial activities.

  • Neuroprotective Effects: While not directly involving benzylcyclobutane structures, related compounds with benzylidene and cyclopentanone moieties have shown neuroprotective effects in models of ischemic stroke.[3] This suggests that the incorporation of a benzyl group into cyclic structures could be a viable strategy for developing neuroprotective agents.

  • Anti-inflammatory Activity: The cyclobutane scaffold is present in various natural products with anti-inflammatory properties. Further investigation into synthetic benzylcyclobutane derivatives could reveal novel anti-inflammatory agents.

Conclusion

Benzylcyclobutane derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The well-established dual inhibitory activity of benzocyclobutane-C-glycosides against SGLT1 and SGLT2 highlights their potential in the management of metabolic diseases. Furthermore, the diverse biological activities observed in the broader class of cyclobutane-containing compounds suggest that benzylcyclobutane derivatives warrant further exploration for their potential applications in oncology, infectious diseases, and neurology. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of molecules.

References

Investigating the Potential Mechanism of Action of 3-Benzylcyclobutane-1-thiol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available research specifically detailing the mechanism of action of 3-Benzylcyclobutane-1-thiol. This whitepaper, therefore, presents a theoretical investigation based on the known pharmacological roles of its core structural components: the cyclobutane scaffold and the thiol functional group. The experimental protocols and signaling pathways described herein are proposed as a framework for potential future investigation.

Introduction: An Unexplored Compound with Potential

This compound is a molecule that combines two chemical motifs of significant interest in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, offers a rigid, three-dimensional scaffold that is increasingly utilized in drug design to enhance molecular properties.[1] The thiol group is a potent functional group responsible for the activity of numerous approved drugs, capable of participating in a variety of biological interactions. The combination of these two features in this compound suggests a potential for novel biological activity, yet its specific mechanism of action remains to be elucidated. This document aims to provide a comprehensive overview of the potential pharmacology of this compound and to propose a detailed roadmap for its investigation.

The Role of the Core Scaffolds in Drug Discovery

The predicted activity of this compound can be inferred by examining its constituent parts.

The Cyclobutane Scaffold: A Tool for Physicochemical and Pharmacodynamic Optimization

The cyclobutane ring is a valuable structural motif in modern drug discovery. Its rigid, puckered conformation allows for precise spatial positioning of substituents, which can be critical for optimizing interactions with biological targets.[1] Key advantages of incorporating a cyclobutane scaffold include:

  • Conformational Restriction: By limiting the flexibility of a molecule, a cyclobutane ring can lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Improved Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Enhanced Solubility: The introduction of sp³-hybridized carbons can increase the fraction of sp³ carbons (Fsp³), a property often correlated with improved aqueous solubility.

  • Aryl Isostere: Cyclobutane rings can serve as non-planar replacements for aromatic rings, offering a different vectoral projection of substituents and potentially improving properties like solubility and metabolic stability.

The Thiol Group: A Hub of Biological Activity

The thiol (-SH) functional group is a key player in a wide range of biological processes and is a component of many therapeutic agents. Its high nucleophilicity and ability to undergo redox reactions are central to its diverse mechanisms of action.[2][3] Potential roles for thiol-containing compounds include:

  • Antioxidant Activity: Thiols can act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.[2][3]

  • Thiol-Disulfide Exchange: The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This reversible process can modulate protein structure and function, effectively acting as a biological "on/off" switch.[4]

  • Enzyme Inhibition: The thiol group can directly bind to and inhibit enzymes, particularly those with key cysteine or metal cofactors in their active sites.

  • Replenishment of Glutathione (GSH): Some thiol-containing drugs can serve as precursors for the synthesis of glutathione, the most abundant endogenous antioxidant, thereby bolstering the cell's natural defense against oxidative damage.[3][5]

Data Summary: Properties of Cyclobutane and Thiol Moieties in Drug Design

The following table summarizes the key attributes and potential applications of the cyclobutane and thiol moieties, which form the basis for hypothesizing the mechanism of action of this compound.

MoietyKey Physicochemical/Biochemical PropertiesPotential Applications in Drug Design
Cyclobutane Scaffold Rigid, puckered 3D structure; Increased Fsp³ character; Metabolic stability.[1]Conformational constraint of pharmacophores; Replacement for aromatic rings (aryl isostere); Filling of hydrophobic pockets in target proteins; Improvement of solubility and metabolic profiles.[1]
Thiol Group High nucleophilicity; Ability to undergo oxidation/reduction; Can form disulfide bonds; Metal chelation.[2][3]Enzyme inhibition (especially metalloenzymes or those with active site cysteines); Antioxidant/ROS scavenger; Modulation of protein function via thiol-disulfide exchange; Replenishment of cellular glutathione levels.[2][3][5]

Hypothesized Signaling Pathway and Mechanism of Action

A plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a protein kinase involved in a pro-inflammatory signaling cascade. In this model, the thiol group could form a covalent or non-covalent interaction with a non-catalytic cysteine residue near the ATP-binding pocket of the kinase. The rigid cyclobutane scaffold would then orient the benzyl group to occupy a hydrophobic pocket, conferring specificity and affinity. This inhibition would block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade and reducing the expression of inflammatory mediators.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates Gene_Expression Inflammatory Gene Expression TranscriptionFactor->Gene_Expression Promotes External_Signal External_Signal External_Signal->Receptor Activates Compound This compound Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade.

Proposed Experimental Protocols for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to determine the mechanism of action of a novel compound. The following workflow outlines a potential strategy for investigating this compound.

Experimental_Workflow Start Start Phenotypic_Screening Phase 1: Phenotypic Screening (e.g., cell viability, cytokine release assays) Start->Phenotypic_Screening Target_Identification Phase 2: Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Identified Biological Effect Target_Validation Phase 3: Target Validation & Characterization (Biochemical & Biophysical Assays) Target_Identification->Target_Validation Putative Protein Target(s) Identified Cellular_Mechanism Phase 4: Cellular Mechanism & Pathway Analysis (Western blot, qPCR, reporter assays) Target_Validation->Cellular_Mechanism Confirmed Target Engagement & Potency End End Cellular_Mechanism->End Mechanism of Action Elucidated

Caption: A proposed workflow for investigating the mechanism of action.

Phase 1: Phenotypic Screening
  • Objective: To identify the biological effects of the compound in relevant cellular models.

  • Methodology:

    • Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, immune cells like macrophages).

    • Assay Performance:

      • Cytotoxicity/Viability Assays (e.g., MTS/MTT): Treat cells with a dose-response of this compound for 24-72 hours to determine its effect on cell proliferation and calculate the IC₅₀.

      • Inflammatory Response Assays (e.g., ELISA): In an immune cell line (e.g., LPS-stimulated RAW 264.7 macrophages), measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant after treatment with the compound.

      • High-Content Imaging: Use automated microscopy to assess morphological changes, protein localization, or other cellular markers in response to compound treatment.

Phase 2: Target Identification
  • Objective: To identify the direct molecular target(s) of the compound.

  • Methodology:

    • Affinity-Based Approaches:

      • Synthesize a derivative of this compound with a linker for immobilization on beads (e.g., sepharose).

      • Incubate the affinity matrix with cell lysate.

      • Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

    • Proteome-Wide Thermal Shift Assays (CETSA):

      • Treat intact cells or cell lysates with the compound.

      • Heat the samples across a range of temperatures.

      • Analyze the soluble protein fraction by mass spectrometry. Target proteins will typically show increased thermal stability upon ligand binding.

Phase 3: Target Validation and Characterization
  • Objective: To confirm the interaction between the compound and the putative target(s) and to quantify the binding affinity and kinetics.

  • Methodology:

    • Recombinant Protein Expression: Express and purify the identified target protein(s).

    • Biochemical Assays:

      • If the target is an enzyme, develop an in vitro activity assay (e.g., kinase activity assay using a fluorescent substrate).

      • Determine the IC₅₀ of this compound against the purified enzyme.

    • Biophysical Assays:

      • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kₐ, kₔ) and affinity (Kₔ).

      • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Phase 4: Cellular Mechanism and Pathway Analysis
  • Objective: To confirm that the interaction with the validated target is responsible for the observed cellular phenotype and to map the affected signaling pathway.

  • Methodology:

    • Target Engagement Assays: Use techniques like cellular thermal shift assays in intact cells to confirm that the compound engages the target at concentrations consistent with the phenotypic effect.

    • Pathway Analysis (Western Blotting/qPCR):

      • Treat cells with the compound and analyze the phosphorylation status of downstream substrates of the target protein via Western blot.

      • Use qPCR to measure changes in the expression of genes known to be regulated by the signaling pathway.

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype observed with compound treatment should be diminished or abolished in these cells, confirming the on-target effect.

Conclusion

While the specific mechanism of action of this compound is currently unknown, its chemical structure suggests a high potential for biological activity. The combination of a rigid cyclobutane scaffold and a reactive thiol group provides a strong foundation for hypothesizing its role as a potential modulator of enzymatic activity or cellular signaling pathways, particularly those involving cysteine-dependent proteins or redox regulation. The experimental framework proposed in this whitepaper offers a clear and logical path forward for elucidating its mechanism of action, from initial phenotypic discovery to detailed molecular and cellular validation. Such studies are warranted to unlock the potential therapeutic value of this and other unexplored thio-substituted cyclobutane compounds.

References

The Cyclobutane Motif: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Applications of Substituted Cyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a privileged motif in medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it distinct stereochemical and physicochemical properties that medicinal chemists are increasingly exploiting to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of substituted cyclobutane compounds, focusing on their synthesis, biological evaluation, and role in the development of approved and investigational drugs.

The Allure of the Four-Membered Ring: Physicochemical Properties and Medicinal Chemistry Applications

The cyclobutane ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which leads to a non-planar, puckered conformation. This three-dimensional structure provides a rigid scaffold that can be used to orient substituents in specific spatial arrangements, thereby optimizing interactions with biological targets. The C-C bonds within the cyclobutane ring have a higher p-character than those in larger cycloalkanes, influencing their electronic properties.

Medicinal chemists have leveraged these unique characteristics for a variety of applications in drug design:

  • Conformational Rigidity: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.

  • Metabolic Stability: The introduction of a cyclobutane moiety can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Pharmacophore Scaffolding: The well-defined geometry of the cyclobutane ring allows for the precise positioning of pharmacophoric groups, enhancing selectivity and affinity for the target.

  • Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and lipophilicity.

Key Substituted Cyclobutane Compounds in Modern Medicine

The versatility of the cyclobutane motif is exemplified by its presence in several clinically successful drugs and promising investigational agents. This section details the synthesis, mechanism of action, and relevant biological data for key examples.

Apalutamide: A Non-steroidal Androgen Receptor Inhibitor

Apalutamide is a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. The cyclobutane ring in apalutamide plays a crucial role in its high affinity for the androgen receptor (AR).

Quantitative Biological Data: Apalutamide

ParameterValueCell Line/Assay ConditionReference
IC50 16 nMCell-free assay[1][2]
IC50 200 nMAR luciferase reporter gene assay (in the presence of 0.45 nM testosterone)[3]

Experimental Protocol: Synthesis of Apalutamide

The synthesis of apalutamide involves a multi-step process. A key step is the reaction of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid. The reaction is typically carried out in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C). The resulting intermediate is then further processed to yield apalutamide. A detailed, step-by-step protocol can be found in various patents and publications.[4]

Signaling Pathway: Androgen Receptor Inhibition by Apalutamide

Apalutamide functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor. This prevents the receptor's nuclear translocation, its binding to androgen response elements (AREs) on DNA, and subsequent transcription of genes that promote prostate cancer cell growth and survival.[1][3][5][6][7]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP Binding AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Androgen Receptor Signaling Pathway and Apalutamide Inhibition.
Boceprevir: An HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral medication for the treatment of hepatitis C virus (HCV) genotype 1 infection. The cyclobutylmethyl group at the P1 position of boceprevir is a key structural feature that contributes to its potent inhibition of the HCV NS3/4A serine protease.

Quantitative Biological Data: Boceprevir

ParameterValueTarget/Assay ConditionReference
Ki 14 nMHCV NS3 Protease[6][8]
EC50 200-400 nMHCV Genotypes 1, 2, and 5 Replicons[9]
IC90 350 nMCell-based replicon assay[6]

Experimental Protocol: Synthesis of Boceprevir

The synthesis of boceprevir is a complex, multi-step process. A common route involves the preparation of key intermediates, including a chiral dimethylcyclopropylproline analog and a β-aminoamide with the cyclobutylmethyl moiety. These fragments are then coupled to assemble the final molecule. Detailed synthetic procedures are available in the scientific literature and patents.[10][11][12][13][14] For example, one described method involves placing KBr, NaOAc, and TEMPO in a flask with MTBE, followed by the addition of acetic acid and water. A solution of NaOCl is then added continuously over a period of time. The organic layer is then worked up with an ascorbic acid solution and concentrated to provide a key intermediate.[10]

Signaling Pathway: HCV Replication and Inhibition by Boceprevir

The HCV NS3/4A protease is essential for viral replication. It cleaves the HCV polyprotein into mature non-structural proteins that are necessary for the formation of the viral replication complex. Boceprevir acts as a covalent, reversible inhibitor of this protease, thereby blocking the viral life cycle.[8][15][16][17][18]

HCV_Replication cluster_host_cell Host Cell HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex Template NS_Proteins Mature Non-structural Proteins (NS3, NS4A, etc.) Polyprotein->NS_Proteins Cleavage by NS3/4A Protease NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Boceprevir Boceprevir Boceprevir->Polyprotein Inhibits Cleavage Carboplatin_Mechanism cluster_cell Cancer Cell Carboplatin_ext Carboplatin (Extracellular) Carboplatin_int Carboplatin (Intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Pt Activated Platinum Species Carboplatin_int->Activated_Pt Hydrolysis DNA Cellular DNA Activated_Pt->DNA Binds to DNA DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Replication_Block Inhibition of DNA Replication DNA_Adducts->Replication_Block Transcription_Block Inhibition of Transcription DNA_Adducts->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

References

An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public experimental data exists for the thermal stability and decomposition of 3-Benzylcyclobutane-1-thiol. This guide is a predictive analysis based on established principles of organic chemistry and data from analogous structures, including cyclobutane derivatives and alkyl/benzyl thiols. The data and pathways presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a unique molecule combining a strained cyclobutane ring, a reactive thiol group, and a bulky benzyl substituent. Understanding its thermal stability is critical for its synthesis, purification, storage, and application in pharmaceutical development, where thermal liability can impact drug efficacy and safety. This document outlines the predicted thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized protocols for its empirical study.

Predicted Thermal Profile

The thermal decomposition of this compound is expected to be complex, influenced by three primary structural motifs:

  • Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approx. 26 kcal/mol), making it susceptible to thermal ring-opening reactions. The decomposition of cyclobutane itself yields ethylene, typically at temperatures above 400°C.[1][2]

  • Carbon-Sulfur (C-S) Bond Lability: The C-S bond in thiols is weaker than a C-C or C-H bond. For instance, the C-S bond dissociation energy in ethanethiol is approximately 73.6 kcal/mol.[3] Thermal cleavage of this bond is a common initial step in thiol decomposition.

  • Benzyl Group Influence: The benzyl group can stabilize adjacent radicals, potentially influencing homolytic cleavage pathways. However, the benzyl radical itself can undergo further complex rearrangements and decomposition.[4]

Based on these factors, the decomposition of this compound is likely initiated at moderately elevated temperatures, proceeding through competing pathways involving ring opening and C-S bond scission.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from standard thermal analysis techniques. These values are estimates based on related compounds and serve as a benchmark for potential experimental investigation.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted ValueConditions
Onset Decomposition Temp. (Tonset)180 - 220 °C10 °C/min, N2 atmosphere
Temperature at Max Loss Rate (Tpeak)230 - 260 °C10 °C/min, N2 atmosphere
Mass Loss at 300 °C65 - 80%10 °C/min, N2 atmosphere
Final Residue at 500 °C< 5%10 °C/min, N2 atmosphere

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted ValueConditions
Melting Point (Tm)60 - 85 °C5 °C/min, N2 atmosphere
Enthalpy of Fusion (ΔHfus)15 - 25 J/g5 °C/min, N2 atmosphere
Decomposition Exotherm (Tdecomp)225 - 270 °C10 °C/min, N2 atmosphere
Enthalpy of Decomposition (ΔHdecomp)-150 to -300 J/g10 °C/min, N2 atmosphere

Predicted Decomposition Pathways

Two primary competing pathways are proposed for the initial thermal decomposition of this compound. These pathways are likely to involve radical intermediates. Upon heating, simple thiols are known to emit toxic fumes of sulfur oxides.[5]

  • Pathway A: C-S Bond Homolysis: The initial and most probable step is the homolytic cleavage of the relatively weak C-S bond to form a cyclobutyl radical and a sulfanyl radical (•SH). The resulting radicals can then undergo further reactions.

  • Pathway B: Cyclobutane Ring Opening: Concurrent with C-S cleavage, the strained cyclobutane ring can open via a [2+2] cycloreversion, analogous to the decomposition of cyclobutane to ethylene.[1] This would lead to the formation of ethylene and a substituted thio-enolic compound, which would likely be unstable.

  • Pathway C: Intramolecular Elimination: Similar to the decomposition of ethanethiol to ethylene and hydrogen sulfide[3], an intramolecular elimination reaction could occur, yielding hydrogen sulfide and benzyl-substituted cyclobutene.

G cluster_main Thermal Input (Δ) cluster_A Pathway A: C-S Homolysis cluster_B Pathway B: Ring Opening cluster_C Pathway C: Elimination Start This compound A1 3-Benzylcyclobutyl Radical + •SH Start->A1 C-S Cleavage B1 Ethylene + Benzyl Vinyl Thiol Start->B1 [2+2] Cycloreversion C1 Hydrogen Sulfide (H₂S) + 1-Benzylcyclobutene Start->C1 Intramolecular Elimination A2 Dimerization & Recombination Products A1->A2 B2 Polymerization / Further Decomposition B1->B2

Caption: Predicted major thermal decomposition pathways for this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition profile, the following standard methodologies are recommended.

  • Objective: To determine the temperature at which the material begins to lose mass and to quantify this mass loss as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen, 99.99% purity) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

    • Record the mass loss and temperature continuously.

    • Analyze the resulting curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

  • Objective: To determine melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).

  • Apparatus: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a vented or pinhole pan is recommended if significant gas evolution is expected.

    • Prepare an empty, sealed aluminum pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition event observed in TGA (e.g., 350 °C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify melting endotherms and decomposition exotherms, calculating their respective enthalpies.

G Sample Sample Preparation (this compound) TGA TGA Analysis (5-10 mg, 10°C/min, N₂) Sample->TGA DSC DSC Analysis (2-5 mg, 10°C/min, N₂) Sample->DSC GCMS TGA-GC/MS or Py-GC/MS (Decomposition Product ID) Sample->GCMS Data1 Mass Loss vs. Temp (T-onset, T-peak) TGA->Data1 Data2 Heat Flow vs. Temp (Tm, T-decomp, ΔH) DSC->Data2 Data3 Fragment Identification (Mass Spectra) GCMS->Data3 Report Comprehensive Thermal Stability Report Data1->Report Data2->Report Data3->Report

Caption: Experimental workflow for thermal stability assessment.

Conclusion and Recommendations

The thermal stability of this compound is predicted to be limited by the inherent strain of the cyclobutane ring and the lability of the C-S bond. Decomposition is anticipated to begin in the range of 180-220 °C, proceeding via complex pathways including C-S bond homolysis, ring opening, and intramolecular elimination. Due to the potential for releasing toxic sulfur-containing gases and the exothermic nature of the decomposition, careful handling at elevated temperatures is imperative.

For drug development professionals, it is recommended to:

  • Perform the detailed TGA and DSC analyses as described to establish a definitive thermal profile.

  • Utilize TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify the actual decomposition products and validate the proposed pathways.

  • Conduct long-term stability studies at various temperatures below the determined Tonset to establish safe storage and handling conditions.

References

A Technical Guide to the Solubility of 3-Benzylcyclobutane-1-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzylcyclobutane-1-thiol. Given the compound's specific nature, this document focuses on the foundational principles of its solubility, a detailed experimental protocol for quantitative measurement, and a template for systematic data presentation.

Theoretical Framework: Predicting Solubility

The solubility of this compound is governed by its molecular structure, which features a polar thiol (-SH) group and a significant non-polar region comprising the benzyl and cyclobutane rings. The principle of "like dissolves like" is paramount.[1]

  • Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar thiol group can engage in dipole-dipole interactions and potentially weak hydrogen bonding with polar solvent molecules.[2] However, the large, non-polar benzylcyclobutane moiety will hinder solubility. Moderate solubility may be expected, but it is likely to decrease as the carbon chain of the solvent increases.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar benzyl and cyclobutane components will interact favorably with non-polar solvents through London dispersion forces. The presence of the polar thiol group will slightly diminish compatibility. High solubility is generally expected in these solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating a wide range of compounds. Due to their polarity and ability to engage in strong dipole-dipole interactions, they are likely to be effective solvents for this compound.

Thiols are generally less soluble in water than their corresponding alcohols due to weaker hydrogen bonding capabilities.[4] While this guide focuses on organic solvents, this principle underscores the importance of the thiol group's moderate polarity.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[5] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Apparatus:

  • This compound (pure solid or liquid)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[6] Ensuring an excess of solid material is visible is crucial for achieving saturation.[5]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

  • Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[6] This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.[7] The analytical method should be validated for accuracy and precision.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a standardized format for recording experimental results.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Notes
Polar Protic Methanol25
Ethanol25
Polar Aprotic Acetonitrile25
Acetone25
Dimethyl Sulfoxide (DMSO)25
Non-Polar n-Hexane25
Toluene25
Diethyl Ether25
Dichloromethane25

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps of the shake-flask method for determining the solubility of this compound.

G A 1. Preparation B Add excess solute to known volume of solvent A->B C 2. Equilibration B->C D Agitate at constant T (24-48 hours) C->D E 3. Phase Separation & Filtration D->E F Filter supernatant to remove undissolved solid E->F G 4. Dilution & Quantification F->G H Dilute sample and analyze via HPLC or GC G->H I Result: Solubility Data H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Diagram 2: Factors Influencing Solubility

This diagram illustrates the logical relationship between the structural features of this compound and the properties of different solvent classes, predicting the resulting solubility.

G cluster_solute This compound cluster_solvents Solvent Classes cluster_outcomes Predicted Outcome Solute Solute Structure Polar_Group Polar Head (-SH group) Solute->Polar_Group has NonPolar_Group Non-Polar Tail (Benzylcyclobutane) Solute->NonPolar_Group has Low_Sol Moderate to Low Solubility Polar_Group->Low_Sol Favorable interaction (dipole-dipole) High_Sol High Solubility Polar_Group->High_Sol Unfavorable interaction (mismatched polarity) NonPolar_Group->Low_Sol Unfavorable interaction (mismatched polarity) NonPolar_Group->High_Sol Favorable interaction (dispersion forces) Polar_Solvent Polar Solvents (e.g., Methanol) Polar_Solvent->Low_Sol NonPolar_Solvent Non-Polar Solvents (e.g., Hexane) NonPolar_Solvent->High_Sol

Caption: Predicted Solubility Based on Molecular Interactions.

References

Navigating the Stereochemical Landscape: A Technical Guide to the Chirality and Enantiomeric Separation of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practical methodologies for addressing the chirality and enantiomeric separation of 3-Benzylcyclobutane-1-thiol. Given the increasing importance of stereoisomerism in pharmacology and materials science, a thorough understanding of enantioselective synthesis and purification is paramount. This document outlines potential synthetic routes and detailed protocols for enantiomeric resolution, supported by data presentation and workflow visualizations.

Introduction to the Chirality of this compound

This compound is a chiral molecule possessing a stereocenter at the carbon atom of the cyclobutane ring to which the thiol group is attached. The presence of this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-Benzylcyclobutane-1-thiol and (S)-3-Benzylcyclobutane-1-thiol. As is often the case in drug development, these enantiomers may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate stereochemically pure enantiomers is of critical importance.

Synthetic Strategies

The synthesis of this compound can be approached through both racemic and enantioselective pathways.

Racemic Synthesis

A plausible racemic synthesis of this compound can be envisioned starting from commercially available precursors. A potential synthetic workflow is outlined below.

G A 3-Benzylidenecyclobutan-1-one B Hydrogenation (e.g., H2, Pd/C) A->B C 3-Benzylcyclobutan-1-one B->C D Reduction (e.g., NaBH4) C->D E 3-Benzylcyclobutan-1-ol D->E F Mesylation (MsCl, Et3N) E->F G 3-Benzylcyclobutyl methanesulfonate F->G H Nucleophilic Substitution (e.g., KSH) G->H I rac-3-Benzylcyclobutane-1-thiol H->I

Caption: Proposed Racemic Synthesis of this compound.

Enantioselective Synthesis

An enantioselective synthesis can provide direct access to a specific enantiomer, potentially reducing the need for downstream resolution. A promising approach involves an asymmetric Michael addition to a cyclobutene precursor, a strategy that has been successfully employed for the synthesis of other thio-substituted cyclobutanes.[1][2][3]

A proposed enantioselective synthesis is detailed below.

G cluster_start Starting Materials cluster_reaction Asymmetric Michael Addition cluster_product Product cluster_workup Further Steps A Benzylthiol C Chiral Organocatalyst (e.g., Chinchona-based squaramide) A->C B Cyclobut-2-en-1-one B->C D Enantioenriched 3-Benzylthiocyclobutan-1-one C->D E Reduction and Functional Group Interconversion D->E F Enantiopure This compound E->F

Caption: Proposed Enantioselective Synthesis Workflow.

Experimental Protocol: Asymmetric Michael Addition

  • To a solution of cyclobut-2-en-1-one (1.0 eq) in a suitable solvent (e.g., toluene) at -20 °C is added the chiral organocatalyst (0.1 eq).

  • Benzylthiol (1.2 eq) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 24-48 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enantioenriched 3-benzylthiocyclobutan-1-one.

Table 1: Hypothetical Data for Enantioselective Synthesis

CatalystTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Chinchona Squaramide A-20248592 (R)
Chinchona Squaramide B-20248288 (S)
Chinchona Squaramide A0129075 (R)

Enantiomeric Separation of Racemic this compound

For racemic mixtures, enantiomeric separation is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[4] Separation can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Indirect Approach: Diastereomeric Derivatization

The thiol group of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatography.

G A rac-3-Benzylcyclobutane-1-thiol B Chiral Derivatizing Agent (e.g., (R)-(-)-N-(1-phenylethyl)maleimide) A->B Derivatization C Diastereomeric Mixture B->C D Achiral HPLC Separation C->D E Separated Diastereomers D->E F Cleavage of Derivatizing Agent E->F G Enantiopure This compound F->G

Caption: Indirect Enantiomeric Separation via Derivatization.

Experimental Protocol: Derivatization and HPLC Separation

  • To a solution of racemic this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a chiral derivatizing agent (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is redissolved in the HPLC mobile phase.

  • The diastereomeric mixture is separated by HPLC on a C18 column.

  • Fractions corresponding to each diastereomer are collected.

  • The derivatizing group is cleaved under appropriate conditions to yield the pure enantiomers.

Direct Approach: Chiral HPLC

Direct separation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[5]

Experimental Protocol: Chiral HPLC Separation

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.

Table 2: Hypothetical Chiral HPLC Separation Data

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak IA95:58.29.51.8
Chiralpak IB90:1010.111.82.1
Chiralpak IC85:157.58.31.5

Conclusion

The successful development of therapeutics and other advanced materials based on this compound necessitates robust methods for its enantioselective synthesis and purification. This guide has outlined plausible synthetic strategies and detailed protocols for enantiomeric separation. While the provided data is hypothetical, it is based on established principles and methodologies for similar chiral compounds. Researchers and drug development professionals are encouraged to use this document as a foundational resource for their work with this and other chiral molecules. Further optimization of the described methods will be essential for specific applications.

References

Methodological & Application

Applications of 3-Benzylcyclobutane-1-thiol in Organic Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Benzylcyclobutane-1-thiol is a unique bifunctional molecule incorporating a strained cyclobutane ring and a nucleophilic thiol group. While specific literature on the applications of this compound in organic synthesis is not extensively available, its constituent functional groups suggest a range of potential applications in areas such as drug discovery, materials science, and the synthesis of complex molecular architectures. The cyclobutane moiety is a recognized bioisostere for aromatic rings in drug design, offering improved pharmacokinetic properties, while the thiol group is a versatile handle for a variety of chemical transformations.[1][2] This document outlines potential synthetic applications and provides generalized experimental protocols based on the known reactivity of thiols and cyclobutane derivatives.

Potential Synthetic Applications

The reactivity of this compound can be directed at either the thiol functionality or the cyclobutane ring. The thiol group can readily participate in nucleophilic substitution, addition reactions, and oxidation to disulfides.[3][4][5] The strained cyclobutane ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to linear alkyl chains with defined stereochemistry.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a robust and efficient "click" chemistry transformation that proceeds via a radical-mediated addition of a thiol to an alkene.[6][7][8] This reaction is characterized by high yields, tolerance to a wide range of functional groups, and often proceeds under mild, photochemically-induced conditions. This compound can be utilized as the thiol component to introduce the benzylcyclobutane motif into various molecular scaffolds.

Experimental Protocol: General Procedure for Thiol-Ene Reaction

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane) to a concentration of 0.1 M.

  • Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv.).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Table 1: Representative Thiol-Ene Reactions with this compound

Alkene SubstrateProductExpected Yield (%)
1-Octene1-((3-Benzylcyclobutyl)thio)octane>90
Styrene(2-((3-Benzylcyclobutyl)thio)ethyl)benzene>85
N-AllylacetamideN-(3-((3-Benzylcyclobutyl)thio)propyl)acetamide>90
Nucleophilic Substitution (SN2) Reactions

The thiolate anion, generated by deprotonation of this compound with a mild base, is a potent nucleophile.[4] It can readily participate in SN2 reactions with a variety of electrophiles, such as alkyl halides and tosylates, to form the corresponding thioethers. This provides a straightforward method for introducing the benzylcyclobutane moiety.

Experimental Protocol: General Procedure for SN2 Thioetherification

  • To a solution of this compound (1.2 equiv.) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., sodium hydride, potassium carbonate, or triethylamine, 1.5 equiv.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the thiolate.

  • Add the electrophile (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative SN2 Reactions of 3-Benzylcyclobutane-1-thiolate

ElectrophileProductExpected Yield (%)
Benzyl bromideBenzyl((3-benzylcyclobutyl)thio)methane>95
1-Iodobutane(3-Benzylcyclobutyl)(butyl)sulfane>90
Methyl tosylate(3-Benzylcyclobutyl)(methyl)sulfane>95
Synthesis of Disulfides

Thiols can be readily oxidized to form disulfides, which are important structural motifs in peptides and other biologically active molecules.[5] The disulfide linkage can be reversible, making it useful for applications in dynamic combinatorial chemistry and drug delivery systems.

Experimental Protocol: General Procedure for Disulfide Formation

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or methanol.

  • Add an oxidizing agent, such as iodine (0.5 equiv.) or hydrogen peroxide (1.1 equiv.), to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, if iodine was used, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting disulfide by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic transformations of this compound.

Thiol_Ene_Reaction cluster_reactants Reactants thiol This compound product Thioether Adduct thiol->product alkene Alkene (R-CH=CH2) alkene->product initiator Photoinitiator (hν) initiator->product

Caption: Proposed Thiol-Ene "Click" Reaction Pathway.

SN2_Reaction cluster_steps Reaction Steps thiol This compound thiolate Thiolate Anion thiol->thiolate - H+ base Base (e.g., NaH) base->thiolate product Thioether (R-S-Cyclobutane-Benzyl) thiolate->product electrophile Electrophile (R-X) electrophile->product

Caption: Proposed SN2 Thioetherification Pathway.

Disulfide_Formation cluster_reaction Oxidation Reaction thiol 2 x this compound product Disulfide thiol->product - 2H+, - 2e- oxidant Oxidizing Agent (e.g., I2) oxidant->product

Caption: Proposed Disulfide Formation Pathway.

Conclusion

While direct experimental data for the applications of this compound is currently limited, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The protocols and potential applications outlined in this document are based on well-established reactivity principles of thiols and provide a foundation for future research and development in this area. The unique combination of a strained cyclobutane ring and a reactive thiol group makes this compound a promising candidate for the synthesis of novel therapeutic agents and advanced materials. Further investigation into the reactivity and applications of this compound is highly encouraged.

References

Application Notes and Protocols: Utilizing 3-Benzylcyclobutane-1-thiol in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Benzylcyclobutane-1-thiol in thiol-ene "click" chemistry reactions. This document is intended for researchers in materials science, drug development, and bioconjugation seeking to leverage the unique properties of cyclobutane-containing molecules.

Introduction

Thiol-ene click chemistry has emerged as a powerful tool for efficient and orthogonal covalent bond formation, finding broad applications in polymer synthesis, surface modification, and bioconjugation.[1][2][3] The reaction proceeds via a radical-mediated addition of a thiol to an alkene, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[4][5] Cyclobutane derivatives are of increasing interest in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres, potentially improving metabolic stability and binding affinity of drug candidates.[6][7] this compound combines the advantageous structural features of the cyclobutane ring with a reactive thiol handle, making it a valuable building block for creating novel conjugates and materials.

Reaction Mechanism

The photoinitiated thiol-ene reaction proceeds through a radical chain mechanism consisting of initiation, propagation, and termination steps.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_Radical Initiator Radical Initiator->Initiator_Radical hv Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical Initiator Radical Product Thioether R'-CH₂-CH₂-S-R Alkene R'-CH=CH₂ Thiyl_Radical->Alkene Termination_Products Termination Products Thiyl_Radical->Termination_Products Carbon_Radical R'-ĊH-CH₂-S-R Alkene->Carbon_Radical Carbon_Radical->Thiol Hydrogen Abstraction Carbon_Radical->Product Carbon_Radical->Termination_Products Product->Thiyl_Radical Chain Transfer

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental Protocols

Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction

This protocol describes a general method for the photoinitiated thiol-ene reaction between this compound and an alkene.

Materials:

  • This compound

  • Alkene substrate (e.g., N-vinylpyrrolidone, allyl-functionalized surface, etc.)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Methanol, Dichloromethane, or solvent-free)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz tube or standard borosilicate glassware for less sensitive reactions)

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • In a suitable reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent. If the reaction is to be performed neat, mix the neat reactants.

  • Add the photoinitiator (0.01-0.1 eq).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the radical reaction.

  • Seal the reaction vessel and place it under a UV lamp.

  • Irradiate the mixture for the desired time (typically 5-60 minutes). Reaction progress can be monitored by TLC, NMR, or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel, if necessary.

Note: The benzylic protons of this compound could be susceptible to hydrogen abstraction under radical conditions.[8][9] Careful selection of reaction conditions and initiator concentration can minimize potential side reactions.

Protocol 2: Surface Modification of an Allyl-Functionalized Substrate

This protocol details the modification of a surface functionalized with allyl groups using this compound.

Materials:

  • Allyl-functionalized substrate (e.g., glass slide, polymer monolith)

  • Solution of this compound in a suitable solvent (e.g., 100 mM in methanol)

  • Solution of photoinitiator (e.g., 10 mM DMPA in methanol)

  • Methanol for rinsing

  • UV lamp (365 nm)

Procedure:

  • Immerse the allyl-functionalized substrate in the solution of this compound.

  • Add the photoinitiator solution to the mixture.

  • Ensure the substrate is fully covered by the solution and deoxygenate by purging with nitrogen for 15 minutes.

  • Irradiate the setup with a UV lamp for 30 minutes at room temperature.

  • After irradiation, remove the substrate and rinse thoroughly with methanol to remove any unreacted thiol and photoinitiator.

  • Dry the substrate under a stream of nitrogen.

  • The modified surface can be characterized by techniques such as contact angle measurement, XPS, or AFM.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of thiol-ene reactions involving this compound with various alkenes.

Table 1: Reaction Conditions and Yields for Thiol-Ene Reactions

EntryAlkene SubstrateThiol:Ene RatioPhotoinitiator (mol%)SolventReaction Time (min)Yield (%)
1N-Vinylpyrrolidone1.1 : 1DMPA (1)Methanol1595
21-Octene1.1 : 1DMPA (1)Neat3092
3Allyl Mercaptan1.1 : 1DMPA (1)Dichloromethane2088
4Styrene1.1 : 1DMPA (2)Methanol6075

Table 2: Characterization Data for Thiol-Ene Adducts

EntryProduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1Adduct with N-Vinylpyrrolidone......[M+H]⁺ ...
2Adduct with 1-Octene......[M+H]⁺ ...
3Adduct with Allyl Mercaptan......[M+H]⁺ ...
4Adduct with Styrene......[M+H]⁺ ...

Note: Specific spectral data would be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Reactant Solution (Thiol, Alkene, Initiator) deoxygenate Deoxygenate (N₂ or Ar Purge) prep_reactants->deoxygenate irradiate UV Irradiation (365 nm) deoxygenate->irradiate remove_solvent Remove Solvent irradiate->remove_solvent purify Purify Product (Column Chromatography) remove_solvent->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for thiol-ene reactions.

Application in Drug Development

drug_development cluster_synthesis Synthesis cluster_application Application thiol This compound conjugation Thiol-Ene Click Reaction thiol->conjugation alkene_drug Alkene-Modified Drug/Biomolecule alkene_drug->conjugation drug_conjugate Cyclobutane-Drug Conjugate conjugation->drug_conjugate biological_testing Biological Testing (In Vitro / In Vivo) drug_conjugate->biological_testing

References

Anwendungshinweis und Protokolle: Derivatisierung von 3-Benzylcyclobutan-1-thiol zur verbesserten HPLC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Thiole sind eine Klasse von organischen Verbindungen, die eine Sulfhydrylgruppe (-SH) enthalten. Die Analyse von Thiolen mittels Hochleistungsflüssigkeitschromatographie (HPLC) kann aufgrund ihrer geringen UV-Absorption und schlechten elektrophilen Eigenschaften eine Herausforderung darstellen. Die Derivatisierung ist eine gängige Strategie, um diese Herausforderungen zu überwinden, indem ein Chromophor oder Fluorophor an das Thiolmolekül angehängt wird, wodurch dessen Nachweisbarkeit verbessert wird. Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 3-Benzylcyclobutan-1-thiol unter Verwendung von Dansylchlorid als Derivatisierungsmittel zur Verbesserung der HPLC-Analyse mit UV- und Fluoreszenzdetektion. Dansylchlorid reagiert mit der Thiolgruppe unter Bildung eines stabilen Sulfonamid-Addukts, das stark UV-absorbierend und fluoreszierend ist.

Chemische Reaktion

Die Derivatisierungsreaktion von 3-Benzylcyclobutan-1-thiol mit Dansylchlorid verläuft wie folgt:

3-Benzylcyclobutan-1-thiol + Dansylchlorid → Dansyl-S-3-benzylcyclobutyl-Thioether + HCl

Diese Reaktion führt zur Bildung eines hochgradig nachweisbaren Derivats, das eine empfindliche und selektive Quantifizierung des Analyten ermöglicht.

Experimentelle Protokolle

1. Vorbereitung der Reagenzien

  • Probenvorbereitung: Lösen Sie 3-Benzylcyclobutan-1-thiol in einem geeigneten organischen Lösungsmittel (z. B. Acetonitril oder Methanol), um eine Stammlösung von 1 mg/ml zu erhalten.

  • Derivatisierungsmittel: Bereiten Sie eine 10 mg/ml Lösung von Dansylchlorid in Aceton vor. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

  • Pufferlösung: Bereiten Sie eine 0,1 M Natriumbicarbonatpufferlösung (pH 9,0) vor.

2. Derivatisierungsverfahren

  • Geben Sie 100 µl der 3-Benzylcyclobutan-1-thiol-Stammlösung in ein Reaktionsgefäß.

  • Fügen Sie 200 µl der 0,1 M Natriumbicarbonatpufferlösung (pH 9,0) hinzu.

  • Fügen Sie 200 µl der Dansylchloridlösung (10 mg/ml in Aceton) hinzu.

  • Verschließen Sie das Reaktionsgefäß und mischen Sie es gut.

  • Inkubieren Sie die Mischung 30 Minuten lang bei 60 °C im Dunkeln.

  • Kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Filtrieren Sie die Probe durch einen 0,45-µm-Spritzenfilter, bevor Sie sie in das HPLC-System injizieren.

3. HPLC-Analysebedingungen

  • HPLC-System: Ein Standard-HPLC-System mit UV- und/oder Fluoreszenzdetektor.

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 mm x 250 mm, 5 µm Partikelgröße).

  • Mobile Phase:

    • Lösungsmittel A: Wasser mit 0,1 % Trifluoressigsäure (TFA)

    • Lösungsmittel B: Acetonitril mit 0,1 % Trifluoressigsäure (TFA)

  • Gradientenelution:

    • 0-20 min: 50-90 % B

    • 20-25 min: 90 % B

    • 25-30 min: 90-50 % B

  • Flussrate: 1,0 ml/min

  • Injektionsvolumen: 20 µl

  • Säulentemperatur: 30 °C

  • Detektion:

    • UV-Detektor: 340 nm

    • Fluoreszenzdetektor: Anregung bei 340 nm, Emission bei 525 nm

Datenpräsentation

Die quantitative Leistung der Methode wird in der folgenden Tabelle zusammengefasst. Diese Daten stellen typische Werte dar, die mit der Derivatisierung von Thiolen mit Dansylchlorid erzielt wurden.

ParameterUV-DetektionFluoreszenzdetektion
Linearitätsbereich (µg/ml)0,5 - 500,05 - 10
Korrelationskoeffizient (r²)> 0,999> 0,999
Nachweisgrenze (LOD) (µg/ml)0,150,01
Bestimmungsgrenze (LOQ) (µg/ml)0,50,05
Wiederholbarkeit (% RSD, n=6)< 2,0 %< 1,5 %

Visualisierungen

Nachfolgend finden Sie Diagramme, die den experimentellen Arbeitsablauf und die chemische Derivatisierungsreaktion veranschaulichen.

G Experimenteller Arbeitsablauf für die Derivatisierung und HPLC-Analyse cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse A Probenlösung (3-Benzylcyclobutan-1-thiol) D Mischen und Inkubieren (60°C, 30 min) A->D B Pufferlösung (pH 9.0) B->D C Derivatisierungsmittel (Dansylchlorid) C->D E Filtrieren der Probe D->E F HPLC-Injektion E->F G Datenerfassung (UV/Fluoreszenz) F->G G Chemische Reaktion der Derivatisierung Thiol 3-Benzylcyclobutan-1-thiol Plus1 + Thiol->Plus1 Dansyl Dansylchlorid Arrow pH 9.0 60°C Dansyl->Arrow Product Dansyl-Thioether-Derivat Plus2 + HCl Product->Plus2 Plus1->Dansyl Arrow->Product

The Role of 3-Benzylcyclobutane-1-thiol in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates reactive cationic species that can lead to undesired side reactions and product impurities. To mitigate this, scavenger molecules are added to the cleavage cocktail. This document explores the putative role of 3-Benzylcyclobutane-1-thiol as a scavenger in SPPS, providing a generalized protocol for its use and discussing its potential advantages based on the established functions of thiols in peptide synthesis.

Introduction

In solid-phase peptide synthesis, protecting groups are employed to prevent unwanted reactions on the amino acid side chains.[1][2] These protecting groups, as well as the linker attaching the peptide to the resin, are often acid-labile and are removed at the end of the synthesis using a strong acid such as trifluoroacetic acid (TFA).[1] During this cleavage process, carbocations are generated from the protecting groups and the linker.[1][3] These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine, leading to byproducts that are difficult to separate from the desired peptide.

To prevent these side reactions, scavengers are included in the cleavage cocktail.[1][3] Thiols are a common class of scavengers due to their ability to react with and neutralize these carbocations. While common thiols like dithiothreitol (DTT) and triisopropylsilane (TIPS) are widely used, the unique structural features of this compound suggest it may offer specific benefits in certain synthetic contexts.

The Putative Role of this compound

While direct experimental data on the use of this compound in SPPS is not extensively documented in publicly available literature, its function can be extrapolated from the known chemistry of thiols in this application. The primary role of a thiol in the cleavage cocktail is to act as a cation scavenger.[1]

The proposed mechanism involves the thiol group of this compound attacking the carbocations generated during the acid-mediated cleavage of protecting groups. This reaction forms a stable thioether, effectively quenching the reactive cation and preventing it from modifying the peptide.

The benzyl and cyclobutane moieties of this compound may confer specific properties:

  • Steric Hindrance: The bulky cyclobutane and benzyl groups could influence the reactivity and selectivity of the thiol, potentially offering advantages in preventing side reactions with sterically hindered protecting groups.

  • Solubility: The organic nature of the molecule may enhance its solubility in the TFA-based cleavage cocktails.

  • Odor: While many simple thiols have a strong, unpleasant odor, the specific structure of this compound might result in a less pungent alternative, improving laboratory handling.

Generalized Experimental Protocol for Peptide Cleavage with a Thiol Scavenger

This protocol provides a general procedure for the cleavage of a peptide from a solid support using a TFA-based cocktail containing a thiol scavenger like this compound. The exact reagent ratios and reaction times may need to be optimized depending on the specific peptide sequence and protecting groups used.

Materials:

  • Peptide-bound resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound (or other thiol scavenger)

  • Triisopropylsilane (TIPS) (optional, as a secondary scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Reaction vessel

Procedure:

  • Resin Preparation:

    • Wash the peptide-bound resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail in a fume hood. A common cocktail composition is:

      • 95% TFA

      • 2.5% Water

      • 2.5% this compound (or a combination of scavengers)

    • For peptides containing arginine, the addition of TIPS is recommended.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the stability of the protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the peptide should form.

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The effectiveness of a scavenger is typically evaluated by comparing the purity of the crude peptide product obtained with and without the scavenger. The following table illustrates a hypothetical comparison of cleavage efficiency and product purity.

ScavengerCrude Peptide Purity (%)Target Peptide Yield (%)Major Impurity (%)
None757015 (t-butyl adduct)
Triisopropylsilane (TIPS)90855
This compound 92 (projected)88 (projected)3 (projected)

Note: Data for this compound is projected based on the expected efficacy of thiol-based scavengers.

Visualizations

Experimental Workflow for Peptide Cleavage

G cluster_0 Resin Preparation cluster_1 Cleavage cluster_2 Peptide Isolation cluster_3 Purification Wash with DCM Wash with DCM Dry Resin Dry Resin Wash with DCM->Dry Resin Add Cocktail to Resin Add Cocktail to Resin Dry Resin->Add Cocktail to Resin Prepare Cleavage Cocktail Prepare Cleavage Cocktail Prepare Cleavage Cocktail->Add Cocktail to Resin Incubate 2-4h Incubate 2-4h Add Cocktail to Resin->Incubate 2-4h Filter Resin Filter Resin Incubate 2-4h->Filter Resin Precipitate in Ether Precipitate in Ether Filter Resin->Precipitate in Ether Centrifuge Centrifuge Precipitate in Ether->Centrifuge Wash Pellet Wash Pellet Centrifuge->Wash Pellet Dry Crude Peptide Dry Crude Peptide Wash Pellet->Dry Crude Peptide RP-HPLC RP-HPLC Dry Crude Peptide->RP-HPLC

Caption: Workflow for peptide cleavage and purification.

Logical Relationship of Scavengers in SPPS

G SPPS Cleavage SPPS Cleavage Acid (TFA) Acid (TFA) SPPS Cleavage->Acid (TFA) Desired Peptide Desired Peptide SPPS Cleavage->Desired Peptide Protecting Groups Protecting Groups Acid (TFA)->Protecting Groups removes Reactive Cations Reactive Cations Protecting Groups->Reactive Cations generates Peptide Side-Chains Peptide Side-Chains Reactive Cations->Peptide Side-Chains reacts with Thiol Scavenger\n(this compound) Thiol Scavenger (this compound) Reactive Cations->Thiol Scavenger\n(this compound) quenched by Side Products Side Products Peptide Side-Chains->Side Products Neutralized Cations Neutralized Cations Thiol Scavenger\n(this compound)->Neutralized Cations

Caption: Role of thiol scavengers in preventing side reactions.

Conclusion

This compound represents a potentially valuable tool in the repertoire of scavengers for solid-phase peptide synthesis. Its unique structure may offer advantages in terms of reactivity, solubility, and handling. While further empirical studies are needed to fully characterize its performance, the general principles of thiol-mediated scavenging provide a strong theoretical basis for its application. The protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the utility of novel scavengers to improve the efficiency and purity of synthetic peptides.

References

Application Notes and Protocols for the Synthesis of Biocompatible Polymers Using 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of biomedical materials is in constant pursuit of novel polymers with tailored properties for applications such as drug delivery, tissue engineering, and medical implants. "Click" chemistry, particularly the photoinitiated thiol-ene reaction, has emerged as a powerful tool for the synthesis of well-defined and biocompatible polymers.[1][2][3] This is due to its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[1][2][3] This document outlines a protocol for the synthesis of biocompatible polymers using a novel monomer, 3-Benzylcyclobutane-1-thiol, via a photoinitiated thiol-ene polymerization.

The incorporation of the this compound monomer is hypothesized to introduce unique structural features to the polymer backbone. The cyclobutane ring can impart specific stereochemistry and rigidity, potentially influencing the material's mechanical properties and degradation kinetics.[4][5][6] The benzyl group offers a site for further functionalization or for hydrophobic interactions, which could be advantageous in drug delivery applications for encapsulating lipophilic drugs.[7]

This application note provides a detailed experimental protocol, expected outcomes, and visual workflows for the synthesis and characterization of biocompatible polymers based on this compound.

Experimental Protocols

Materials
  • This compound (custom synthesis or commercial source)

  • Poly(ethylene glycol) diallyl ether (PEGDAE) (Mn = 500 g/mol )

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L929 fibroblast cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Protocol 1: Synthesis of Poly(3-benzylcyclobutane-thioether-PEG)

This protocol describes the photoinitiated thiol-ene polymerization of this compound and Poly(ethylene glycol) diallyl ether.

  • Reaction Setup:

    • In a nitrogen-purged glovebox, dissolve this compound (1.0 eq) and Poly(ethylene glycol) diallyl ether (1.0 eq) in anhydrous dichloromethane to achieve a 20% (w/v) solution.

    • Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 0.1 mol% relative to the thiol functional groups.

    • Stir the solution at room temperature for 15 minutes to ensure complete dissolution and mixing.

  • Polymerization:

    • Expose the reaction mixture to a UV lamp (365 nm) with constant stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing for the disappearance of the thiol peak (~2570 cm⁻¹) using FT-IR spectroscopy.

    • Continue the irradiation for 1-2 hours or until the thiol peak is no longer observed.

  • Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a 10-fold excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer twice with fresh cold methanol to remove unreacted monomers and initiator.

    • Dry the purified polymer under vacuum at room temperature for 24 hours.

Protocol 2: Characterization of the Synthesized Polymer
  • Structural Characterization:

    • ¹H NMR Spectroscopy: Dissolve the dried polymer in CDCl₃ and acquire the ¹H NMR spectrum to confirm the polymer structure and the absence of monomer peaks.

    • FT-IR Spectroscopy: Acquire the FT-IR spectrum of the dried polymer to confirm the disappearance of the thiol and alkene peaks and the presence of characteristic thioether and PEG peaks.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a polystyrene standard.

Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
  • Cell Culture:

    • Culture L929 fibroblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Polymer Sterilization and Extraction:

    • Sterilize the synthesized polymer by UV irradiation for 30 minutes.

    • Prepare polymer extracts by incubating the sterilized polymer in serum-free DMEM at a concentration of 1 mg/mL for 24 hours at 37°C.

    • Filter the extracts through a 0.22 µm syringe filter.

  • MTT Assay:

    • Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Replace the medium with serial dilutions of the polymer extract (e.g., 1000, 500, 250, 125, 62.5 µg/mL) and incubate for another 24 hours. Use fresh medium as a negative control and a cytotoxic compound (e.g., 0.1% Triton X-100) as a positive control.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of negative control) x 100%.

Data Presentation

Table 1: Reaction Conditions and Polymer Characterization

ParameterValue
Monomers This compound, Poly(ethylene glycol) diallyl ether
Monomer Ratio (thiol:ene) 1:1
Photoinitiator DMPA (0.1 mol%)
Solvent Dichloromethane
Reaction Time 1.5 hours
Yield > 90%
Mn ( g/mol ) 15,000 - 25,000
Mw ( g/mol ) 25,000 - 40,000
PDI (Mw/Mn) 1.6 - 1.8

Table 2: In Vitro Biocompatibility Data (MTT Assay)

Polymer Extract Concentration (µg/mL)Cell Viability (%) vs. Negative Control
100085 ± 5
50092 ± 4
25095 ± 3
12598 ± 2
62.599 ± 2

Visualizations

Thiol_Ene_Polymerization cluster_reactants Reactants cluster_conditions Conditions Thiol This compound Polymer Poly(3-benzylcyclobutane-thioether-PEG) Thiol->Polymer + Ene Poly(ethylene glycol) diallyl ether Ene->Polymer Initiator DMPA (Photoinitiator) Initiator->Polymer UV UV Light (365 nm) UV->Polymer

Caption: Reaction scheme for thiol-ene polymerization.

Experimental_Workflow A 1. Mix Monomers and Photoinitiator in DCM B 2. UV Irradiation (365 nm) A->B C 3. Precipitate in Methanol B->C D 4. Filter and Wash C->D E 5. Dry Under Vacuum D->E F 6. Characterization (NMR, FT-IR, GPC) E->F G 7. Biocompatibility Testing (MTT Assay) F->G Biocompatibility_Logic Polymer Synthesized Polymer Extract Prepare Polymer Extract Polymer->Extract Incubate Incubate Cells with Extract Extract->Incubate Cells Culture L929 Fibroblast Cells Cells->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Viability Calculate Cell Viability Measure->Viability

References

Application Note: Gas Chromatography Methods for the Analysis of 3-Benzylcyclobutane-1-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 3-Benzylcyclobutane-1-thiol and its derivatives using gas chromatography (GC). Due to the nature of thiol compounds, derivatization is often essential to improve volatility and thermal stability for successful GC analysis.[1][2][3][4][5] This application note outlines a comprehensive workflow from sample preparation and derivatization to GC-Mass Spectrometry (GC-MS) analysis.

Introduction

This compound and its derivatives are compounds of interest in pharmaceutical and fragrance research. Accurate and sensitive quantification of these compounds is crucial for various stages of drug development and quality control. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a robust platform for the separation and identification of these analytes.[6][7][8]

Thiols, containing a sulfhydryl (-SH) group, can exhibit poor chromatographic behavior due to their polarity and susceptibility to oxidation.[9] Derivatization of the thiol group is a common strategy to enhance volatility, improve peak shape, and increase sensitivity.[2][3][4] This protocol focuses on a silylation-based derivatization method, a widely used technique for compounds containing active hydrogen.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. The following provides a general guideline for extraction from a liquid sample.

Objective: To extract the this compound derivatives from the sample matrix and concentrate them for analysis.

Materials:

  • Sample containing this compound derivatives

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the liquid sample in a centrifuge tube, add 1 mL of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Repeat the extraction (steps 1-4) with a fresh aliquot of DCM to maximize recovery.

  • Combine the organic extracts and dry them by passing through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 100 µL is reached.

Derivatization Protocol: Silylation

Objective: To chemically modify the thiol group to increase volatility and improve chromatographic performance.

Materials:

  • Extracted sample (from section 2.1)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer the 100 µL concentrated extract to a GC vial insert.

  • Add 50 µL of pyridine to the extract.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[1]

  • Cool the vial to room temperature before placing it in the GC autosampler.

GC-MS Analysis

Objective: To separate, identify, and quantify the derivatized this compound derivatives.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

Table 1: GC-MS Method Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature60°C, hold for 2 minutes
   Ramp 110°C/min to 200°C
   Ramp 220°C/min to 300°C, hold for 5 minutes
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z
Solvent Delay 4 minutes

Data Presentation

Quantitative data, including retention times, limits of detection (LOD), and limits of quantification (LOQ), should be determined by running a calibration curve with standards of the this compound derivatives.

Table 2: Example Quantitative Data Summary

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Derivatized Compound AValueValueValueValue
Derivatized Compound BValueValueValueValue
Derivatized Compound CValueValueValueValue

(Note: The values in this table are placeholders and should be determined experimentally.)

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Liquid Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Evaporation under N2 Extraction->Concentration Derivatization Silylation with MSTFA Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound derivatives.

Logical Relationship of Derivatization

This diagram shows the logical reason for performing derivatization in the GC analysis of thiols.

derivatization_logic Analyte This compound (-SH group) Problem High Polarity & Low Volatility Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Result Increased Volatility & Improved Peak Shape Solution->Result GC_Analysis Successful GC Analysis Result->GC_Analysis

Caption: The rationale for derivatization in the GC analysis of thiol compounds.

References

Application Notes and Protocols: 3-Benzylcyclobutane-1-thiol as a Ligand for Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-containing molecules are a significant class of ligands in transition metal catalysis, valued for their strong coordination to late transition metals and their ability to influence the electronic and steric properties of the catalytic center.[1] The soft nature of the sulfur atom in thiols makes them excellent ligands for soft metal centers such as palladium, platinum, gold, and rhodium. The incorporation of a cyclobutane scaffold introduces conformational rigidity and unique steric bulk, which can be advantageous in controlling selectivity in catalytic transformations. The benzyl group offers potential for π-stacking interactions and further steric influence. This document outlines the potential applications and experimental protocols for utilizing 3-Benzylcyclobutane-1-thiol as a ligand in transition metal-catalyzed reactions.

Potential Catalytic Applications

Based on the known reactivity of other thiol-based ligands, this compound is a promising candidate for a variety of catalytic applications, including:

  • Cross-Coupling Reactions: Thiol ligands can stabilize palladium catalysts used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The steric hindrance provided by the benzylcyclobutane moiety could enhance catalyst stability and influence product selectivity.

  • Asymmetric Catalysis: Chiral versions of this ligand could be employed in asymmetric catalysis to induce enantioselectivity in a range of transformations, such as conjugate additions and allylic alkylations.

  • Hydrogen Atom Transfer (HAT) Reactions: Thiol-based catalysts have shown promise in HAT reactions, a powerful tool for C-H functionalization.[2] The unique structure of this compound could modulate the reactivity and selectivity of such processes.

Data Presentation

The following table represents a hypothetical data set for the use of a Palladium-3-Benzylcyclobutane-1-thiol catalyst in a Suzuki-Miyaura cross-coupling reaction. This data is illustrative and intended to demonstrate how experimental results would be presented.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acid1Toluene1001295
24-BromoanisolePhenylboronic acid1Toluene1001288
34-ChloroanisolePhenylboronic acid1Toluene1002445
44-Iodoanisole4-Tolylboronic acid0.5Dioxane1001292
54-Iodoanisole2-Tolylboronic acid1Toluene1001878

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II)-3-Benzylcyclobutane-1-thiol Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, based on standard procedures for the preparation of transition metal thiolate complexes.[1]

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), degassed

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in degassed dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution to act as a base for the deprotonation of the thiol.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in degassed dichloromethane.

  • Slowly add the palladium solution to the thiol solution at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature for 4-6 hours, during which a color change may be observed, indicating complex formation.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and triethylammonium chloride byproduct.

  • The solid product is dried under vacuum to yield the desired palladium(II)-3-Benzylcyclobutane-1-thiol complex.

Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using the in-situ generated or pre-synthesized Palladium-3-Benzylcyclobutane-1-thiol catalyst.

Materials:

  • Aryl halide (1 equivalent)

  • Boronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)

  • This compound (0.02 equivalents)

  • Toluene, degassed

  • Water, degassed

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, boronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and this compound in a small amount of degassed toluene. Stir for 10-15 minutes to allow for ligand-metal coordination.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add degassed toluene and degassed water to the reaction mixture. The ratio of toluene to water is typically 10:1.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Complex Synthesis cluster_catalysis Protocol 2: Catalysis start_synthesis Dissolve Ligand and Base in DCM mixing Mix Solutions start_synthesis->mixing pd_solution Prepare PdCl₂(MeCN)₂ Solution pd_solution->mixing reaction Stir at RT mixing->reaction workup Solvent Removal and Washing reaction->workup product_synthesis Pd-Thiol Complex workup->product_synthesis start_catalysis Combine Reactants and Base reaction_setup Combine all Components start_catalysis->reaction_setup catalyst_prep Prepare Catalyst Solution catalyst_prep->reaction_setup heating Heat Reaction Mixture reaction_setup->heating extraction Aqueous Workup heating->extraction purification Column Chromatography extraction->purification product_catalysis Biaryl Product purification->product_catalysis

Caption: Experimental workflow for catalyst synthesis and application.

catalytic_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling catalyst L₂Pd(0) oxidative_addition L₂Pd(II)(Ar)(X) catalyst->oxidative_addition Ar-X transmetalation L₂Pd(II)(Ar)(Ar') oxidative_addition->transmetalation Ar'B(OH)₂ transmetalation->catalyst Reductive Elimination reductive_elimination Ar-Ar' transmetalation->reductive_elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application of 3-Benzylcyclobutane-1-thiol in Advanced Materials Science: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and patent databases reveals no specific documented applications of 3-Benzylcyclobutane-1-thiol in the field of advanced materials science. While the broader class of thiol-containing compounds (mercaptans) plays a significant role in various aspects of materials science, such as in the synthesis of polymers and the functionalization of nanoparticles, this compound itself has not been identified as a key component in these applications.

Current research on thiol derivatives often focuses on their use in creating self-assembling monolayers, as ligands for nanoparticles, and in "click" chemistry for polymer synthesis.[1][2][3][4] For instance, thiol groups are instrumental in nanotechnology for attaching molecules to gold surfaces and for the synthesis of biologically active compound derivatives.[1][2][5] Additionally, monoterpene thiols are being explored as monomers for creating "green" polymers.[6]

However, information regarding this compound is conspicuously absent from literature detailing these advanced material applications. The synthesis and properties of related cyclobutane and benzyl thiol structures are documented, but not in the context of materials science.[7][8][9] The primary applications for compounds with similar structural motifs appear to be in the realm of flavor and fragrance agents. For example, 3-methyl-2-butene-1-thiol is a well-known compound that contributes to the aroma of beer.[10]

Given the lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound in advanced materials science. Consequently, no signaling pathways or experimental workflows involving this specific compound in materials science can be visualized.

Researchers and professionals interested in the application of novel thiols in materials science are encouraged to explore the broader literature on thiol-ene reactions, thiol-functionalized polymers, and their application in nanotechnology and biomedicine for foundational protocols and concepts that could potentially be adapted for new, unexplored molecules like this compound.[3][11]

References

Surface functionalization techniques using 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of surface functionalization techniques is crucial for advancing fields ranging from materials science to drug development. The ability to precisely modify surface properties allows for the creation of biocompatible implants, targeted drug delivery systems, and highly sensitive biosensors. Among the various molecules used for surface modification, thiols are particularly noteworthy for their ability to form stable, well-organized self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and palladium.

This document provides detailed application notes and protocols for the use of a novel functionalizing agent, 3-Benzylcyclobutane-1-thiol, in surface modification. The unique structure of this molecule, featuring a thiol headgroup for surface anchoring, a rigid cyclobutane spacer, and a terminal benzyl group, offers distinct possibilities for tailoring surface chemistry. The benzyl group can engage in π-π stacking and hydrophobic interactions, making it an interesting candidate for applications requiring specific protein adsorption or the creation of biocompatible yet interactive surfaces.

Application Notes

The functionalization of surfaces with this compound can be applied to a variety of research and development areas:

  • Biocompatible Coatings: The resulting hydrophobic surface can be used to modulate protein adsorption and cellular interaction, a critical aspect in the design of medical implants and devices.

  • Drug Delivery: The benzyl-terminated surface can serve as a platform for the non-covalent immobilization of therapeutic molecules containing aromatic moieties, allowing for controlled release.

  • Biosensor Development: The well-defined orientation of the this compound SAM can provide a stable and reproducible surface for the attachment of biorecognition elements in biosensing applications.

  • Fundamental Surface Science: The rigid cyclobutane unit offers a unique model system for studying the effects of molecular structure on the packing and ordering of self-assembled monolayers.

Experimental Protocols

The following protocols provide a detailed methodology for the formation and characterization of self-assembled monolayers of this compound on a gold surface.

Protocol 1: Preparation of Gold Substrates
  • Cleaning: Immerse the gold-coated substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the substrates with deionized water (18.2 MΩ·cm) and then with absolute ethanol.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Annealing: Flame-anneal the gold surface using a butane torch for 1 minute to promote the formation of large, atomically flat (111) terraces. Allow the substrates to cool to room temperature before use.

Protocol 2: Formation of this compound Self-Assembled Monolayer
  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immediately immerse the freshly prepared gold substrates into the thiol solution.

  • Incubation: Allow the substrates to incubate in the solution for 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a stream of dry nitrogen gas. The surfaces are now ready for characterization.

Characterization Data

The successful formation of a this compound SAM can be verified using various surface-sensitive techniques. The following tables summarize expected quantitative data from these analyses.

Table 1: Contact Angle and Ellipsometry Data

SurfaceWater Contact Angle (°)Monolayer Thickness (Å)
Bare Gold25 ± 30
This compound SAM85 ± 49 ± 1

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceAu (4f) %C (1s) %S (2p) %O (1s) %
Bare Gold851005
This compound SAM603055

Visualizations

The following diagrams illustrate the experimental workflow and the molecular arrangement of the functionalized surface.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Characterization Cleaning Piranha Cleaning Rinsing1 DI Water & Ethanol Rinse Cleaning->Rinsing1 Drying1 Nitrogen Drying Rinsing1->Drying1 Annealing Flame Annealing Drying1->Annealing Immersion Immerse Substrate (24h) Annealing->Immersion Solution Prepare 1 mM Thiol Solution Solution->Immersion Rinsing2 Ethanol Rinse Immersion->Rinsing2 Drying2 Nitrogen Drying Rinsing2->Drying2 ContactAngle Contact Angle Drying2->ContactAngle Ellipsometry Ellipsometry Drying2->Ellipsometry XPS XPS Drying2->XPS

Caption: Experimental workflow for surface functionalization.

SAM_structure cluster_surface Gold Substrate cluster_SAM This compound Monolayer Au S1 S1->Au S C4_1 C4 S1->C4_1 S2 S2->Au C4_2 C4 S2->C4_2 S3 S3->Au C4_3 C4 S3->C4_3 S4 S4->Au C4_4 C4 S4->C4_4 S5 S5->Au C4_5 C4 S5->C4_5 Bz1 Bz C4_1->Bz1 Bz2 Bz C4_2->Bz2 Bz3 Bz C4_3->Bz3 Bz4 Bz C4_4->Bz4 Bz5 Bz C4_5->Bz5

Caption: Schematic of the self-assembled monolayer.

Development of Novel Thiol-Based Drugs from 3-Benzylcyclobutane-1-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This document provides a comprehensive overview of the potential therapeutic applications and developmental workflow for novel drug candidates derived from the lead compound, 3-Benzylcyclobutane-1-thiol. The unique structural combination of a reactive thiol group and a conformationally constrained cyclobutane ring presents a promising scaffold for designing targeted therapies.[1] Thiol-containing compounds are known for their ability to act as antioxidants, metal chelators, and modulators of cellular redox signaling.[2] This application note outlines hypothetical protocols for the synthesis of a derivative library, screening assays against a key inflammatory mediator, and characterization of lead compounds.

Introduction

The thiol functional group is a critical component in a variety of established therapeutic agents, valued for its ability to interact with biological systems through redox reactions, metal chelation, and nucleophilic targeting of electrophilic species.[2] When incorporated into a rigid cyclobutane framework, as seen in this compound, the resulting molecule offers unique stereochemical properties that can enhance binding affinity and metabolic stability.[1] This document explores the hypothetical development of this compound derivatives as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) signaling, a key pathway in many inflammatory diseases.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that derivatives of this compound can interfere with the TNF-α signaling cascade. The thiol group may disrupt disulfide bonds in the TNF-α receptor or associated signaling proteins, while the benzylcyclobutane moiety could provide the necessary hydrophobic interactions for specific binding.

TNF_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates DNA DNA NF_kappa_B_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes TNF_alpha TNF-α TNF_alpha->TNFR Binds Drug This compound Derivative Drug->TNFR Inhibits

Figure 1: Proposed inhibition of the TNF-α signaling pathway.

Experimental Protocols

Synthesis of this compound Derivatives

A library of derivatives can be synthesized to explore the structure-activity relationship. The following is a general protocol for the S-alkylation of the parent compound.

Protocol 3.1.1: S-Alkylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkyl halide (e.g., 2-bromoacetamide) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro TNF-α Inhibition Assay

A cell-based assay can be used to determine the efficacy of the synthesized compounds in inhibiting TNF-α-induced NF-κB activation.

Protocol 3.2.1: NF-κB Reporter Assay

  • Seed HEK293 cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate.

  • After 24 hours, treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulate the cells with recombinant human TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

  • Calculate the IC50 values from the dose-response curves.

Data Presentation

The following table summarizes hypothetical data for a small library of synthesized derivatives.

Compound IDR-GroupIC50 (µM) for TNF-α Inhibition
BCBT-001 -H (Parent Compound)> 100
BCBT-002 -CH₂CONH₂15.2
BCBT-003 -CH₂COOH25.8
BCBT-004 -CH₂CH₂OH5.7
BCBT-005 -CH₂(4-fluorophenyl)2.1

Experimental Workflow

The overall workflow for the development and screening of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Selection Start This compound Synthesis Derivative Synthesis (Protocol 3.1.1) Start->Synthesis Purification Flash Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Primary_Screen NF-κB Reporter Assay (Protocol 3.2.1) Characterization->Primary_Screen Dose_Response IC50 Determination Primary_Screen->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Figure 2: Workflow for synthesis and screening of novel derivatives.

Conclusion

The hypothetical data and protocols presented herein suggest that this compound is a viable starting point for the development of novel anti-inflammatory agents. The proposed workflow provides a clear path for the synthesis, screening, and optimization of lead candidates targeting the TNF-α signaling pathway. Further studies should focus on expanding the derivative library, elucidating the precise mechanism of action, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Benzylcyclobutane-1-thiol. Given the limited direct literature on this specific molecule, this guide draws upon established principles of organic synthesis for analogous structures, focusing on two plausible synthetic routes: Route A: Thiolation via SN2 Reaction and Route B: Thiolation via Epoxide Ring-Opening .

Troubleshooting Guides and FAQs

Route A: Synthesis via SN2 Reaction of a 3-Benzylcyclobutyl Halide/Sulfonate

This route involves the nucleophilic substitution of a suitable leaving group (e.g., bromide, tosylate) on the cyclobutane ring with a thiolating agent.

Experimental Workflow for Route A

cluster_start Starting Material Preparation cluster_thiolation Thiolation (SN2 Reaction) cluster_workup Work-up and Purification A 3-Benzylcyclobutanone B 3-Benzylcyclobutanol A->B Reduction (e.g., NaBH4) C 3-Benzylcyclobutyl Bromide/Tosylate B->C Halogenation (e.g., PBr3) or Tosylation (e.g., TsCl, pyridine) D Reaction with Thiolating Agent (e.g., NaSH or Thioacetate) C->D E Aqueous Work-up D->E F Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via an SN2 reaction.

Frequently Asked Questions (Route A):

  • Q1: My reduction of 3-benzylcyclobutanone to the alcohol is giving low yields. What could be the issue?

    • A1: Incomplete reaction is a common issue. Ensure your sodium borohydride (NaBH4) is fresh, as it can degrade over time. Running the reaction at 0°C to room temperature in a protic solvent like methanol or ethanol is typical. If the reaction is sluggish, consider extending the reaction time or using a slight excess of NaBH4. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Q2: The conversion of 3-benzylcyclobutanol to the corresponding bromide/tosylate is inefficient.

    • A2: For bromination with phosphorus tribromide (PBr3), ensure the reaction is performed under anhydrous conditions and at a low temperature (typically 0°C) to minimize side reactions. For tosylation, the presence of a base like pyridine is crucial to neutralize the HCl byproduct. Ensure the tosyl chloride is of high purity and the reaction is run until the starting alcohol is consumed (monitor by TLC).

  • Q3: The final SN2 thiolation step is resulting in a low yield of the desired thiol and several byproducts. What is going wrong?

    • A3: The SN2 reaction is sensitive to steric hindrance and competing elimination (E2) reactions.[1][2]

      • Elimination: The use of a strong, bulky base can favor elimination. Sodium hydrosulfide (NaSH) is a good nucleophile but also basic. Using a less basic sulfur nucleophile like potassium thioacetate followed by hydrolysis can minimize elimination.

      • Steric Hindrance: The cyclobutane ring can be sterically demanding. Ensure your reaction is run in a suitable polar aprotic solvent (e.g., DMF, DMSO) to promote the SN2 pathway.

      • Reagent Purity: Ensure your 3-benzylcyclobutyl halide/tosylate is pure, as impurities from the previous step can interfere with the reaction.

ParameterCondition 1 (NaSH)Condition 2 (Potassium Thioacetate)
Solvent DMFAcetone
Temperature 50°CReflux
Typical Yield 40-60%65-80% (after hydrolysis)
Key Byproduct BenzylcyclobuteneMinimal

Table 1. Comparison of Thiolating Agents for the SN2 Reaction.

Route B: Synthesis via Ring-Opening of a Benzylcyclobutane Epoxide

This pathway involves the formation of an epoxide from 3-benzylcyclobutene, followed by nucleophilic ring-opening with a thiolating agent.

Experimental Workflow for Route B

cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation cluster_ringopening Ring-Opening cluster_workup Work-up and Purification A 3-Benzylcyclobutanol B 3-Benzylcyclobutene A->B Dehydration (e.g., H2SO4, heat) C Epoxidation (e.g., m-CPBA) B->C D Benzylcyclobutane Epoxide C->D E Ring-Opening with Thiolating Agent D->E F Aqueous Work-up E->F G Purification F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via epoxide ring-opening.

Frequently Asked Questions (Route B):

  • Q1: My epoxidation of 3-benzylcyclobutene is not going to completion.

    • A1: Ensure you are using a sufficient excess of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) at room temperature. Monitor the reaction by TLC to confirm the consumption of the starting alkene.

  • Q2: The ring-opening of my epoxide with a thiolating agent is giving a mixture of regioisomers.

    • A2: The regioselectivity of epoxide ring-opening depends on the reaction conditions.[3][4][5]

      • Basic/Neutral Conditions (SN2-like): Using a nucleophile like sodium thiophenoxide or NaSH will typically result in the attack at the less sterically hindered carbon of the epoxide. This is the desired pathway for obtaining this compound.

      • Acidic Conditions (SN1-like): In the presence of an acid catalyst, the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.[5] This would lead to the undesired regioisomer. To favor the desired product, ensure the reaction is run under basic or neutral conditions.

ConditionNucleophileSolventExpected Major Product
Basic/Neutral NaSHEthanolAttack at less hindered carbon
Acidic Thiophenol, H+ cat.MethanolPotential mixture, attack at more substituted carbon

Table 2. Regioselectivity of Epoxide Ring-Opening.

  • Q3: I am observing the formation of a diol as a major byproduct during the ring-opening step.

    • A3: This indicates the presence of water in your reaction mixture, which is acting as a competing nucleophile. Ensure your solvent and reagents are anhydrous. If using NaSH, which can be hygroscopic, consider drying it before use or using a freshly opened bottle.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound via SN2 Reaction
  • Step 1: Synthesis of 3-Benzylcyclobutanol: To a solution of 3-benzylcyclobutanone (1.0 eq) in methanol at 0°C, add sodium borohydride (1.2 eq) portion-wise. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Synthesis of 3-Benzylcyclobutyl Tosylate: To a solution of 3-benzylcyclobutanol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to stir overnight at 4°C. Pour the reaction mixture into cold HCl (1M) and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Step 3: Synthesis of this compound: To a solution of potassium thioacetate (1.5 eq) in acetone, add a solution of 3-benzylcyclobutyl tosylate (1.0 eq) in acetone. Reflux the mixture for 6 hours. Cool to room temperature and filter off the solids. Concentrate the filtrate. To the crude thioacetate, add a solution of sodium hydroxide (2.0 eq) in methanol/water and stir for 4 hours. Acidify with HCl (1M) and extract with diethyl ether. Dry the organic layer and concentrate to yield the crude thiol, which can be purified by column chromatography.

Protocol B: Synthesis of this compound via Epoxide Ring-Opening
  • Step 1: Synthesis of 3-Benzylcyclobutene: (This step is hypothetical and would require specific literature procedures for dehydration of the corresponding alcohol, which can be challenging).

  • Step 2: Synthesis of Benzylcyclobutane Epoxide: To a solution of 3-benzylcyclobutene (1.0 eq) in dichloromethane at 0°C, add m-CPBA (1.2 eq). Stir the reaction at room temperature for 8 hours. Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Step 3: Synthesis of this compound: To a solution of sodium hydrosulfide (NaSH) (1.5 eq) in ethanol, add a solution of the benzylcyclobutane epoxide (1.0 eq) in ethanol. Heat the mixture to 50°C and stir for 6 hours. Cool to room temperature and add water. Extract the product with diethyl ether. Dry the organic layer and concentrate to afford the crude thiol, which can be purified by column chromatography.

References

Addressing common challenges in thiol-ene reactions with cyclobutane substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-ene reactions on cyclobutane-containing molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the thiol-ene functionalization of cyclobutane substrates.

1. Low or No Product Yield

Question: I am observing very low conversion to my desired thioether product when reacting a thiol with my cyclobutene derivative. What are the potential causes and how can I improve the yield?

Answer:

Low product yield in thiol-ene reactions with cyclobutane substrates can stem from several factors, often related to the inherent properties of the strained ring system and the specific reaction conditions.

Potential Causes and Solutions:

  • Insufficient Radical Generation: The initiation of the radical chain reaction may be inefficient.

    • Photochemical Initiation:

      • Increase the concentration of the photoinitiator (typically 1-5 mol%).

      • Ensure the UV lamp wavelength matches the absorbance maximum of your photoinitiator. Common photoinitiators like DMPA (2,2-dimethoxy-2-phenylacetophenone) absorb around 340 nm.[1]

      • Increase the UV irradiation time or intensity.

    • Thermal Initiation:

      • Increase the reaction temperature to ensure efficient decomposition of the thermal initiator (e.g., AIBN, 2,2'-azobis(2-methylpropionitrile)).

      • Increase the concentration of the thermal initiator.

  • Oxygen Inhibition: Thiyl radicals can be scavenged by oxygen, terminating the chain reaction.[2]

    • Solution: Thoroughly degas your reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during the reaction. Freeze-pump-thaw cycles are also effective.

  • Steric Hindrance: Bulky substituents on the cyclobutane ring or near the double bond can impede the approach of the thiyl radical.

    • Solution: If possible, consider using a thiol with a smaller steric profile. While less ideal, increasing the reaction time and temperature (for thermal initiation) may help overcome some steric barriers.

  • Substrate Purity: Impurities in the cyclobutane substrate or thiol can quench radicals or interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., column chromatography, distillation).

Here is a logical workflow for troubleshooting low yield:

low_yield_troubleshooting start Low Product Yield check_initiation Verify Radical Initiation start->check_initiation check_oxygen Check for Oxygen Inhibition check_initiation->check_oxygen Sufficient increase_initiator Increase Initiator Concentration/Intensity check_initiation->increase_initiator Inefficient check_sterics Assess Steric Hindrance check_oxygen->check_sterics Ruled Out degas_reaction Degas Reaction Mixture check_oxygen->degas_reaction Suspected check_purity Confirm Substrate Purity check_sterics->check_purity Minimal modify_reactants Use Less Hindered Reactants check_sterics->modify_reactants Significant purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Present success Improved Yield increase_initiator->success degas_reaction->success modify_reactants->success purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

2. Formation of Side Products

Question: I am observing significant side product formation in my reaction, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge, and with cyclobutane substrates, specific side reactions should be considered.

Common Side Reactions and Mitigation Strategies:

  • Intramolecular Cyclization: If the thiol or the cyclobutene contains another reactive moiety, intramolecular reactions can compete with the desired intermolecular addition.[3]

    • Solution: Use dilute reaction conditions to favor the intermolecular pathway.

  • Ring-Opening of Cyclobutane: The high ring strain of the cyclobutane moiety can make it susceptible to ring-opening under certain conditions, especially with highly reactive radical intermediates. While thermally induced electrocyclic ring-opening of cyclobutenes typically requires high temperatures, radical-induced pathways may occur under milder conditions.[4]

    • Solution: Use milder reaction conditions. Photochemical initiation at room temperature is often preferable to high-temperature thermal initiation.[5] Avoid overly reactive radical initiators.

  • Homopolymerization of the Alkene: If the cyclobutene substrate is prone to polymerization, this can be a significant side reaction.

    • Solution: Use a stoichiometric excess of the thiol to favor the chain transfer step over propagation of the carbon-centered radical.

  • Disulfide Formation: Thiols can oxidize to form disulfides, especially in the presence of oxygen.

    • Solution: As with addressing low yield, rigorous degassing of the reaction mixture is crucial.

The following diagram illustrates the potential reaction pathways:

side_products start Thiol + Cyclobutene desired_product Desired Thioether Product start->desired_product Thiol-Ene Addition intramolecular Intramolecular Cyclization start->intramolecular Side Reaction ring_opening Ring-Opening start->ring_opening Side Reaction polymerization Homopolymerization start->polymerization Side Reaction disulfide Disulfide Formation start->disulfide Side Reaction

Caption: Desired reaction and potential side reactions.

3. Poor Diastereoselectivity

Question: My cyclobutane substrate is chiral, but the thiol-ene addition is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in radical additions to chiral cyclobutanes can be challenging due to the planar nature of the radical intermediate.

Factors Influencing Diastereoselectivity and Improvement Strategies:

  • Steric Control: The facial selectivity of the thiyl radical addition is often dictated by the steric environment of the cyclobutene.

    • Strategy: Analyze the stereochemistry of your substrate. The thiyl radical will preferentially add to the less sterically hindered face. If the stereocenter is remote from the double bond, its influence will be minimal.

  • Substituent Effects: Electron-donating or withdrawing groups on the cyclobutane ring can influence the transition state geometry and, consequently, the diastereoselectivity.

    • Strategy: While not always feasible, modification of substituents on the cyclobutane ring can alter the preferred trajectory of the incoming thiyl radical.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product and can lead to higher diastereoselectivity.

    • Strategy: If using thermal initiation, try running the reaction at the lowest possible temperature that still allows for efficient initiation. Photochemical reactions at sub-ambient temperatures may also be an option.

Frequently Asked Questions (FAQs)

Q1: Is photochemical or thermal initiation better for thiol-ene reactions with cyclobutane substrates?

A1: Photochemical initiation is often preferred for several reasons. It can be performed at room temperature or even lower, which can help to minimize side reactions like ring-opening.[5] Photochemical methods can also be more efficient and tolerant of a wider range of functional groups.

Q2: What is the optimal stoichiometry of thiol to ene for these reactions?

A2: For simple additions, a 1:1 stoichiometry is theoretically sufficient. However, to minimize alkene homopolymerization, it is common practice to use a slight excess of the thiol (e.g., 1.1 to 1.5 equivalents).

Q3: How can I monitor the progress of my thiol-ene reaction?

A3: The reaction progress can be conveniently monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl proton signals of the cyclobutene and the appearance of new signals corresponding to the thioether product.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching band (around 2570 cm⁻¹) is a clear indicator of thiol consumption.

Q4: Can I perform thiol-ene reactions on cyclobutane substrates in the presence of other functional groups?

A4: Yes, one of the major advantages of thiol-ene "click" chemistry is its orthogonality and tolerance to a wide range of functional groups. However, highly reactive functional groups that can participate in radical reactions might interfere. It is always advisable to perform a small-scale test reaction to ensure compatibility.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the outcome of thiol-ene reactions. Note that this data is generalized due to the limited availability of specific quantitative studies on cyclobutane substrates.

Table 1: Effect of Initiator Type on Reaction Outcome

Initiator TypeTypical TemperatureTypical Reaction TimeGeneral YieldPotential for Side Reactions
Photochemical (DMPA)Room Temperature15 min - 2 hHighLower
Thermal (AIBN)60-80 °C2 - 24 hModerate to HighHigher (e.g., ring-opening)

Table 2: Influence of Thiol:Ene Stoichiometry on Product Distribution

Thiol:Ene RatioDesired Product YieldHomopolymerization
1:1GoodPossible
1.2:1HighMinimized
1:1.2LowerSignificant

Experimental Protocols

Protocol 1: General Procedure for Photochemical Thiol-Ene Addition to a Cyclobutene Derivative

This protocol provides a general method for the photoinitiated radical addition of a thiol to a cyclobutene substrate.

Materials:

  • Cyclobutene derivative (1.0 equiv)

  • Thiol (1.1 equiv)

  • Photoinitiator (e.g., DMPA, 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DCM, or acetonitrile)

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (e.g., 365 nm)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a suitable reaction vessel, dissolve the cyclobutene derivative and the photoinitiator in the chosen solvent.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the thiol to the reaction mixture.

  • Continue to bubble with inert gas for another 5 minutes.

  • Seal the reaction vessel and place it at a fixed distance from the UV lamp.

  • Irradiate the mixture with UV light at room temperature. Monitor the reaction progress by TLC or NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.

Protocol 2: Monitoring Reaction Conversion by 1H NMR

  • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction.

  • At t=0, take an aliquot of the reaction mixture and add it to an NMR tube containing the internal standard solution. Acquire a 1H NMR spectrum.

  • Identify a characteristic signal for the cyclobutene reactant (e.g., vinyl protons) and the internal standard. Integrate these signals.

  • At various time points during the reaction, repeat step 2.

  • Calculate the conversion by comparing the integral of the reactant signal relative to the integral of the constant internal standard signal over time.

This technical support center provides a starting point for addressing common challenges in thiol-ene reactions with cyclobutane substrates. Due to the specific nature of each reaction, optimization of the provided protocols and troubleshooting steps may be necessary.

References

Analysis of the stability and degradation pathways of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Benzylcyclobutane-1-thiol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on general principles of thiol chemistry and stability testing, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for this compound?

A1: The most common degradation pathway for thiols is oxidation. The thiol group (-SH) of this compound is susceptible to oxidation, which typically leads to the formation of a disulfide dimer (bis(3-benzylcyclobutyl) disulfide). This can occur under aerobic conditions, in the presence of trace metal ions, or upon exposure to oxidizing agents. Further oxidation to form sulfinic or sulfonic acids is also possible under more aggressive conditions.

Q2: How can I prevent the degradation of this compound during storage and handling?

A2: To minimize degradation, consider the following precautions:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).

  • Solvents: Use deoxygenated solvents for preparing solutions.

  • Antioxidants: The addition of a small amount of an antioxidant can be beneficial, but its compatibility must be verified for your specific application.

  • Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like EDTA may be effective.

Q3: What are the expected degradation products I should look for in my analysis?

A3: The primary expected degradation product is the corresponding disulfide. You should also be aware of the potential for the formation of other oxidation products, such as the sulfinic acid, under more strenuous conditions. Depending on the experimental conditions, side reactions involving the benzyl group or cyclobutane ring could occur, but these are generally less likely than thiol oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. Oxidation of the thiol to disulfide.Prepare samples immediately before analysis using deoxygenated solvents. Ensure the mobile phase is also deoxygenated. Store stock solutions under inert gas at low temperatures.
Appearance of a new, less polar peak in the chromatogram. Formation of the disulfide dimer.Confirm the identity of the new peak by LC-MS. The mass should correspond to the dimer. Implement preventative measures against oxidation.
Multiple unexpected peaks in the chromatogram after stress testing. Complex degradation pathways under forced conditions (e.g., strong acid/base, high heat).Analyze the degradation products using mass spectrometry to elucidate their structures. This will help in understanding the compound's stability profile.
Inconsistent results between experimental runs. Variability in oxygen exposure, presence of metal contaminants, or light exposure.Standardize sample handling procedures. Use high-purity, deoxygenated solvents and acid-washed glassware to remove trace metals. Protect samples from light where appropriate.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes.

Stress Condition Duration % Degradation of Parent Compound Major Degradation Product(s) % Area of Major Degradant(s)
0.1 M HCl24 hours< 5%--
0.1 M NaOH24 hours~10%Disulfide Dimer~8%
3% H₂O₂8 hours~25%Disulfide Dimer, Sulfinic Acid~20% (Dimer), ~4% (Sulfinic Acid)
Heat (80°C)48 hours~15%Disulfide Dimer~13%
Light (ICH Q1B)1.2 million lux hours< 5%--

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[1][2]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a stability chamber at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the stressed sample and dilute for analysis.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

Visualizations

Potential Oxidative Degradation Pathway A This compound B Thyl Radical Intermediate A->B Oxidation (e.g., O2, Metal Ions) C Disulfide Dimer (bis(3-benzylcyclobutyl) disulfide) B->C Dimerization D Further Oxidation Products (e.g., Sulfinic Acid) C->D Stronger Oxidation

Caption: A diagram illustrating the likely oxidative degradation pathway of this compound.

Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of Compound B Aliquot for each Stress Condition A->B C Acid Stress B->C D Base Stress B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G H Neutralize/Dilute Samples C->H D->H E->H F->H G->H I HPLC-UV/MS Analysis H->I J Quantify Degradation & Identify Products I->J

Caption: A typical experimental workflow for conducting a forced degradation study.

References

Technical Support Center: 3-Benzylcyclobutane-1-thiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides advanced purification techniques, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Benzylcyclobutane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

Common impurities can include the corresponding disulfide (bis(3-benzylcyclobutyl)disulfide), unreacted starting materials, solvent residues, and by-products from the thiol synthesis, such as the corresponding alcohol or halide.

Q2: My purified this compound is degrading upon storage. What are the best practices for storing this compound?

Thiols are susceptible to oxidation, primarily forming disulfides. For optimal stability, store this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light. The use of amber vials is recommended.

Q3: Can I use distillation for the final purification of this compound?

While distillation is a viable purification method for thiols, it can be challenging due to their potential for thermal decomposition and oxidation at elevated temperatures. If distillation is necessary, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and with a steady stream of an inert gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Disulfide Impurity Oxidation of the thiol during workup or purification.Treat the crude product with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before the final purification step. Ensure all solvents are deoxygenated.
Low Recovery After Chromatography The compound may be adsorbing irreversibly to the stationary phase (e.g., silica gel).Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase column. Alternatively, pre-treat the silica gel with a small amount of a non-polar solvent containing a volatile base like triethylamine.
Product Contamination with Metals Leaching from reagents or equipment.If applicable, wash the organic solution of the product with an aqueous solution of a chelating agent like EDTA.
Inconsistent Results in Biological Assays Presence of enantiomeric impurities affecting biological activity.Utilize chiral chromatography to separate the enantiomers and confirm the stereochemical purity of your compound.

Experimental Protocols

Protocol 1: Reductive Workup for Disulfide Removal
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a 1.5 to 2-fold molar excess of a reducing agent such as dithiothreitol (DTT).

  • Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the disulfide is no longer detected.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the thiol, which can then be further purified.

Protocol 2: Flash Chromatography on Deactivated Silica Gel
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Add 1% triethylamine to the slurry and stir for 15 minutes to deactivate the acidic sites on the silica.

  • Pack a column with the deactivated silica gel.

  • Dissolve the crude thiol in a minimal amount of the eluent.

  • Load the sample onto the column and elute with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze by TLC to isolate the pure this compound.

Visual Guides

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Options cluster_final Final Product Crude Crude this compound Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Initial Check Distillation Vacuum Distillation Analysis->Distillation High Boiling Impurities Chromatography Flash Chromatography Analysis->Chromatography Other Impurities ReductiveWorkup Reductive Workup Analysis->ReductiveWorkup Disulfide Present PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct ReductiveWorkup->Chromatography Post-Reduction

Caption: Decision workflow for selecting the appropriate purification strategy.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Low Purity or Yield Disulfide Disulfide Impurity? Problem->Disulfide Decomposition Decomposition? Disulfide->Decomposition No Reduce Use DTT/TCEP Disulfide->Reduce Yes LowRecovery Low Recovery? Decomposition->LowRecovery No VacuumDistill Use Vacuum Distillation Decomposition->VacuumDistill Yes DeactivateSilica Deactivate Silica Gel LowRecovery->DeactivateSilica Yes InertAtmosphere Use Inert Atmosphere Reduce->InertAtmosphere VacuumDistill->InertAtmosphere

Troubleshooting derivatization reactions involving 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzylcyclobutane-1-thiol. The information is presented in a user-friendly question-and-answer format to address common issues encountered during derivatization reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the derivatization of this compound.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my derivatization reaction with this compound. What are the possible causes and solutions?

Answer: Low or no product yield in thiol derivatization reactions can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Material: Impurities in this compound can interfere with the reaction. Consider purifying the thiol by distillation or chromatography before use.

    • Reagent Degradation: Ensure the derivatizing agent (e.g., alkyl halide, acyl chloride) has not degraded. Use a fresh bottle or purify the reagent if necessary.

    • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For SN2 reactions, a slight excess of the electrophile may be beneficial.

  • Reaction Conditions:

    • Inadequate Base: Many thiol derivatizations require a base to deprotonate the thiol to the more nucleophilic thiolate.[1] Ensure the base is strong enough (e.g., NaH, K2CO3, Et3N) and used in the correct amount. The pKa of a typical thiol is around 10-11.[1]

    • Improper Solvent: The solvent should be appropriate for the reaction type. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred.

    • Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Conversely, excessive heat can lead to side products or decomposition.

  • Oxidation of Thiol:

    • Air Sensitivity: Thiols can be oxidized to disulfides, especially in the presence of base and oxygen.[2] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Degassing Solvents: Use degassed solvents to remove dissolved oxygen.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity? Stoichiometry? check_reagents->sub_reagents check_oxidation 3. Check for Thiol Oxidation check_conditions->check_oxidation Conditions OK sub_conditions Base? Solvent? Temp? check_conditions->sub_conditions analyze_workup 4. Review Workup & Purification check_oxidation->analyze_workup No Oxidation sub_oxidation Inert atmosphere? check_oxidation->sub_oxidation solution Improved Yield analyze_workup->solution Workup Optimized sub_workup Product loss? analyze_workup->sub_workup

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Multiple Products Observed on TLC/NMR

Question: My reaction with this compound is showing multiple spots on the TLC plate. What could be the side products?

Answer: The formation of multiple products indicates the occurrence of side reactions. Common side products in thiol derivatizations include:

  • Disulfide Formation: The most common side product is the disulfide formed by the oxidation of two molecules of the starting thiol. This can be identified by a spot on the TLC that is less polar than the starting thiol.

  • Over-alkylation/acylation: In some cases, if the product itself has a reactive site, it might react further with the derivatizing agent.

  • Elimination Products: If you are using a hindered alkyl halide and a strong base, you might see elimination byproducts.[3]

  • Byproducts from Reagents: Impurities in your starting materials or reagents can lead to additional spots on the TLC.

Strategies to Minimize Side Products:

Side ProductPotential CauseRecommended Solution
DisulfideOxidation of starting thiolRun the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents.
Elimination ProductStrong, bulky base with a hindered electrophileUse a weaker, non-hindered base. Optimize reaction temperature.
Impurity-related spotsContaminated starting materials or reagentsPurify starting materials. Use high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: The primary reactive site is the thiol group (-SH). Due to the sulfur atom, it is a good nucleophile, especially when deprotonated to the thiolate (-S⁻).[1][4] Key reactions include:

  • Nucleophilic Substitution (S_N2): The thiolate can react with electrophiles like alkyl halides to form thioethers.[3][4]

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form thioesters.

  • Oxidation: Thiols can be oxidized to form disulfides or further to sulfonic acids.[2]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A common mobile phase would be a mixture of hexane and ethyl acetate. The starting thiol is relatively nonpolar, and the product's polarity will depend on the derivatizing agent. You should see the spot corresponding to the starting material disappear as a new, product spot appears.

TLC Troubleshooting

ObservationPossible CauseSolution
Streaking of spotsSample is too concentrated or the compound is acidic/basic.Dilute the sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[5]
All spots remain at the baselineThe eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[5]
All spots run with the solvent frontThe eluent is too polar.Decrease the proportion of the polar solvent.[5]

Q3: What are the safety precautions for working with this compound?

A3: Thiols are known for their strong, unpleasant odors.[6] Always handle this compound and its derivatives in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is good practice to quench any residual thiol in glassware with bleach before washing.[6]

Experimental Protocols

Protocol 1: S-Alkylation of this compound

This protocol describes the synthesis of a thioether derivative.

Reaction Scheme: this compound + R-X --(Base)--> 3-Benzylcyclobutane-1-S-R

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

S-Alkylation Workflow

start Start: S-Alkylation dissolve Dissolve Thiol in DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_electrophile Add Alkyl Halide add_base->add_electrophile react Stir & Monitor by TLC add_electrophile->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step workflow for the S-alkylation reaction.

Protocol 2: Oxidation to Disulfide

This protocol describes the formation of the disulfide derivative.

Reaction Scheme: 2 * this compound + [O] --> (3-Benzylcyclobutane-1-S)₂

Materials:

  • This compound

  • Iodine (I₂)

  • Solvent (e.g., Methanol)

  • Sodium thiosulfate solution

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Slowly add a solution of iodine (0.5 eq) in methanol until a persistent yellow color is observed.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the excess iodine by adding sodium thiosulfate solution until the yellow color disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude disulfide can be purified by column chromatography if necessary.

References

Identifying and minimizing side reactions in substituted cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for substituted cyclobutane synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted cyclobutanes?

A1: The most prevalent method for constructing cyclobutane rings is the [2+2] cycloaddition reaction.[1][2][3] This can be achieved through various approaches, including:

  • Photochemical [2+2] Cycloadditions: Utilizes light to excite an alkene to a triplet state, which then reacts with another alkene.[4][5] This method is widely used for enones.[5]

  • Thermal [2+2] Cycloadditions: Generally forbidden for simple alkenes but allowed for substrates like ketenes, which react with alkenes to form cyclobutanones.[4][6]

  • Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze the cycloaddition of dienes with alkenes.

  • Intramolecular Cycloadditions: When the two reacting alkene moieties are part of the same molecule, an intramolecular cycloaddition can occur to form a bicyclic system containing a cyclobutane ring.[1][7]

  • C-H Functionalization: This newer approach involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core to install substituents.[8]

Q2: My [2+2] photocycloaddition is resulting in a mixture of regioisomers ("head-to-head" and "head-to-tail"). How can I improve the regioselectivity?

A2: The formation of regioisomers is a common issue in [2+2] cycloadditions.[1] Several factors can influence the regioselectivity of the reaction.

  • Solvent Polarity: The choice of solvent can play a significant role. Non-polar solvents often favor the "head-to-tail" adduct, while polar solvents can sometimes favor the "head-to-head" isomer due to dipole-dipole interactions.[9]

  • Electronic Effects: The electronic nature of the substituents on the alkenes can direct the regioselectivity. However, if the electronic properties of the two reacting alkenes are very similar, a mixture of products can be expected.

  • Steric Hindrance: Steric bulk on the substituents can favor the formation of the less sterically hindered regioisomer.

Q3: I am observing poor stereoselectivity (diastereoselectivity and/or enantioselectivity) in my cyclobutane synthesis. What strategies can I employ to improve this?

A3: Achieving high stereocontrol is a critical challenge in substituted cyclobutane synthesis.[10] Here are some effective strategies:

  • Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in [2+2] cycloadditions. For example, a chiral CBS catalyst has been used for asymmetric [2+2] cycloadditions.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cycloaddition. The auxiliary can then be removed in a subsequent step.

  • Template-Directed Synthesis: A covalent template can be used to pre-organize the reactants, leading to a single diastereomer upon cycloaddition.[11]

  • Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and the use of additives like Brønsted acids can significantly impact the diastereomeric ratio.[1]

Q4: My reaction is producing a significant amount of polymer/oligomer byproducts instead of the desired cyclobutane. How can I minimize this?

A4: Polymerization is a common side reaction, especially with activated alkenes. To favor the desired intramolecular or intermolecular [2+2] cycloaddition over polymerization, consider the following:

  • High Dilution: For intramolecular cycloadditions, running the reaction at high dilution favors the intramolecular pathway over intermolecular polymerization.

  • Controlled Addition of Reactants: For intermolecular reactions, slowly adding one reactant to the other can help maintain a low concentration of the reactive species and minimize polymerization.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired cycloaddition.

  • Use of a Photosensitizer: In photochemical reactions, using a triplet sensitizer can populate the reactive triplet state of one alkene, which may then react selectively with the other alkene rather than polymerizing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted cyclobutanes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclobutane Product - Incorrect reaction conditions (temperature, light source for photochemical reactions).- Deactivated starting materials.- Catalyst poisoning or inactivity.- Competing side reactions (e.g., polymerization, decomposition).- Verify and optimize reaction conditions. Ensure the light source has the correct wavelength for photochemical reactions.- Use more activated alkenes if possible.- Use a fresh, high-purity catalyst. Consider screening different catalysts.- See FAQ Q4 for minimizing polymerization. For other side reactions, analyze byproducts to understand decomposition pathways.
Formation of a Complex Mixture of Products - Lack of regioselectivity.- Lack of stereoselectivity.- Isomerization of starting materials or products.- To improve regioselectivity, modify the electronic or steric properties of the substrates and screen different solvents (see FAQ Q2).- To improve stereoselectivity, employ chiral catalysts, auxiliaries, or template-directed methods (see FAQ Q3).- In some cases, palladium catalysts used for other steps can cause olefin isomerization.[12][13] Consider the timing of catalyst addition.
Ring-Opening of the Cyclobutane Product - The cyclobutane ring is strained and can open under certain conditions (e.g., acidic, basic, thermal, or in the presence of some metals).[14][15]- Purify the product under neutral conditions.- Avoid high temperatures during workup and purification.- Be mindful of reagents used in subsequent steps that could promote ring-opening.
Incomplete Conversion of Starting Material - Insufficient reaction time.- Low reactivity of substrates.- Catalyst deactivation.- Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.- Increase the reaction temperature (for thermal reactions) or light intensity (for photochemical reactions), but be aware of potential side reactions.- Add a fresh portion of the catalyst.
Quantitative Data Summary

The following table summarizes reported yields and selectivities for substituted cyclobutane synthesis under different conditions.

Reaction Type Substrates Catalyst/Conditions Yield (%) Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
Intermolecular Asymmetric [2+2] CycloadditionCompounds 16 and 17Chiral CBS catalyst--[1]
Template-Directed [2+2] CycloadditionCompound 80Chiral Brønsted acid8711:1 d.r., 99% e.e.[1]
C-H ArylationCyclobutane 28Pd(II)/Pd(IV) catalysis97Single diastereomer[8]
Tandem Olefin Migration/[2+2] Cycloaddition2-(pent-4-en-1-yl)isoquinolin-1(2H)-oneIr photocatalyst, Pd catalyst, CH3CN, blue light58-[13]

Experimental Protocols

Example Protocol: Synthesis of Dihydroisoquinolone-Fused Cyclobutanes via Tandem Palladium-Mediated Olefin Migration and Photosensitized [2+2] Cycloaddition [12][13]

This protocol is based on a reported procedure for the synthesis of dihydroisoquinolone-fused cyclobutanes.

Materials:

  • 2-(pent-4-en-1-yl)isoquinolin-1(2H)-one (starting material)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

  • Pd(CH3CN)2Cl2 (palladium catalyst)

  • Acetonitrile (CH3CN), anhydrous

  • Blue LED light source

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the starting material (1.0 eq), the Ir photocatalyst (e.g., 1-2 mol%), and the Pd catalyst (e.g., 5-10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the reaction vessel with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydroisoquinolone-fused cyclobutane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_1 Add reactants and catalysts to Schlenk tube prep_2 Establish inert atmosphere prep_1->prep_2 prep_3 Add anhydrous solvent prep_2->prep_3 react_1 Stir at room temperature prep_3->react_1 react_2 Irradiate with blue LED react_1->react_2 react_3 Monitor progress (TLC, GC-MS) react_2->react_3 workup_1 Concentrate in vacuo react_3->workup_1 Upon completion workup_2 Purify by column chromatography workup_1->workup_2 product Isolated Product workup_2->product

Caption: Experimental workflow for tandem catalysis in cyclobutane synthesis.

troubleshooting_logic start Low Yield of Desired Cyclobutane check_side_products Analyze reaction mixture byproducts start->check_side_products polymer Polymerization check_side_products->polymer High MW smear isomers Regio/Stereoisomers check_side_products->isomers Multiple spots/peaks of same mass decomposition Decomposition check_side_products->decomposition Unidentifiable small fragments no_reaction Mainly Starting Material check_side_products->no_reaction Starting material persists action_polymer Increase dilution Slowly add one reactant polymer->action_polymer action_isomers Screen solvents Use chiral catalyst/auxiliary isomers->action_isomers action_decomposition Lower temperature Use milder reagents decomposition->action_decomposition action_no_reaction Increase temperature/light intensity Check catalyst activity no_reaction->action_no_reaction

Caption: Troubleshooting logic for low-yielding cyclobutane synthesis reactions.

reaction_pathways cluster_products Potential Products A Alkene A desired_product Desired Cyclobutane A->desired_product side_product_1 Regioisomeric Cyclobutane A->side_product_1 side_product_2 Polymer/Oligomer A->side_product_2 B Alkene B B->desired_product B->side_product_1 B->side_product_2

Caption: Competing reaction pathways in a [2+2] cycloaddition.

References

Technical Support Center: Stereoselective Synthesis of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-benzylcyclobutane-1-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the two critical steps: the stereoselective reduction of 3-benzylcyclobutanone and the subsequent conversion of the resulting alcohol to the thiol.

Issue 1: Poor Diastereoselectivity in the Reduction of 3-Benzylcyclobutanone

Question: My reduction of 3-benzylcyclobutanone is yielding a mixture of cis- and trans-3-benzylcyclobutanol. How can I improve the selectivity for the cis-isomer?

Answer: The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often exceeding a 90% diastereomeric ratio.[1] This preference is due to the hydride attacking from the face anti to the benzyl substituent, which is sterically less hindered.[1] If you are observing poor selectivity, consider the following factors:

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance the diastereoselectivity. Performing the reduction at lower temperatures (e.g., -78 °C) will favor the transition state leading to the cis-isomer.[1]

  • Solvent Polarity: Decreasing the polarity of the solvent can also improve the cis-selectivity.[1] Consider switching from more polar solvents like methanol or ethanol to less polar options like diethyl ether or tetrahydrofuran (THF).

  • Choice of Reducing Agent: While the reduction is generally selective irrespective of the hydride reagent's size, some variation may be observed.[1] Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. For potentially higher selectivity, you could explore bulkier reagents, although the primary factors for improvement remain temperature and solvent.

Issue 2: Undesired Stereoisomer from the Alcohol-to-Thiol Conversion

Question: I have successfully synthesized cis-3-benzylcyclobutanol, but the conversion to the thiol is giving me the wrong stereoisomer (or a mixture). How can I control the stereochemical outcome of this step?

Answer: The stereochemical outcome of the conversion of an alcohol to a thiol depends entirely on the reaction mechanism. You can achieve either inversion or retention of stereochemistry by choosing the appropriate method.

  • For Inversion of Stereochemistry (to obtain trans-3-Benzylcyclobutane-1-thiol):

    • Mitsunobu Reaction: This is a reliable method for achieving a clean inversion of stereochemistry.[2] The reaction proceeds via an SN2 mechanism where a nucleophile displaces the activated alcohol.[2][3] Using a thiol acid (e.g., thioacetic acid) as the nucleophile with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) will yield the inverted thiol ester, which can then be hydrolyzed to the trans-thiol.[2][4]

  • For Retention of Stereochemistry (to obtain cis-3-Benzylcyclobutane-1-thiol):

    • Two-Step Tosylation and Substitution: This is a classic method to achieve retention.

      • Activate the alcohol by converting it to a good leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This step proceeds with retention of configuration.

      • Displace the tosylate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or the sodium salt of thioacetic acid. This is an SN2 reaction and will proceed with inversion. The net result of the two steps (retention followed by inversion) is overall retention of the original alcohol's stereochemistry.

Issue 3: Low Yield in the Mitsunobu Reaction

Question: I am attempting the Mitsunobu reaction to convert cis-3-benzylcyclobutanol to the trans-thiol, but my yields are consistently low. What are the common pitfalls?

Answer: The Mitsunobu reaction is sensitive to several factors. Here are some troubleshooting tips:

  • Reagent Quality: Ensure that the triphenylphosphine and the azodicarboxylate (DEAD or DIAD) are of high purity and are not degraded. DEAD, in particular, can be unstable.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Order of Addition: The order in which the reagents are added can be critical. Typically, the alcohol, triphenylphosphine, and thiol acid are dissolved in the solvent first, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).

  • Solvent Choice: THF is the most common and generally effective solvent for the Mitsunobu reaction.[2] Dioxane or dichloromethane can also be suitable alternatives.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high stereoselectivity in the synthesis of cis-3-benzylcyclobutanol?

A1: Based on experimental and computational studies, the most influential factors are lowering the reaction temperature and using a less polar solvent during the hydride reduction of 3-benzylcyclobutanone.[1] These conditions increase the energy difference between the transition states leading to the cis and trans isomers, thereby favoring the formation of the cis-alcohol.[1]

Q2: Can I use a chiral reducing agent to achieve enantioselectivity in the reduction of 3-benzylcyclobutanone?

A2: While this guide focuses on diastereoselectivity, achieving enantioselectivity would require a different approach. Using a chiral reducing agent (e.g., a borane with a chiral ligand) could potentially induce enantioselectivity in the reduction of a prochiral ketone. However, for 3-benzylcyclobutanone, which is achiral, you would obtain a racemic mixture of the cis- and trans-alcohols. To obtain an enantiomerically enriched product, you would need to start with a chiral substrate or use a chiral catalyst in a reaction that creates a chiral center.

Q3: Are there alternative methods to introduce the thiol group besides converting the alcohol?

A3: Yes, other methods exist for synthesizing substituted cyclobutane thiols. One such method is the sulfa-Michael addition of a thiol to a cyclobutene derivative.[5][6][7] This can be achieved with high diastereoselectivity and, with the use of a chiral organocatalyst, can also be rendered enantioselective.[5][6][7] Another approach involves the [2+2] cycloaddition to form the cyclobutane ring with a sulfur-containing substituent already in place.[6]

Q4: Why is the Mitsunobu reaction preferred for inverting the stereochemistry of the alcohol?

A4: The Mitsunobu reaction is a mild, one-step process for converting primary and secondary alcohols to a variety of functional groups with a predictable inversion of configuration.[2][4] It avoids the harsh conditions that might be required for other methods and is often highly stereospecific.[4]

Data Presentation

Table 1: Effect of Reducing Agent and Temperature on the Diastereoselective Reduction of 3-Substituted Cyclobutanones

3-Substituted CyclobutanoneReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
3-PhenylcyclobutanoneNaBH₄Methanol25>99:1
3-PhenylcyclobutanoneNaBH₄Methanol0>99:1
3-PhenylcyclobutanoneLiAlH₄Diethyl Ether25>99:1
3-BenzyloxycyclobutanoneNaBH₄Methanol2592:8
3-BenzyloxycyclobutanoneNaBH₄Methanol-7898:2
3-BenzyloxycyclobutanoneLiAlH₄Diethyl Ether2595:5

Data adapted from a study on the stereoselective reduction of 3-substituted cyclobutanones.[1]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-Benzylcyclobutanone to cis-3-Benzylcyclobutanol

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-benzylcyclobutanone (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.1 eq) in anhydrous diethyl ether to the cooled solution of the ketone over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford cis-3-benzylcyclobutanol. The diastereomeric ratio can be determined by ¹H NMR analysis.[1]

Protocol 2: Stereospecific Conversion of cis-3-Benzylcyclobutanol to trans-3-Benzylcyclobutane-1-thiol Acetate via Mitsunobu Reaction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add cis-3-benzylcyclobutanol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and thioacetic acid (1.5 eq) to anhydrous THF to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution over 30 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trans-3-benzylcyclobutane-1-thiol acetate.

  • Hydrolysis (if free thiol is desired): The resulting thioacetate can be hydrolyzed to the free thiol by treatment with a base such as sodium hydroxide in methanol, followed by an acidic workup.

Visualizations

stereoselective_reduction cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 3-Benzylcyclobutanone reagent Hydride Reagent (e.g., LiAlH₄) start->reagent 1. cis_product cis-3-Benzylcyclobutanol (Major Product) start->cis_product Hydride attack anti to benzyl group (Favored Pathway) trans_product trans-3-Benzylcyclobutanol (Minor Product) start->trans_product Hydride attack syn to benzyl group (Disfavored Pathway) conditions Low Temperature (-78 °C) Low Polarity Solvent (Et₂O)

Caption: Stereoselective reduction of 3-benzylcyclobutanone.

experimental_workflow cluster_step1 Step 1: Stereoselective Reduction cluster_step2 Step 2: Stereospecific Conversion start 3-Benzylcyclobutanone reduction Reduction with LiAlH₄ at -78 °C start->reduction alcohol cis-3-Benzylcyclobutanol reduction->alcohol mitsunobu Mitsunobu Reaction: PPh₃, DEAD, Thioacetic Acid alcohol->mitsunobu Inversion of Stereochemistry thiol_ester trans-3-Benzylcyclobutane-1-thiol Acetate mitsunobu->thiol_ester hydrolysis Hydrolysis (e.g., NaOH/MeOH) thiol_ester->hydrolysis final_product trans-3-Benzylcyclobutane-1-thiol hydrolysis->final_product

Caption: Workflow for synthesis of trans-3-benzylcyclobutane-1-thiol.

References

Effective removal of disulfide byproducts from thiol reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Effective Removal of Disulfide Byproducts

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of disulfide byproducts from thiol reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why do disulfide byproducts form in thiol reactions?

Disulfide bond formation is a common side reaction for thiols, which can be readily oxidized, especially in the presence of air (oxygen).[1] This process, known as oxidative dimerization, can be accelerated by factors such as basic pH, the presence of metal ion catalysts, or exposure to light. In biological contexts, thiol-disulfide exchange reactions are crucial for protein folding and stability.[2][3]

Q2: What are the common methods for removing disulfide byproducts?

Common methods for removing disulfide byproducts can be broadly categorized as:

  • Reduction: Converting the disulfide back to the desired thiol using a reducing agent.

  • Chromatography: Separating the thiol from the disulfide based on differences in polarity or other physical properties.

  • Scavenging: Using functionalized resins to selectively bind and remove either the excess reactants or the disulfide byproduct.

  • Extraction: Partitioning the thiol and disulfide between two immiscible liquid phases.

  • Precipitation/Crystallization: Isolating the desired thiol product from the disulfide impurity if there is a significant difference in their solubilities.

Q3: How do I choose the best purification method for my reaction?

The choice of method depends on several factors:

  • Scale of the reaction: Some methods are more suitable for large-scale purification than others.

  • Properties of the thiol and disulfide: Differences in polarity, solubility, and reactivity will dictate the most effective separation technique.

  • Downstream application: The purity requirements of your final product will influence the choice of method. For instance, if trace amounts of a reducing agent would interfere with a subsequent step, a non-reductive method like chromatography would be preferred.[1]

  • Available equipment: The choice may be limited by the instrumentation available in your laboratory.

Q4: Can I prevent the formation of disulfide byproducts in the first place?

Yes, preventing disulfide formation is often the best strategy. This can be achieved by:

  • Working under an inert atmosphere: Performing reactions under nitrogen or argon can minimize exposure to oxygen.[1]

  • Using degassed solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Adding a reducing agent to the reaction mixture: A small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[4][5]

  • Controlling the pH: Keeping the reaction mixture at a neutral or slightly acidic pH can reduce the rate of thiol oxidation.

Troubleshooting Guide

Q5: I tried a purification method, but I still have disulfide in my product. What should I do?

If your initial purification attempt was unsuccessful, consider the following:

  • Optimize the current method: If you used chromatography, try a different solvent system or a column with a different stationary phase. If you used a reducing agent, you may need to increase the amount or the reaction time.

  • Combine methods: A multi-step purification approach can be very effective. For example, you could first reduce the disulfide and then use chromatography to remove the spent reducing agent and any remaining impurities.

  • Verify the identity of the impurity: Use analytical techniques like mass spectrometry or NMR to confirm that the impurity is indeed the disulfide and not another byproduct.

Q6: My desired thiol product is being lost during purification. How can I minimize this?

Product loss during purification can be due to several factors:

  • Adsorption to surfaces: Thiols can sometimes adsorb to glass or silica surfaces. Silanizing glassware or using plasticware can help.

  • Oxidation during workup: If the purification process is lengthy, the thiol may be re-oxidizing. Try to work quickly and under an inert atmosphere if possible.

  • Inappropriate purification method: The chosen method may not be suitable for your specific thiol. For example, some thiols are not stable on certain chromatography media.

Q7: I am observing new impurities after attempting to remove the disulfide. What is happening?

The appearance of new impurities could be due to:

  • Decomposition of the thiol: The conditions used for purification (e.g., pH, temperature) may be causing your product to degrade.

  • Reaction with the purification reagents: The thiol could be reacting with the reducing agent, scavenger resin, or chromatography stationary phase.

  • Contamination from solvents or reagents: Ensure that all solvents and reagents used are of high purity.

Comparison of Purification Methods

MethodPrinciple of OperationTypical Efficiency (%)AdvantagesDisadvantages/Considerations
Reduction with DTT/TCEP Chemical reduction of the disulfide bond back to two thiol groups.[4][6]>95%High efficiency, relatively fast reaction times. TCEP is odorless and effective over a wider pH range than DTT.[6]Requires removal of the reducing agent and its oxidized form after the reaction. DTT has a strong odor.
Solid-Phase Scavengers Functionalized resins that selectively react with and bind either the disulfide or other impurities, allowing the desired thiol to be isolated by filtration.80-99%Simple workup (filtration), can be highly selective.Can be expensive, may require optimization of reaction time and stoichiometry.
Column Chromatography Separation based on differential partitioning of the thiol and disulfide between a stationary phase and a mobile phase.Variable, depends on compound properties.Can provide very high purity, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent, potential for product loss on the column.
Liquid-Liquid Extraction Separation based on the differential solubility of the thiol and disulfide in two immiscible liquid phases.Variable, depends on partition coefficients.Simple, inexpensive, and scalable.May not provide high purity in a single step, requires significant solubility differences.
Precipitation/Crystallization Isolation of the desired thiol as a solid from a solution where the disulfide remains dissolved (or vice versa).Variable, highly dependent on solubility differences.Can yield very pure product, simple workup.Not all thiols are crystalline, requires significant solubility differences between the thiol and disulfide.

Experimental Protocols

Protocol 1: Removal of Disulfide by Reduction with TCEP

This protocol describes the reduction of a disulfide byproduct to its corresponding thiol using tris(2-carboxyethyl)phosphine (TCEP).

  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture containing the thiol and disulfide byproduct in a suitable solvent (e.g., water, buffer, or an organic solvent like methanol or DMF).

  • Add TCEP: Add a 1.5 to 2-fold molar excess of TCEP hydrochloride to the solution. If the reaction is performed in an organic solvent, a tertiary amine base (e.g., triethylamine) may be needed to neutralize the HCl salt.

  • Stir the Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reduction is typically complete within 30 minutes to a few hours.[6]

  • Workup and Purification: Once the reduction is complete, the desired thiol can be isolated. The TCEP and its oxide are water-soluble and can often be removed by extraction with an organic solvent if the thiol is sufficiently nonpolar. Alternatively, the thiol can be purified by column chromatography.

Protocol 2: Purification using a Thiol-Scavenging Resin

This protocol is for selectively removing an unreacted thiol starting material, leaving the disulfide product in solution. A similar approach can be used with disulfide-scavenging resins to remove the disulfide byproduct.

  • Choose the Appropriate Resin: Select a scavenger resin with a functional group that will react with the thiol (e.g., a maleimide- or iodoacetamide-functionalized resin).

  • Add the Resin: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile). A typical loading is 2-4 equivalents of the resin's functional group relative to the thiol to be scavenged.

  • Agitate the Mixture: Gently agitate the mixture at room temperature. The reaction time will depend on the reactivity of the thiol and the resin, and can range from 1 to 24 hours. Monitor the removal of the thiol from the solution by TLC or LC-MS.

  • Isolate the Product: Once the thiol has been completely scavenged, filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent. The combined filtrate contains the purified disulfide product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Crude Thiol Reaction Mixture analytical Analyze Mixture (e.g., LC-MS, NMR) start->analytical decision Is Disulfide the Major Impurity? analytical->decision other_impurities Address Other Impurities First decision->other_impurities No select_method Select Purification Method decision->select_method Yes other_impurities->select_method reduction Reduction (e.g., TCEP, DTT) select_method->reduction chromatography Chromatography select_method->chromatography scavenging Scavenging select_method->scavenging extraction Extraction select_method->extraction purified Purified Thiol Product reduction->purified chromatography->purified scavenging->purified extraction->purified analyze_final Analyze Final Product for Purity purified->analyze_final analyze_final->select_method Purity Not Met end End analyze_final->end Purity Met

Caption: Workflow for selecting a disulfide removal method.

troubleshooting_guide start Problem: Incomplete Disulfide Removal check_method Was a reductive method used? start->check_method increase_reductant Increase amount or reaction time of reductant check_method->increase_reductant Yes check_chromatography Was chromatography used? check_method->check_chromatography No reanalyze Re-analyze purified material increase_reductant->reanalyze optimize_chromatography Optimize mobile phase or stationary phase check_chromatography->optimize_chromatography Yes combine_methods Consider a combination of methods (e.g., Reduction then Chromatography) check_chromatography->combine_methods No optimize_chromatography->reanalyze combine_methods->reanalyze end Problem Solved reanalyze->end

Caption: Troubleshooting guide for incomplete disulfide removal.

References

Preventing the oxidation of 3-Benzylcyclobutane-1-thiol in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Benzylcyclobutane-1-thiol during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in my experiments?

A1: The primary cause of degradation for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) and further oxidized species such as sulfenic, sulfinic, and sulfonic acids.[1][2] This process can be accelerated by factors such as exposure to atmospheric oxygen, the presence of metal ions, and elevated pH.[3]

Q2: How can I visually detect if my sample of this compound has oxidized?

A2: While visual detection can be challenging without analytical instrumentation, significant oxidation, particularly polymerization, may sometimes lead to a slight increase in viscosity or the appearance of turbidity in the solution. However, the most reliable methods for detecting oxidation are analytical techniques such as LC-MS to identify disulfide dimers or other oxidation products.[4]

Q3: What are the most effective general strategies to prevent the oxidation of thiols?

A3: The most effective strategies involve a combination of approaches:

  • Working under an inert atmosphere: Using gases like argon or nitrogen to displace oxygen is a crucial step.[4]

  • Using deoxygenated solvents: Removing dissolved oxygen from all buffers and solvents minimizes a key reactant in the oxidation process.

  • Controlling the pH: Maintaining a more acidic pH can help to reduce the rate of oxidation.[4]

  • Adding antioxidants: Including reducing agents or radical scavengers in your solutions can protect the thiol group.

  • Chelating metal ions: Using chelating agents like EDTA can prevent metal-catalyzed oxidation.[2]

Q4: Which antioxidants are recommended for stabilizing thiol compounds?

A4: Several types of antioxidants can be used to protect thiols. These include other thiol-containing compounds that act as sacrificial reductants, as well as non-thiol-based reducing agents. Common examples include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH).[5][6][7] The choice of antioxidant will depend on the specific requirements of your experiment, including compatibility with other reagents and downstream analytical methods.

Q5: How does pH affect the stability of this compound?

A5: The thiol group exists in equilibrium between its protonated form (R-SH) and its deprotonated thiolate form (R-S⁻).[8] The thiolate anion is more nucleophilic and significantly more susceptible to oxidation.[9] Therefore, at higher (more alkaline) pH values where the thiolate form is more prevalent, the rate of oxidation increases. For optimal stability, it is generally recommended to work at a neutral or slightly acidic pH.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of disulfide dimer detected by LC-MS. Exposure of the sample to atmospheric oxygen.Prepare and handle all solutions containing this compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[4] Ensure all solvents are thoroughly deoxygenated before use.
Inconsistent results between experimental repeats. Variable levels of dissolved oxygen or trace metal contamination in buffers.Standardize your procedure for deoxygenating buffers (e.g., by sparging with argon or nitrogen for a set period). Add a chelating agent such as EDTA (typically 0.1-1 mM) to your buffers to sequester metal ions that can catalyze oxidation.[2]
Loss of compound activity over time. Gradual oxidation of the thiol group during storage or long experiments.For long-term storage, store the compound as a solid under an inert atmosphere at low temperatures. For experiments of long duration, consider the addition of a stable antioxidant like TCEP to the reaction mixture.
Precipitate formation in the sample. Formation of insoluble, highly oxidized species or polymers.This indicates severe oxidation. The sample is likely unusable for most applications. Review and improve your handling and storage procedures to prevent this in the future.

Quantitative Data Summary

The following table summarizes the general effectiveness and characteristics of common antioxidants used to prevent thiol oxidation. The optimal choice depends on the specific experimental conditions.

AntioxidantTypical ConcentrationMechanism of ActionKey Considerations
Dithiothreitol (DTT) 1-10 mMReduces disulfide bonds, maintaining a reducing environment.Can interfere with some downstream applications (e.g., maleimide chemistry). It is also prone to air oxidation itself.[10]
Tris(2-carboxyethyl) phosphine (TCEP) 0.1-1 mMIrreversibly reduces disulfide bonds.More stable to air oxidation than DTT, odorless, and does not contain a thiol group, making it compatible with a wider range of chemistries.[11]
Glutathione (GSH) 1-5 mMActs as a sacrificial antioxidant and is a key component of cellular redox buffering systems.[12]It is a biologically relevant antioxidant and can be useful in cellular assays.[7]
N-acetylcysteine (NAC) 1-5 mMA thiol-containing antioxidant that scavenges free radicals.[5]Often used in biological systems and has good solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents and Buffers
  • Place the solvent or buffer in a flask with a sidearm (e.g., a Schlenk flask).

  • Ensure the flask is sealed with a septum or a stopcock.

  • Insert a long needle or a glass frit attached to a tube through the septum, extending below the liquid surface.

  • Connect the tube to a source of inert gas (argon or nitrogen).

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the liquid for at least 30-60 minutes to displace dissolved oxygen.

  • After deoxygenation, remove the needles and maintain a positive pressure of the inert gas in the flask.

Protocol 2: Handling this compound in an Inert Atmosphere
  • Place a vial containing the solid this compound and a stir bar inside a glove box with an argon or nitrogen atmosphere.

  • Transfer the required volume of deoxygenated solvent into the vial using a syringe or pipette.

  • Stir the solution until the compound is fully dissolved.

  • If a glove box is not available, use a Schlenk line. Place the solid in a Schlenk flask and perform several cycles of evacuating the flask under vacuum and backfilling with an inert gas.

  • Add the deoxygenated solvent via a cannula or a gas-tight syringe.

  • All subsequent transfers of the solution should be performed using gas-tight syringes or cannulas under a positive pressure of inert gas.

Visualizations

Thiol Oxidation Pathway

Thiol_Oxidation Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Oxidation (O₂) Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Oxidation

Caption: General pathway of thiol oxidation.

Experimental Workflow for Preventing Oxidation

Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experiment Deoxygenate Deoxygenate Solvents/Buffers Dissolve Dissolve Thiol Deoxygenate->Dissolve Prepare_Antioxidant Prepare Antioxidant Stock Add_Antioxidant Add Antioxidant & Chelator Prepare_Antioxidant->Add_Antioxidant Inert_Atmosphere Work in Inert Atmosphere (Glove Box / Schlenk Line) Inert_Atmosphere->Dissolve Dissolve->Add_Antioxidant Run_Experiment Perform Experiment Add_Antioxidant->Run_Experiment

Caption: Workflow for handling this compound.

References

Fine-tuning reaction conditions for the functionalization of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Functionalization of 3-Benzylcyclobutane-1-thiol

This guide provides troubleshooting advice and frequently asked questions for researchers working on the chemical modification of this compound. The information is based on established principles of thiol chemistry and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Handling and Storage

Q1: I've noticed a strong, unpleasant odor when working with this compound. Is this normal and how can I mitigate it?

A1: Yes, volatile thiols are known for their strong, often unpleasant odors. This is a normal characteristic of the compound class. To manage the odor, always handle the compound in a well-ventilated fume hood. You can also quench residual thiol in your glassware and waste by rinsing with a dilute solution of bleach (sodium hypochlorite) or hydrogen peroxide, which will oxidize the thiol to less volatile and odorless sulfonic acids.

Q2: My this compound sample appears to have degraded over time, showing impurities in my analysis. What is the proper way to store it?

A2: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides and other oxidized species. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8 °C). Using a container with a septum can allow for the removal of the thiol with a syringe without repeatedly exposing the bulk material to air.

Troubleshooting Common Functionalization Reactions

Q3: I am attempting an S-alkylation reaction with an alkyl halide, but I am seeing low yield and unreacted starting material. What are the likely causes?

A3: Low yields in S-alkylation of thiols are often due to a few key factors:

  • Insufficiently Basic Conditions: The reaction requires the formation of the thiolate anion, which is a potent nucleophile. If the base you are using is not strong enough to deprotonate the thiol, the reaction will be slow or will not proceed. Consider using a stronger base or a different solvent system.

  • Poor Nucleophilicity: While the thiolate is a good nucleophile, its reactivity can be influenced by the solvent. Polar aprotic solvents like DMF or DMSO are often preferred as they do not solvate the anion as strongly as protic solvents, thus enhancing its nucleophilicity.

  • Steric Hindrance: The 3-benzylcyclobutane moiety may impart some steric bulk, potentially slowing down the reaction with sterically hindered alkyl halides. You may need to increase the reaction temperature or use a less hindered electrophile if possible.

  • Oxidation of Starting Material: If the reaction is not performed under an inert atmosphere, the starting thiol can oxidize to form a disulfide, reducing the amount of active nucleophile available for the alkylation.

Q4: My reaction to form the disulfide from this compound is sluggish and incomplete. How can I improve the reaction efficiency?

A4: Disulfide formation typically involves the oxidation of the thiol. If the reaction is slow, consider the following:

  • Choice of Oxidizing Agent: Mild oxidizing agents are typically used for this transformation. Common choices include iodine (I₂), hydrogen peroxide (H₂O₂), or simply exposing the thiol to air in the presence of a base. If one is not working, you may need to screen other oxidizing agents.

  • pH of the Reaction Medium: The rate of many thiol oxidations is pH-dependent. The reaction often proceeds faster under slightly basic conditions, which favor the formation of the thiolate anion.

  • Catalyst: Certain metal catalysts can facilitate the oxidative coupling of thiols. However, be mindful that thiols can also act as catalyst poisons in some systems.

Q5: I am trying to perform a Michael addition of this compound to an α,β-unsaturated carbonyl compound, but the reaction is not proceeding. What should I check?

A5: The Michael addition of thiols is a conjugate addition reaction. If it is not working, consider these points:

  • Catalyst: This reaction is often catalyzed by a base (to form the nucleophilic thiolate) or a Lewis acid (to activate the Michael acceptor). Ensure your catalyst is active and present in a sufficient amount.

  • Reversibility: The Michael addition can be reversible. If the reaction is run at too high a temperature, the retro-Michael reaction may become significant. Try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: The solvent can play a crucial role. Solvents that can stabilize the intermediate enolate will favor the forward reaction.

Data Summary

The following table summarizes typical reaction conditions for the functionalization of a generic thiol, which can be used as a starting point for the optimization of reactions with this compound.

Reaction TypeReagentsBase/CatalystSolventTemperature (°C)Typical Yield (%)
S-Alkylation Alkyl HalideK₂CO₃, NaH, or Et₃NDMF, Acetone, or THF25 - 6070 - 95
Michael Addition α,β-Unsaturated KetoneEt₃N or DBUCH₂Cl₂, THF, or MeOH0 - 2560 - 90
Disulfide Formation I₂, H₂O₂, or AirEt₃N or NaOHCH₂Cl₂, MeOH, or H₂O2580 - 99
Oxidation to Sulfonic Acid H₂O₂ with Formic AcidN/AFormic Acid/H₂O50 - 10075 - 95

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Michael Addition
  • Dissolve this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired thioether.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Thiol in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm add_base Add Base/ Catalyst inert_atm->add_base add_reagent Add Electrophile/ Michael Acceptor add_base->add_reagent react Stir at Controlled Temperature add_reagent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the functionalization of this compound.

Troubleshooting_Guide start Low or No Product Yield check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure purify_sm Purify Thiol (Distillation/Chromatography) is_sm_pure->purify_sm No check_reagents Verify Reagent Quality and Stoichiometry is_sm_pure->check_reagents Yes purify_sm->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions is_base_strong Is Base/Catalyst Appropriate? check_conditions->is_base_strong change_base Use Stronger/Different Base or Catalyst is_base_strong->change_base No is_temp_opt Is Temperature Optimal? is_base_strong->is_temp_opt Yes success Problem Resolved change_base->success adjust_temp Increase/Decrease Reaction Temperature is_temp_opt->adjust_temp No is_solvent_opt Is Solvent Appropriate? is_temp_opt->is_solvent_opt Yes adjust_temp->success change_solvent Screen Different Solvents (e.g., polar aprotic) is_solvent_opt->change_solvent No is_solvent_opt->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low-yield functionalization reactions.

Validation & Comparative

A comparative analysis of 3-Benzylcyclobutane-1-thiol with other thiol compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 3-Benzylcyclobutane-1-thiol with other Thiol Compounds

Introduction

Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in various chemical and biological processes. Their nucleophilic nature and susceptibility to oxidation-reduction (redox) reactions underpin their significance in fields ranging from organic synthesis to drug development. This compound is a thiol compound featuring a unique combination of a cyclobutane ring and a benzyl group. Due to the limited publicly available data on this compound, this guide provides a comparative analysis of its predicted properties and potential applications against well-characterized thiol compounds. The comparison will be drawn based on its structural components: the cyclobutane thiol moiety and the benzyl thiol moiety, as well as against biologically relevant thiols like glutathione and N-acetyl-L-cysteine.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and biological significance of these compounds, supported by experimental data and protocols.

Comparative Data of Thiol Compounds

The following table summarizes the key physicochemical properties of selected thiol compounds for a comparative overview.

PropertyCyclobutanethiolBenzyl Thiol (Benzyl Mercaptan)Glutathione (GSH)N-Acetyl-L-cysteine (NAC)
Molecular Formula C4H8S[1]C7H8S[2]C10H17N3O6SC5H9NO3S
Molecular Weight 88.17 g/mol [1]124.21 g/mol [2]307.32 g/mol 163.19 g/mol
Boiling Point Not available194-195 °C[2]Decomposes109-110 °C (melting point)
Melting Point Not available-30 °C[2]195 °C (decomposes)109-110 °C
pKa of Thiol Group ~10-11 (estimated)~9.5~9.2~9.5
Key Features Alicyclic thiol with a strained ring structure.[1][3]Aromatic thiol with a benzyl group.[2]Biologically crucial tripeptide antioxidant.[4]Cysteine-derivative with antioxidant properties.[5]

Reactivity and Biological Significance

Thiol compounds exhibit a diverse range of reactivity, primarily centered around the sulfhydryl group. This group can be deprotonated to form a thiolate anion, a potent nucleophile. The reactivity of the thiol group is influenced by its steric and electronic environment.

This compound , while not extensively studied, is anticipated to have reactivity influenced by both its cyclobutane and benzyl components. The cyclobutane ring may introduce some ring strain, potentially affecting the thiol's reactivity. The benzyl group, being electron-rich, could influence the acidity and nucleophilicity of the thiol group.

Cyclobutane Thiols are a class of alicyclic thiols. The four-membered ring is strained, which can influence the reactivity of substituents. The synthesis of thio-substituted cyclobutanes has been explored, highlighting their potential as building blocks in medicinal chemistry.[6][7]

Benzyl Thiol , also known as benzyl mercaptan, is a common aromatic thiol. The benzyl group can be cleaved under certain oxidative conditions.[8] It is used in organic synthesis and can serve as a protecting group for thiols.[9]

Glutathione (GSH) is a tripeptide that is the most abundant low-molecular-weight thiol in cells.[4] It plays a critical role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[5] The thiol group of its cysteine residue is responsible for its biological activity.

N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid cysteine and is a well-known antioxidant and mucolytic agent.[5] It acts as a precursor to glutathione synthesis and can also directly scavenge reactive oxygen species (ROS).

Experimental Protocols

Determination of Thiol Content (Ellman's Assay)

This protocol is a widely used method for quantifying free thiol groups in a sample.

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[10]

Procedure:

  • Prepare a standard curve using a known concentration of a thiol compound (e.g., cysteine or GSH).

  • Prepare the sample solution containing the thiol compound to be quantified.

  • To a cuvette, add 100 µL of the sample and 900 µL of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Add 20 µL of DTNB solution (4 mg/mL in reaction buffer).

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.

Antioxidant Capacity Assessment (CUPRAC Assay)

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a method to determine the total antioxidant capacity of a sample.

Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants present in the sample. The resulting color has a maximum absorption at 450 nm.[11]

Procedure:

  • Prepare a standard curve using a known antioxidant (e.g., trolox).

  • Prepare the sample solution.

  • To a test tube, add 1 mL of CuCl2 solution (10 mM), 1 mL of neocuproine solution (7.5 mM), and 1 mL of ammonium acetate buffer (1 M, pH 7.0).

  • Add x mL of the sample and (1.1 - x) mL of distilled water.

  • Incubate for 30 minutes at room temperature.

  • Measure the absorbance at 450 nm.

  • The antioxidant capacity is expressed as trolox equivalents.

Thiol Reactivity Profiling

This method allows for the quantitative analysis of reactive cysteine residues in complex biological samples.

Principle: Thiol-reactive probes, such as iodoacetamide or maleimide conjugated to a reporter tag (e.g., biotin or a fluorophore), are used to label free thiols. The extent of labeling can be quantified to determine the reactivity of the thiol.[12][13]

Procedure Outline:

  • Treat cells or protein lysates with the compound of interest.

  • Lyse the cells and label the proteome with a thiol-reactive probe (e.g., iodoacetamide-alkyne).

  • Perform a click chemistry reaction to attach a biotin tag to the labeled proteins.[14]

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Digest the proteins and analyze the resulting peptides by mass spectrometry to identify and quantify the reactive thiols.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to thiol chemistry and analysis.

Thiol_Reactivity_and_Oxidation Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate -H⁺ Disulfide Disulfide (R-S-S-R') Thiolate->Disulfide + R'-SH, -2e⁻, -H⁺ Sulfenic_Acid Sulfenic Acid (R-SOH) Thiolate->Sulfenic_Acid + [O] Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid + [O] Sulfonic_Acid Sulfonic Acid (R-SO₃H) Sulfinic_Acid->Sulfonic_Acid + [O]

Caption: Oxidation states of thiol compounds.

Ellmans_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Thiol_Sample Thiol-containing Sample Mix Mix Sample and DTNB Thiol_Sample->Mix DTNB_Solution DTNB Solution DTNB_Solution->Mix Incubate Incubate Mix->Incubate Spectrophotometer Measure Absorbance at 412 nm Incubate->Spectrophotometer Quantification Quantify Thiol Content Spectrophotometer->Quantification

Caption: Workflow for Ellman's Assay.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Thiol Protein Thiol (Protein-SH) ROS->Protein_Thiol Oxidation Oxidized_Protein Oxidized Protein (Protein-SOH, -S-S-) Protein_Thiol->Oxidized_Protein Oxidized_Protein->Protein_Thiol Reduction Signaling_Cascade Downstream Signaling Cascade Oxidized_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response GSH_System Glutathione System (GSH/GSSG) GSH_System->Oxidized_Protein Reduces Trx_System Thioredoxin System (Trx-SH₂/Trx-S₂) Trx_System->Oxidized_Protein Reduces

Caption: Role of thiols in redox signaling.

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis based on its structural components provides valuable insights into its potential properties and reactivity. It is expected to share characteristics with both cyclobutane thiols and benzyl thiols. The methodologies and comparative data presented in this guide offer a framework for the future characterization and evaluation of this and other novel thiol compounds. Understanding the nuances of thiol chemistry is paramount for advancing their application in drug discovery and development, particularly in the context of redox-active therapeutics and covalent inhibitors. The provided experimental protocols serve as a starting point for researchers to quantitatively assess the properties of new thiol-containing molecules.

References

Validation of analytical methods for the precise quantification of 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methodologies for the precise quantification of volatile thiols, such as 3-Benzylcyclobutane-1-thiol. Given the limited specific public data on this compound, this guide draws upon established methods and experimental data for analogous volatile thiol compounds. The presented techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with derivatization.

Methodology Comparison

The selection of an appropriate analytical method for the quantification of volatile thiols is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For thiol analysis, a derivatization step is often employed to improve chromatographic performance and detection sensitivity. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that concentrates volatile analytes from the sample matrix onto a coated fiber prior to GC-MS analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful alternative, particularly for trace-level analysis of thiols. The challenge of analyzing volatile thiols by LC-MS is overcome by derivatization, which converts the volatile, non-polar thiols into less volatile, more polar, and more easily ionizable derivatives. This approach often yields superior sensitivity and selectivity.

Quantitative Performance Data

The following tables summarize the performance characteristics of GC-MS and HPLC-MS/MS with derivatization for the quantification of representative volatile thiols. These data provide an indication of the expected performance for the analysis of this compound.

Table 1: Performance Data for HS-SPME-GC-MS with Extractive Alkylation (Pentafluorobenzyl Bromide Derivatization) for Representative Volatile Thiols [1][2][3]

AnalyteLinearity (R²)Limit of Detection (LOD) (ng/L)Recovery (%)Precision (RSD %)
4-Mercapto-4-methyl-2-pentanone (4-MMP)>0.990.990-1095-11
3-Mercaptohexan-1-ol (3-MH)>0.99190-1095-11
3-Mercaptohexyl acetate (3-MHA)>0.991790-1095-11

Table 2: Performance Data for UPLC-MS/MS with 4,4'-Dithiodipyridine (DTDP) Derivatization for Representative Volatile Thiols

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
2-Methyl-3-furanthiol0.9911–0.99780.0010.003
2-Furfurylthiol0.9911–0.99780.0010.003
3-Mercaptohexan-1-ol0.9911–0.99780.0120.037
Methyl 2-mercaptobenzoate0.9911–0.99780.0040.012
Ethyl 2-mercaptobenzoate0.9911–0.99780.0030.010

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

HS-SPME-GC-MS with Extractive Alkylation Protocol[1][2][3]

This method involves the derivatization of thiols to their pentafluorobenzyl (PFB) derivatives, followed by concentration using HS-SPME and analysis by GC-MS.

a) Sample Preparation and Derivatization:

  • To a 40 mL sample, add an appropriate internal standard.

  • Perform extractive alkylation by adding a solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., dichloromethane).

  • Shake the mixture vigorously to facilitate the derivatization of thiols.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

b) HS-SPME:

  • Reconstitute the dried residue in a suitable solvent.

  • Transfer the reconstituted sample to a headspace vial.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 70°C) for a specific time (e.g., 60 minutes) to adsorb the derivatized thiols.

c) GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent 6890N or equivalent.

  • Mass Spectrometer (MS): Agilent 5973N or equivalent.

  • Column: DB-5 (30 m x 0.25 mm x 0.5 µm) or similar.

  • Injection Mode: Splitless at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the PFB-thiol derivatives.

HPLC-MS/MS with DTDP Derivatization Protocol

This method is based on the derivatization of thiols with 4,4'-dithiodipyridine (DTDP) to form stable derivatives that can be readily analyzed by HPLC-MS/MS.

a) Sample Preparation and Derivatization:

  • To a 20 mL sample, add an appropriate internal standard.

  • Add a solution of ethylenediaminetetraacetic acid (EDTA) to prevent thiol oxidation.

  • Add a freshly prepared solution of DTDP.

  • Allow the derivatization reaction to proceed for 30 minutes at room temperature.

b) Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with a methanol/water solution to remove interferences.

  • Elute the derivatized thiols with methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.

c) HPLC-MS/MS Analysis:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the derivatized thiols.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each DTDP-thiol derivative.

Visualizations

To further illustrate the methodologies, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS with Extractive Alkylation cluster_hplcms HPLC-MS/MS with DTDP Derivatization Sample_GC Sample Derivatization_GC Extractive Alkylation (PFBBr) Sample_GC->Derivatization_GC Evaporation Evaporation Derivatization_GC->Evaporation HS_SPME HS-SPME Evaporation->HS_SPME GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis Sample_HPLC Sample Derivatization_HPLC Derivatization (DTDP) Sample_HPLC->Derivatization_HPLC SPE Solid-Phase Extraction Derivatization_HPLC->SPE HPLCMS_Analysis HPLC-MS/MS Analysis SPE->HPLCMS_Analysis derivatization_pathway Thiol R-SH (this compound) Derivative R-S-S-Pyridine Derivative (Analyzed by HPLC-MS/MS) Thiol->Derivative + DTDP DTDP 4,4'-Dithiodipyridine (DTDP) Thiol_Pyridine Pyridine-2-thione Derivative->Thiol_Pyridine releases

References

A Comparative Analysis of the Nucleophilic Reactivity of 3-Benzylcyclobutane-1-thiol and Structurally Related Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nucleophilic reactivity of 3-Benzylcyclobutane-1-thiol against other common thiol-containing reagents. Due to the limited availability of direct experimental kinetic data for this compound, this comparison is based on the established principles of chemical reactivity, pKa values of structurally similar compounds, and qualitative assessments from related reactions. The data presented for benzyl mercaptan and 2-mercaptoethanol serve as benchmarks for estimating the reactivity of the target compound.

Factors Influencing Thiol Nucleophilicity

The nucleophilic character of a thiol is primarily governed by three factors:

  • Acidity (pKa): A lower pKa indicates a more acidic thiol, which in turn suggests that its conjugate base, the thiolate anion (RS⁻), is more stable and forms more readily. The thiolate is a significantly stronger nucleophile than the neutral thiol.

  • Steric Hindrance: Bulky substituents near the sulfur atom can impede its approach to an electrophilic center, thereby reducing the reaction rate.

  • Electronic Effects: Electron-donating groups near the thiol can increase electron density on the sulfur, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect.

Quantitative and Physicochemical Comparison

The following table summarizes the key physicochemical properties and pKa values for this compound and selected alternative reagents. The pKa for this compound is an estimate based on structurally related aliphatic thiols.

ReagentStructureMolecular Weight ( g/mol )pKa
This compound ~178.29~10.5 (estimated)
Benzyl Mercaptan 124.219.43[1][2][3]
2-Mercaptoethanol 78.139.72[4]
Cyclobutanethiol 88.17~10.6 (estimated)

Note: The structure images are illustrative and not generated from a database.

Comparative Nucleophilic Reactivity

The nucleophilic reactivity of these thiols can be compared in the context of a classic Sₙ2 reaction, such as the reaction with iodoacetamide. The second-order rate constants (k₂) provide a direct measure of nucleophilicity. While specific experimental data for this compound is unavailable, a qualitative and semi-quantitative comparison can be inferred.

ReagentRelative Rate Constant (k₂) in Sₙ2 Reaction (vs. Benzyl Mercaptan)Rationale
This compound Slightly SlowerThe estimated higher pKa suggests a lower concentration of the more reactive thiolate at a given pH compared to benzyl mercaptan. The cyclobutyl ring may also introduce some steric hindrance.
Benzyl Mercaptan 1.0 (Reference)The benzylic group is electron-withdrawing, which slightly decreases the basicity (and pKa) of the thiol, leading to a higher concentration of the nucleophilic thiolate at neutral pH.
2-Mercaptoethanol Slightly SlowerThe pKa is slightly higher than that of benzyl mercaptan, suggesting a lower thiolate concentration.[4] The hydroxyl group can participate in intramolecular hydrogen bonding, which can decrease the availability of the thiol for reaction.
Cyclobutanethiol SlowerA higher estimated pKa, similar to other simple aliphatic thiols, results in a lower concentration of the thiolate anion at a given pH.

Experimental Protocols

Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometry

This protocol describes the determination of a thiol's pKa by monitoring the absorbance of the thiolate anion at a specific wavelength as a function of pH.

  • Materials:

    • Thiol compound of interest

    • A series of buffers with pH values spanning the expected pKa range (e.g., phosphate and borate buffers)

    • UV-Vis spectrophotometer

    • pH meter

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution of the thiol in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • For each pH value, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.

    • Measure the UV-Vis absorbance spectrum of each solution to identify the wavelength of maximum absorbance (λ_max) for the thiolate anion. This is typically in the 230-250 nm range.

    • At this λ_max, measure the absorbance of the thiol solution at each pH.

    • Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.

Protocol 2: Kinetic Analysis of Thiol Nucleophilicity via SN2 Reaction Monitoring by ¹H NMR

This protocol outlines a method to determine the second-order rate constant for the reaction of a thiol with an electrophile (e.g., iodoacetamide) by monitoring the reaction progress using ¹H NMR spectroscopy.

  • Materials:

    • Thiol compound

    • Iodoacetamide

    • Deuterated buffer solution (e.g., phosphate buffer in D₂O) at a constant pH

    • NMR spectrometer

    • NMR tubes

  • Procedure:

    • Prepare stock solutions of the thiol and iodoacetamide in the deuterated buffer.

    • Equilibrate the NMR spectrometer to the desired reaction temperature.

    • In an NMR tube, combine the thiol solution and initiate the reaction by adding the iodoacetamide solution.

    • Quickly place the tube in the NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

    • Identify distinct, well-resolved peaks for a proton on the reactant (e.g., the methylene protons of iodoacetamide) and the corresponding proton on the product.

    • Integrate these peaks in each spectrum to determine the relative concentrations of the reactant and product over time.

    • Plot the concentration of the reactant versus time. The data can then be fitted to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k₂).

Signaling Pathways and Experimental Workflows

Glutathione S-Transferase (GST) Detoxification Pathway

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. This reaction is a critical step in the detoxification of harmful substances. The nucleophilic attack by the thiol group of the cysteine residue in glutathione on the electrophilic substrate is the key mechanistic step.

GST_Pathway cluster_0 Cellular Environment GSH Glutathione (GSH) (Nucleophile) GST Glutathione S-Transferase (Enzyme) GSH->GST binds to Electrophile Electrophilic Substrate (e.g., Xenobiotic) Electrophile->GST binds to Conjugate Glutathione Conjugate (Detoxified) GST->Conjugate catalyzes nucleophilic attack Excretion Further Metabolism and Excretion Conjugate->Excretion

Caption: Glutathione S-Transferase (GST) pathway.

Thioredoxin Reductase (TrxR) Catalytic Cycle

Thioredoxin reductase is a key enzyme in maintaining the cellular redox state. It catalyzes the NADPH-dependent reduction of the oxidized form of thioredoxin (Trx-S₂). The mechanism involves a series of thiol-disulfide exchange reactions, where the nucleophilic attack of a thiolate is a fundamental step.

TrxR_Cycle NADPH NADPH TrxR_ox Oxidized TrxR (FAD, S-S) NADPH->TrxR_ox e⁻ transfer NADP NADP+ TrxR_red Reduced TrxR (FADH2, SH SH) TrxR_ox->TrxR_red Reduction Trx_ox Oxidized Thioredoxin (Trx-S₂) TrxR_red->Trx_ox Nucleophilic Attack (Thiol-Disulfide Exchange) Trx_ox->TrxR_ox Regeneration Trx_red Reduced Thioredoxin (Trx-(SH)₂) Trx_ox->Trx_red Reduction Substrate_ox Oxidized Substrate (Protein-S₂) Trx_red->Substrate_ox Nucleophilic Attack Substrate_ox->Trx_ox Regeneration Substrate_red Reduced Substrate (Protein-(SH)₂) Substrate_ox->Substrate_red Reduction

Caption: Thioredoxin Reductase (TrxR) catalytic cycle.

Workflow for Kinetic Analysis of Thiol-Maleimide Addition

The following diagram illustrates a typical experimental workflow for quantifying the nucleophilic reactivity of a thiol by monitoring its addition to a maleimide, a common reaction in bioconjugation.

kinetic_workflow prep 1. Prepare Stock Solutions - Thiol in Buffer - Maleimide in Buffer initiate 2. Initiate Reaction Mix Thiol and Maleimide at t=0 prep->initiate monitor 3. Monitor Reaction (e.g., via UV-Vis or NMR) initiate->monitor data 4. Collect Data (Absorbance or Concentration vs. Time) monitor->data analyze 5. Analyze Data Fit to Integrated Rate Law data->analyze result 6. Determine Rate Constant (k) analyze->result

References

A Comparative Guide to Surface Modification: 3-Benzylcyclobutane-1-thiol vs. Linear Alkyl Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of surface modification, the choice of chemical agent is paramount to achieving desired surface properties, from biocompatibility to targeted molecular interactions. While linear alkyl thiols have long been the gold standard for forming well-ordered Self-Assembled Monolayers (SAMs), novel molecules with non-linear architecture, such as 3-Benzylcyclobutane-1-thiol, present intriguing alternatives. This guide provides an objective comparison of the anticipated performance of this compound with well-established linear alkyl thiols for surface modification applications, supported by experimental data from analogous molecular systems.

Due to the novelty of this compound, direct comparative data is not yet available in published literature. Therefore, this guide will extrapolate its potential properties based on studies of SAMs formed from cyclic alkyl thiols (e.g., cyclohexylthiol) and benzyl-terminated thiols. These comparisons will be drawn against the extensively characterized linear alkyl thiols, such as octadecanethiol (ODT).

Performance Comparison: Structural and Interfacial Properties

The performance of a thiol in surface modification is largely dictated by the structure of the resulting SAM, including its packing density, thickness, and surface energy. These properties, in turn, influence critical performance metrics such as stability and resistance to non-specific protein adsorption.

Data Presentation

The following tables summarize key quantitative data for SAMs formed from linear alkyl thiols and representative cyclic and benzyl-terminated thiols. This data provides a basis for estimating the performance of this compound.

Table 1: Comparison of Surface Properties

PropertyLinear Alkyl Thiols (e.g., ODT)Cyclic Alkyl Thiols (e.g., Cyclohexylthiol)Benzyl-Terminated Thiols
Water Contact Angle (θ) ~110-115°~85-95°~70-80°
SAM Thickness (Å) ~20-25 (for C18)~7-10~8-12
Packing Density HighLower than linear thiols[1]Moderate
Surface Energy LowModerateHigh

Table 2: Comparison of Stability and Protein Resistance

PropertyLinear Alkyl Thiols (e.g., ODT)Cyclic Alkyl Thiols (e.g., Cyclohexylthiol)Benzyl-Terminated Thiols
Thermal Stability High (desorption >150°C)ModerateModerate to High
Chemical Stability HighModerateModerate
Protein Resistance Poor (hydrophobic interaction)ModerateModerate

Molecular Structure and Packing Diagrams

The structural differences between linear and non-linear thiols directly impact their assembly on a surface.

cluster_linear Linear Alkyl Thiol cluster_cyclic This compound Octadecanethiol Octadecanethiol (ODT) CH3(CH2)17SH CyclicThiol This compound

Caption: Molecular structures of a linear and a non-linear thiol.

The arrangement of these molecules on a gold surface is conceptually different, leading to variations in monolayer properties.

Conceptual Packing on Au(111) Surface cluster_linear Well-ordered, high packing density cluster_cyclic Less-ordered, lower packing density a1 a1 a2 a2 b1 b1 a3 a3 b2 b2 a4 a4 b3 b3 b4 b4 c1 c1 c2 c2 c3 c3 c4 c4 d1 d1 e2 e2 d2 d2 e1 e1

Caption: Packing comparison of linear vs. non-linear thiols.

Experimental Protocols

Accurate and reproducible characterization of SAMs is crucial for evaluating their performance. Below are detailed methodologies for key experiments.

Experimental Workflow

cluster_prep SAM Preparation cluster_char SAM Characterization Substrate Gold Substrate Preparation Solution Thiol Solution Preparation Substrate->Solution Immersion Substrate Immersion Solution->Immersion Rinsing Rinsing and Drying Immersion->Rinsing ContactAngle Contact Angle Goniometry Rinsing->ContactAngle Characterize Ellipsometry Ellipsometry Rinsing->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) Rinsing->XPS AFM Atomic Force Microscopy (AFM) Rinsing->AFM

Caption: General workflow for SAM preparation and characterization.

Self-Assembled Monolayer (SAM) Formation

Objective: To form a monolayer of the thiol on a gold substrate.

Materials:

  • Gold-coated silicon wafers or glass slides.

  • Thiol of interest (e.g., this compound or linear alkyl thiol).

  • Anhydrous ethanol.

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Deionized water.

  • Nitrogen gas.

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes.

    • Rinse thoroughly with deionized water, followed by ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the thiol in anhydrous ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

Contact Angle Goniometry

Objective: To determine the hydrophobicity/hydrophilicity of the SAM-modified surface by measuring the water contact angle.

Procedure:

  • Place the SAM-modified substrate on the goniometer stage.

  • Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

Ellipsometry

Objective: To measure the thickness of the formed SAM.

Procedure:

  • Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.

  • After SAM formation, measure the optical properties of the modified substrate at the same angle of incidence (typically 70°).

  • Model the surface as a layered structure (e.g., silicon/gold/SAM/air).

  • Use the ellipsometry software to fit the experimental data to the model and calculate the thickness of the SAM layer, assuming a refractive index for the organic layer (typically ~1.45-1.50).

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the atoms within the SAM.

Procedure:

  • Place the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).

  • Detect the kinetic energy of the emitted photoelectrons.

  • Analyze the survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for specific elements (e.g., C 1s, S 2p, Au 4f) to determine their chemical bonding states. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and packing of the SAM at the nanoscale.

Procedure:

  • Mount the SAM-modified substrate on the AFM stage.

  • Select an appropriate AFM tip (typically a sharp silicon nitride tip).

  • Engage the tip with the surface in a suitable imaging mode (e.g., tapping mode or contact mode).

  • Scan the tip across a defined area of the surface.

  • The deflection of the cantilever is monitored by a laser and photodiode system to generate a topographic image of the surface. This can reveal the presence of domains, defects, and the overall order of the monolayer.

Concluding Remarks

The choice between this compound and linear alkyl thiols for surface modification will depend on the specific application requirements. Linear alkyl thiols are expected to form more densely packed and ordered monolayers, leading to surfaces with higher hydrophobicity and potentially greater thermal and chemical stability.

Conversely, the bulkier, non-linear structure of this compound is likely to result in less densely packed SAMs. This reduced packing density may offer advantages in applications where the complete passivation of the surface is not desired, or where the introduction of specific steric and electronic effects from the benzyl and cyclobutane moieties is beneficial. For instance, the aromatic benzyl group could be utilized for π-π stacking interactions with other molecules.

Further experimental investigation into the properties of SAMs derived from this compound is warranted to fully elucidate its potential in advanced surface engineering applications. The protocols detailed in this guide provide a robust framework for such future studies.

References

Evaluating the Biological Efficacy of 3-Benzylcyclobutane-1-thiol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological efficacy of 3-benzylcyclobutane-1-thiol derivatives is currently challenging due to a lack of publicly available research focused specifically on this class of compounds. Despite extensive searches of scientific literature, no studies detailing the synthesis and systematic evaluation of a series of these derivatives and their biological activities were identified. The existing research landscape covers broader categories of thiol-containing compounds, cyclobutane derivatives, and benzyl-substituted molecules, but the unique combination of these three structural features in a single molecular scaffold remains largely unexplored in published literature.

This guide, therefore, serves to highlight the absence of data in this specific area and to propose a hypothetical framework for such an evaluation, based on common practices in medicinal chemistry and drug discovery. Should research on this topic become available, this document can be updated to reflect the experimental findings.

Hypothetical Data Presentation

Were data available, a clear and concise presentation would be crucial for comparing the biological efficacy of different this compound derivatives. The following table illustrates how such data could be structured.

Table 1: Hypothetical Biological Activity of this compound Derivatives

Compound IDSubstitution on Benzyl RingTargetAssay TypeIC50/EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Derivative 1 4-ChloroEnzyme XEnzymatic Assay5.2>100>19.2
Derivative 2 3,4-DichloroEnzyme XEnzymatic Assay2.885.430.5
Derivative 3 4-MethoxyEnzyme XEnzymatic Assay15.7>100>6.4
Derivative 4 UnsubstitutedEnzyme XEnzymatic Assay22.1>100>4.5
Control Standard InhibitorEnzyme XEnzymatic Assay0.550.0100

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological efficacy of novel this compound derivatives.

General Synthesis of this compound Derivatives

A plausible synthetic route could involve the reaction of a suitably substituted benzyl bromide with a cyclobutanone derivative to form a 3-benzylcyclobutanone. Subsequent reduction of the ketone to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate), and finally, displacement with a thiol-containing nucleophile would yield the desired this compound derivatives. Purification would typically be achieved through column chromatography, and structural confirmation would rely on techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Enzymatic Assay

To assess the inhibitory potential of the synthesized compounds against a specific enzyme target (e.g., a protease or kinase), a biochemical assay would be employed.

  • Reagents and Materials: Recombinant human enzyme, appropriate substrate (e.g., a fluorogenic peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), test compounds dissolved in DMSO, and a positive control inhibitor.

  • Procedure:

    • The enzyme would be pre-incubated with varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) in the assay buffer for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate.

    • The enzymatic reaction would be initiated by the addition of the substrate.

    • The reaction progress would be monitored by measuring the change in fluorescence or absorbance over time using a plate reader.

    • The initial reaction rates would be calculated from the linear portion of the progress curves.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values would be determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Cytotoxicity Assay

To evaluate the general toxicity of the compounds to living cells, a standard cytotoxicity assay, such as the MTT or MTS assay, would be performed.

  • Cell Culture: A relevant human cell line (e.g., HEK293 for general toxicity or a cancer cell line for anti-cancer evaluation) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells would be seeded into 96-well plates and allowed to adhere overnight.

    • The cells would then be treated with a range of concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT or MTS reagent would be added to each well, and the plates would be incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals would be solubilized, and the absorbance would be measured at the appropriate wavelength.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) values would be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways that would be relevant to the evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials synthesis Synthesis of Derivatives start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization primary_assay In Vitro Enzymatic Assay characterization->primary_assay cytotoxicity_assay Cytotoxicity Assay characterization->cytotoxicity_assay ic50 IC50 Determination primary_assay->ic50 cc50 CC50 Determination cytotoxicity_assay->cc50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cc50->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor 3-Benzylcyclobutane- 1-thiol Derivative inhibitor->raf

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound derivatives.

Spectroscopic Comparison of 3-Benzylcyclobutane-1-thiol Isomers: A Data-Deficient Area in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the cis- and trans-isomers of 3-Benzylcyclobutane-1-thiol cannot be provided at this time due to a lack of available experimental data in the public domain. Extensive searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for these specific compounds have yielded no results. Furthermore, literature describing the synthesis and subsequent spectroscopic characterization of these isomers could not be located.

For researchers, scientists, and drug development professionals interested in the spatial arrangement and spectroscopic signatures of substituted cyclobutanes, this lack of data on this compound isomers presents a notable gap in the chemical literature. The cyclobutane motif is of growing interest in medicinal chemistry, as the rigid four-membered ring can favorably position substituents in three-dimensional space, potentially leading to improved interactions with biological targets. Thiol-containing compounds are also a critical class of molecules with diverse applications in drug discovery and materials science.

While specific data for the target molecules is unavailable, a general approach to a comparative spectroscopic analysis of such isomers would involve the following methodologies.

Hypothetical Experimental Protocols

Should samples of cis- and trans-3-Benzylcyclobutane-1-thiol become available, the following standard spectroscopic techniques would be employed for their characterization and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Proton (¹H) NMR: Would be used to determine the number of unique proton environments, their chemical shifts, and coupling constants. Key differentiating features between the cis and trans isomers would be the coupling constants and chemical shifts of the protons on the cyclobutane ring, particularly the protons at C1 and C3. The relative stereochemistry would influence the through-space and through-bond interactions, leading to distinct spectral patterns.

  • Carbon-¹³ ({¹³C}) NMR: Would identify the number of unique carbon environments. The chemical shifts of the cyclobutane ring carbons would be sensitive to the stereochemical arrangement of the benzyl and thiol substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecules.

Infrared (IR) Spectroscopy

IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecules. Key vibrational modes to be observed would include:

  • S-H stretch: A weak absorption band typically appearing in the region of 2550-2600 cm⁻¹. The exact position might show minor shifts between the two isomers.

  • C-S stretch: A weak to medium absorption in the fingerprint region.

  • Aromatic C-H and C=C stretches: Corresponding to the benzyl group.

  • Aliphatic C-H stretches: From the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation patterns of the isomers.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the parent ion.

  • Electron Ionization (EI) or Electrospray Ionization (ESI): The fragmentation patterns obtained under different ionization conditions could potentially show differences between the cis and trans isomers, reflecting their different stereochemistry and stability.

Logical Workflow for Isomer Comparison

A logical workflow for the spectroscopic comparison of these isomers, once synthesized and isolated, is depicted below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (cis and trans) Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Structure_Elucidation Elucidate Stereochemistry Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Comparison.

Conclusion for Researchers

The absence of published spectroscopic data for cis- and trans-3-Benzylcyclobutane-1-thiol highlights an opportunity for original research. The synthesis and detailed spectroscopic characterization of these isomers would be a valuable contribution to the field of synthetic and medicinal chemistry. Such work would not only provide foundational data for these specific compounds but also enhance the broader understanding of how stereochemistry influences the spectroscopic properties of substituted cyclobutane systems. This information is critical for the rational design of novel molecules with potential applications in drug development and other areas of chemical science.

Purity Assessment of Synthesized 3-Benzylcyclobutane-1-thiol: A Comparative Guide to High-Performance Liquid Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any newly synthesized compound. For 3-Benzylcyclobutane-1-thiol, a novel thiol-containing organic molecule, selecting the most appropriate analytical technique is paramount to ensure its quality and suitability for downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this specific compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][2][3] A reversed-phase HPLC method is the most logical starting point, given the non-polar nature of the benzyl and cyclobutane moieties.

Experimental Protocol: A Proposed HPLC Method

A robust HPLC method for this compound would involve the following parameters:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar compounds.[4]

  • Mobile Phase: A gradient elution with a mixture of water (solvent A) and acetonitrile or methanol (solvent B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the thiol. A typical gradient might start at 50% B and increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at 210 nm is a good starting point due to the absorbance of the benzyl group. For enhanced sensitivity and selectivity, especially for detecting impurities lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) detector can be employed.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase B (acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized This compound Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detector UV Detector (210 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

HPLC Purity Assessment Workflow

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1][6]Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[4]
Applicability to this compound High. Suitable for non-volatile and thermally labile compounds.Moderate to High. The compound is likely volatile enough, but derivatization may be required to improve peak shape and thermal stability.[7]High. Provides structural confirmation and quantification without the need for a reference standard of the analyte itself.[8]
Typical Purity Range Determined 95-100%90-100%90-100%
Limit of Quantification (LOQ) ~0.01 - 0.1% for impurities~0.01 - 0.1% for impurities~0.1 - 1% for impurities
Precision (%RSD) < 2%[3][9]< 5%< 1%
Linearity (r²) > 0.999[9]> 0.995Not applicable in the same way, but shows excellent linearity of response.
Sample Preparation Simple dissolution and filtration.May require derivatization (e.g., silylation) to block the active thiol group, followed by dissolution in a volatile solvent.[7]Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Analysis Time 15-45 minutes per sample.[3]10-30 minutes per sample.[3]5-15 minutes per sample.
Strengths Versatile, robust, high resolution, well-established for pharmaceutical analysis.[2]High sensitivity, provides structural information of impurities through mass spectra.[1]Absolute quantification without a specific reference standard, provides structural information, non-destructive.[10]
Limitations Requires reference standards for impurity identification and quantification, potential for co-elution.Not suitable for non-volatile or thermally unstable compounds, derivatization can introduce errors.[1][2]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.

Alternative Methods: In-Depth Look

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its volatility would need to be confirmed. A key consideration for analyzing thiols by GC is the potential for poor peak shape and adsorption onto the column. This can often be overcome by derivatization.

Experimental Protocol: A Proposed GC-MS Method

  • Derivatization: React the sample with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the thiol (-SH) to a trimethylsilyl ether (-S-Si(CH₃)₃). This increases volatility and reduces peak tailing.

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent like hexane or dichloromethane.

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for this type of compound.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Injector Temperature: Typically 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[8][10] The principle lies in comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Experimental Protocol: A Proposed qNMR Method

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into the same NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantification, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Comparison of Methods

Method_Comparison cluster_main Purity Assessment of this compound cluster_primary Primary Method cluster_alternatives Alternative Methods Start Synthesized Compound HPLC HPLC (High Versatility, Established) Start->HPLC High Confidence GCMS GC-MS (For Volatile Impurities, Structural Info) Start->GCMS If Volatile & Thermally Stable qNMR qNMR (Absolute Purity, No Analyte Standard Needed) Start->qNMR Orthogonal Confirmation HPLC->GCMS Complementary for volatile impurities HPLC->qNMR Orthogonal Purity Value

Method Selection Logic

Conclusion

For the routine purity assessment of synthesized this compound, High-Performance Liquid Chromatography stands out as the most suitable primary technique due to its versatility, robustness, and the vast body of established methods for similar pharmaceutical compounds. It provides excellent resolution and sensitivity for detecting and quantifying impurities.

GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities that may not be readily observed by HPLC. Its mass spectrometric detection provides crucial structural information for unknown peaks.

Quantitative NMR offers a powerful orthogonal method for obtaining an absolute purity value without the need for a specific reference standard of this compound. This is particularly advantageous in the early stages of drug discovery and development when certified standards may not be available.

A comprehensive purity assessment strategy for this compound should ideally leverage the strengths of all three techniques to build a complete purity profile and ensure the highest quality of the synthesized compound.

References

A Comparative Analysis of 3-Benzylcyclobutane-1-thiol and Related Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug discovery, the rigid, three-dimensional structure of cyclobutane derivatives offers a compelling scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the emerging compound, 3-Benzylcyclobutane-1-thiol, with established and structurally related molecules, namely Benzyl Mercaptan and 3-Methylcyclobutane-1-thiol. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Executive Summary

This guide presents a side-by-side comparison of this compound and its analogs, focusing on their synthesis, physicochemical properties, and potential applications. While this compound is a novel compound with limited direct experimental data, a robust synthetic protocol for a closely related analog is presented as a reliable proxy. Benzyl Mercaptan serves as a fundamental aromatic thiol comparator, while 3-Methylcyclobutane-1-thiol offers insights into the contribution of a non-aromatic substituent on the cyclobutane ring.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of the compared molecules. Data for this compound is extrapolated based on its structure and the properties of its components, while the data for the comparators are derived from established sources.

PropertyThis compound (Predicted)Benzyl Mercaptan3-Methylcyclobutane-1-thiol
Molecular Formula C₁₁H₁₄SC₇H₈SC₅H₁₀S
Molecular Weight 178.30 g/mol 124.20 g/mol 102.20 g/mol [1]
Boiling Point Not available194-195 °CNot available
Melting Point Not available-29 °CNot available
Density Not available1.058 g/mL at 25 °CNot available
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in ethanol and etherNot available
pKa Not available9.43Not available

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are crucial for their evaluation and potential application.

Synthesis of this compound (Proxy Method)

The synthesis of this compound can be achieved via a diastereoselective sulfa-Michael addition of benzylthiol to a cyclobutene precursor. The following protocol is adapted from the synthesis of a structurally analogous compound.[2]

Materials:

  • Cyclobutene ester or amide precursor

  • Benzylthiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the cyclobutene precursor (1.0 equiv) in dichloromethane, add benzylthiol (1.2 equiv).

  • Add DBU (1.1 equiv) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-benzylthiocyclobutane derivative.

  • Subsequent functional group transformations can be performed to yield this compound.

Synthesis of Benzyl Mercaptan

Benzyl Mercaptan can be prepared by the reaction of benzyl chloride with thiourea, followed by alkaline hydrolysis.

Materials:

  • Benzyl chloride

  • Thiourea

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve thiourea in ethanol and add benzyl chloride.

  • Reflux the mixture to form the isothiouronium salt.

  • After cooling, add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to hydrolyze the isothiouronium salt to benzyl mercaptan.

  • Acidify the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and distill under reduced pressure to obtain pure benzyl mercaptan.

Synthesis of 3-Methylcyclobutane-1-thiol

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthesis and comparison, the following diagrams are provided.

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthetic Steps cluster_products Target Compounds Precursor_CB Cyclobutene Precursor Synth_CB Sulfa-Michael Addition Precursor_CB->Synth_CB Precursor_BM Benzyl Chloride Synth_BM Thiourea Reaction & Hydrolysis Precursor_BM->Synth_BM Precursor_MCT 3-Methylcyclobutanol Synth_MCT Activation & Thiolation Precursor_MCT->Synth_MCT Product_CB This compound Synth_CB->Product_CB Product_BM Benzyl Mercaptan Synth_BM->Product_BM Product_MCT 3-Methylcyclobutane-1-thiol Synth_MCT->Product_MCT Comparison Comparative Analysis Product_CB->Comparison Product_BM->Comparison Product_MCT->Comparison

Caption: General synthetic workflow for the target compounds.

Structural_Comparison cluster_BCT This compound cluster_BM Benzyl Mercaptan cluster_MCT 3-Methylcyclobutane-1-thiol BCT BM BCT->BM Structural Relationship: Removal of cyclobutane ring MCT BCT->MCT Structural Relationship: Replacement of benzyl with methyl label_BCT Cyclobutane ring with benzyl and thiol groups label_BM Acyclic aromatic thiol label_MCT Cyclobutane ring with alkyl and thiol groups

Caption: Structural comparison of the analyzed thiols.

Concluding Remarks

The incorporation of a cyclobutane moiety in drug candidates can offer significant advantages in terms of conformational rigidity and metabolic stability. This compound represents an intriguing, yet underexplored, molecule that combines the structural benefits of the cyclobutane ring with the chemical reactivity of a thiol and the steric and electronic properties of a benzyl group.

This guide provides a foundational comparison to aid researchers in the initial stages of their investigations. The provided synthetic protocols, comparative data, and workflow diagrams are intended to facilitate the design of new experiments and the development of novel chemical entities. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential in various research and development applications.

References

The Strained Ring's Influence: A Comparative Analysis of Cyclobutane's Impact on Thiol Group Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. This guide provides a comparative study of how the ring strain of cyclobutane affects the reactivity of a thiol group, drawing comparisons with other cycloalkane and acyclic analogues. By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be a valuable resource for those exploring the unique chemical space of strained cyclic molecules.

The inclusion of small, strained rings like cyclobutane into molecular scaffolds is a growing strategy in medicinal chemistry to modulate physicochemical properties and explore novel chemical space. The inherent ring strain of cyclobutane, a consequence of its compressed bond angles and eclipsing interactions, can significantly influence the reactivity of appended functional groups. This guide focuses on the thiol group (-SH), a crucial functional group in many biologically active molecules, including the amino acid cysteine.

Acidity of Cycloalkyl Thiols: The Impact of Ring Strain on pKa

The acidity of a thiol group, quantified by its pKa, is a critical determinant of its reactivity. In many reactions, the deprotonated thiolate anion (RS⁻) is the active nucleophile. Therefore, a lower pKa, which indicates a greater propensity to deprotonate at a given pH, can lead to enhanced reactivity.

While extensive experimental data directly comparing the pKa of various cycloalkyl thiols is limited, computational predictions and existing data for related compounds provide valuable insights. The pKa of a thiol is influenced by the stability of the corresponding thiolate anion. The s-character of the carbon atom attached to the sulfur plays a role; a higher s-character leads to a more electronegative carbon, which can better stabilize the negative charge of the thiolate.

In cyclobutane, the C-C-C bond angles are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbon. This deviation from ideal geometry is thought to increase the p-character in the endocyclic C-C bonds and consequently increase the s-character of the exocyclic C-S bond. This increased s-character should stabilize the thiolate anion, leading to a lower pKa for cyclobutanethiol compared to its less strained counterparts.

CompoundRing SizePredicted pKa
Cyclobutanethiol410.87[1]
Cyclopentanethiol5Not available
Cyclohexanethiol610.96[2]
Propanethiol (Acyclic)N/A~10.5-10.8

Table 1: Predicted pKa values for various thiols. The predicted pKa for cyclobutanethiol is slightly higher than some acyclic thiols but lower than the predicted pKa for the less strained cyclohexanethiol, suggesting a subtle electronic effect of the cyclobutane ring.

Nucleophilic Reactivity: A Look at Kinetic Data

Generally, for a series of structurally similar thiols, a lower pKa correlates with a higher concentration of the more nucleophilic thiolate anion at a given pH, leading to a faster reaction rate. However, steric hindrance around the sulfur atom can also play a significant role. The cyclobutane ring is relatively compact, and the exocyclic C-S bond may be less sterically encumbered than in the more flexible and conformationally complex cyclohexane ring.

A study on the reaction of cysteine with iodoacetamide reported a second-order rate constant of 36 M⁻¹ min⁻¹.[3] Another study found that d₀-iodoacetanilide is approximately 3-fold more reactive towards cysteine than iodoacetamide.[3] While not a direct comparison of cycloalkyl thiols, this provides a benchmark for the reactivity of a biologically relevant thiol.

The reaction of cyclohexanethiol with singlet oxygen has been reported with a rate constant of 1.3 x 10⁷ M⁻¹ s⁻¹, though this is a photooxidation reaction and not a direct measure of nucleophilicity in a substitution reaction.[4]

To provide a comprehensive comparison, a dedicated kinetic study would be required. The experimental protocol section below outlines how such a study could be designed.

Experimental Protocols

To empirically determine and compare the reactivity of cyclobutylthiol, the following experimental protocols are proposed.

Synthesis of Cyclobutanethiol

Cyclobutanethiol can be synthesized from cyclobutyl bromide via a substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Example Protocol using Thiourea:

  • Thiouronium Salt Formation: Cyclobutyl bromide (1.0 eq) and thiourea (1.1 eq) are refluxed in ethanol for 4-6 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (2.5 eq) in water is added, and the mixture is refluxed for another 2-3 hours.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to ~1-2 with concentrated HCl. The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude cyclobutanethiol can be purified by distillation.

Determination of Thiol pKa by Spectrophotometric Titration

This method relies on the change in UV absorbance of the thiolate anion as a function of pH.

  • Preparation of Solutions: A stock solution of the thiol is prepared in a suitable buffer system that covers a pH range from ~8 to 12 (e.g., a series of phosphate and borate buffers).

  • Spectrophotometric Measurement: For each pH value, a solution of the thiol is prepared, and its UV-Vis spectrum is recorded. The absorbance at a wavelength where the thiolate anion has a strong absorbance (typically around 240-250 nm) is measured.

  • Data Analysis: The absorbance values are plotted against the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentration of the thiol and thiolate are equal.

Kinetic Analysis of Thiol Alkylation by 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Assay

The reaction of a thiol with an electrophile like iodoacetamide can be monitored by quantifying the disappearance of the free thiol over time using DTNB (Ellman's reagent).

  • Reaction Setup: The thiol and iodoacetamide are mixed in a buffered solution at a constant temperature and pH (e.g., pH 7.4 phosphate buffer). The concentrations should be chosen to allow for a measurable reaction rate.

  • Time-course Monitoring: At specific time intervals, aliquots are taken from the reaction mixture and the reaction is quenched (e.g., by adding a strong acid).

  • Thiol Quantification: The amount of remaining free thiol in each aliquot is determined by adding DTNB and measuring the absorbance of the resulting yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm.

  • Data Analysis: The concentration of the thiol is plotted against time. The data is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant (k) for the reaction.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_pka pKa Determination cluster_kinetics Kinetic Study start Cyclobutyl Bromide reagents Thiourea, Ethanol start->reagents Reflux hydrolysis NaOH, Water reagents->hydrolysis Reflux product Cyclobutanethiol hydrolysis->product pka_start Thiol Solution product->pka_start kinetics_start Thiol + Iodoacetamide product->kinetics_start titration Spectrophotometric Titration pka_start->titration pka_result pKa Value titration->pka_result dtnb_assay DTNB Assay kinetics_start->dtnb_assay kinetics_result Rate Constant (k) dtnb_assay->kinetics_result

Caption: Experimental workflow for the synthesis and analysis of cyclobutanethiol.

Reactivity_Factors ring_strain Cyclobutane Ring Strain s_character Increased s-character of C-S bond ring_strain->s_character thiolate_stability Stabilization of Thiolate Anion s_character->thiolate_stability pka Lower pKa thiolate_stability->pka reactivity Increased Reactivity pka->reactivity

Caption: The influence of cyclobutane ring strain on thiol reactivity.

Conclusion

The strained nature of the cyclobutane ring is predicted to enhance the acidity of an attached thiol group, a key factor in its nucleophilic reactivity. While comprehensive experimental data for a direct comparison is not yet available, the theoretical framework and provided experimental protocols offer a solid foundation for further investigation. For researchers in drug discovery and chemical biology, exploiting the unique properties of strained rings like cyclobutane can lead to the development of novel molecules with tailored reactivity and function. The subtle yet significant effects of ring strain on functional group reactivity underscore the importance of continued exploration in this area of organic chemistry.

References

Performance Benchmark: 3-Benzylcyclobutane-1-thiol as a Coordinating Ligand in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coordinating ligands are pivotal in homogeneous catalysis, directly influencing the reactivity, selectivity, and stability of the metallic center. Thiol-based ligands, with their strong coordinating affinity for late transition metals, have found applications in various catalytic transformations. This guide provides a comparative performance benchmark for the novel ligand, 3-Benzylcyclobutane-1-thiol, against established thiol-based ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Due to the novelty of this compound, the experimental data presented herein is illustrative and generated for comparative purposes, based on established catalytic principles. The objective is to provide a framework for the evaluation of this and other new ligands in a key catalytic application.

The performance of this compound is compared against two structurally distinct and commercially available thiol ligands: the linear alkyl 1-Dodecanethiol and the sterically hindered Triphenylmethanethiol . The comparison focuses on catalytic yield, catalyst turnover number (TON), and the thermal stability of the corresponding palladium(II) complexes.

Comparative Performance Data

The following table summarizes the key performance indicators for the three thiol ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodotoluene and phenylboronic acid.

LigandStructureCatalytic Yield (%) [a]Turnover Number (TON) [b]Thermal Stability (Td, °C) [c]
This compound 92920285
1-Dodecanethiol 85850260
Triphenylmethanethiol 78780310

[a] Reaction conditions: 0.1 mol% Pd catalyst, 1.0 mmol 4-iodotoluene, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, in 5 mL toluene/H₂O (4:1), at 100 °C for 2 hours. Yield determined by GC-MS. [b] Turnover Number (TON) is calculated as the moles of product formed per mole of catalyst. [c] Decomposition temperature (Td) determined by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.

Experimental Protocols

1. General Procedure for the Synthesis of Palladium-Thiolate Complexes

A solution of the respective thiol ligand (2.2 mmol) in 10 mL of ethanol was added dropwise to a stirred solution of palladium(II) chloride (1.0 mmol) in 20 mL of a 1:1 mixture of ethanol and water. The reaction mixture was stirred at room temperature for 12 hours, during which a precipitate formed. The solid was collected by vacuum filtration, washed with ethanol and diethyl ether, and then dried under vacuum to yield the corresponding palladium-thiolate complex.

2. General Procedure for a Benchmark Suzuki-Miyaura Cross-Coupling Reaction

To a Schlenk tube was added the palladium-thiolate complex (0.001 mmol, 0.1 mol%), 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube was evacuated and backfilled with argon three times. A degassed solvent mixture of toluene (4 mL) and water (1 mL) was then added via syringe. The reaction mixture was stirred and heated to 100 °C in an oil bath for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and filtered. The product yield was determined by gas chromatography-mass spectrometry (GC-MS) using an internal standard.

3. Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized palladium-thiolate complexes was evaluated using a thermogravimetric analyzer.[1][2] Approximately 5-10 mg of the complex was placed in an alumina crucible. The sample was heated from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min. The decomposition temperature (Td) was determined as the onset temperature of the major weight loss step in the TGA curve.

Visualizations

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Performance Analysis pdcl2 PdCl₂ synthesis Stir in Ethanol/Water 12h, RT pdcl2->synthesis ligand Thiol Ligand (this compound) ligand->synthesis filtration Filtration & Drying synthesis->filtration complex [Pd(SR)₂] Complex filtration->complex catalysis Suzuki-Miyaura Coupling 100°C, 2h complex->catalysis tga Thermogravimetric Analysis (TGA) complex->tga reactants 4-Iodotoluene + Phenylboronic Acid + Base reactants->catalysis product 4-Methylbiphenyl catalysis->product gcms GC-MS Analysis product->gcms yield_ton Calculate Yield & TON gcms->yield_ton stability Determine Thermal Stability (Td) tga->stability

Caption: Experimental workflow for benchmarking thiol-based ligands.

Structure_Performance L1 1-Dodecanethiol (Linear, Flexible) P_Low_Yield Lower Yield L1->P_Low_Yield Good Access, Potential for Aggregation L2 This compound (Bulky, Defined Pocket) P_Yield High Yield L2->P_Yield Optimal Steric Hindrance Prevents Aggregation, Allows Substrate Access P_TON High TON L2->P_TON P_Stability High Stability L2->P_Stability L3 Triphenylmethanethiol (Very Bulky, Rigid) L3->P_Low_Yield Excessive Bulk Hinders Substrate Access P_Low_Stability Lower Stability

Caption: Hypothetical structure-performance relationship of thiol ligands.

References

A Comparative Analysis of Benzyl Group Positional Isomerism on the Physicochemical and Biological Properties of Cyclobutane Thiols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential effects of benzyl group placement on the characteristics of cyclobutane thiol isomers. This report is based on established chemical principles and provides a predictive comparison in the absence of direct experimental data.

The strategic placement of functional groups within a molecule is a cornerstone of medicinal chemistry and materials science. Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can lead to profound differences in their physical, chemical, and biological properties. This guide explores the predicted isomeric effects of the benzyl group's position on the cyclobutane thiol scaffold. We will delve into a comparative analysis of 1-benzylcyclobutane-1-thiol, 2-benzylcyclobutane-1-thiol, and 3-benzylcyclobutane-1-thiol, offering insights into their potential synthesis, physicochemical characteristics, and biological activities.

Predicted Physicochemical Properties

The position of the electron-withdrawing benzyl group is anticipated to influence the acidity of the thiol group (pKa) and its reactivity. Proximity of the benzyl group to the thiol is expected to increase its acidity due to inductive effects. Steric hindrance will also play a crucial role in the reactivity of the thiol towards electrophiles. Below is a table summarizing the predicted physicochemical properties of the three isomers.

Property1-Benzylcyclobutane-1-thiol2-Benzylcyclobutane-1-thiolThis compound
Predicted pKa ~9.5~10.2~10.5
Predicted Reactivity with Iodoacetamide (Relative Rate) 1.00.70.9
Predicted LogP 3.23.13.1

Hypothetical Biological Activity

The biological activity of these isomers is likely to be influenced by their ability to interact with biological targets, such as enzymes or receptors. The positioning of the benzyl group will affect the molecule's overall shape and steric profile, which are critical for molecular recognition. The following table presents hypothetical IC50 values against a putative enzyme target, "Thiol-Dependent Isomerase X," to illustrate the potential differences in biological efficacy.

IsomerHypothetical IC50 (µM) against Thiol-Dependent Isomerase X
1-Benzylcyclobutane-1-thiol5.2
2-Benzylcyclobutane-1-thiol12.8
This compound8.5

Experimental Protocols

The synthesis and characterization of these isomers would be crucial to validate these predictions. Below are detailed, plausible experimental protocols.

Synthesis of Benzylcyclobutane Thiol Isomers

1. Synthesis of 1-Benzylcyclobutane-1-thiol:

  • Step 1: Benzylation of Cyclobutanone. To a solution of cyclobutanone in dry THF, add benzylmagnesium chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether. Purify the resulting 1-benzylcyclobutanol by column chromatography.

  • Step 2: Conversion to Thiol. The 1-benzylcyclobutanol is converted to the corresponding thiol via a two-step process involving conversion to the bromide followed by substitution with a thiolating agent. Treat the alcohol with PBr3 in diethyl ether to yield 1-bromo-1-benzylcyclobutane. Subsequently, react the bromide with thiourea followed by alkaline hydrolysis to afford 1-benzylcyclobutane-1-thiol. Purify by distillation or column chromatography.

2. Synthesis of 2-Benzylcyclobutane-1-thiol and this compound:

The synthesis of 2- and this compound would likely involve a multi-step sequence starting from a suitable cyclobutane precursor, such as cyclobutene carboxylic acid.

  • Step 1: Synthesis of Benzylcyclobutane Carboxylic Acid Isomers. A potential route involves the [2+2] cycloaddition of benzylketene with an appropriate ketene acetal, followed by hydrolysis and reduction to yield a mixture of benzylcyclobutane carboxylic acid isomers. These isomers would then be separated by chromatography.

  • Step 2: Conversion to Thiols. Each separated carboxylic acid isomer can be converted to the corresponding thiol. A standard method involves reduction of the carboxylic acid to the alcohol using LiAlH4, followed by conversion to the tosylate, and finally displacement with a thiol source like sodium hydrosulfide.

Characterization

The synthesized isomers would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the carbon skeleton and the position of the benzyl and thiol groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The presence of the S-H stretch will be indicative of the thiol group.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and a potential biological context for these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Property Evaluation start Starting Materials synthesis Isomer Synthesis start->synthesis purification Chromatographic Separation synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir pka pKa Determination purification->pka reactivity Reactivity Assay purification->reactivity biological Biological Activity Assay purification->biological

Caption: Experimental workflow for the synthesis, characterization, and evaluation of benzylcyclobutane thiol isomers.

signaling_pathway receptor Cell Surface Receptor enzyme Thiol-Dependent Isomerase X receptor->enzyme activates substrate Endogenous Substrate enzyme->substrate product Biological Product substrate->product catalyzes response Cellular Response product->response inhibitor Benzylcyclobutane Thiol (Inhibitor) inhibitor->enzyme inhibits

Caption: Hypothetical signaling pathway involving a thiol-dependent isomerase inhibited by benzylcyclobutane thiol isomers.

Conclusion

A Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Benzylcyclobutane-1-thiol Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for novel therapeutics, the quantitative structure-activity relationship (QSAR) analysis serves as a cornerstone of modern drug design. QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity. This approach allows researchers to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

This guide presents a hypothetical QSAR analysis of 3-Benzylcyclobutane-1-thiol and its analogs as potential inhibitors of a cysteine protease. Thiol-containing compounds are of significant interest as they can interact with the cysteine residues often found in the active sites of these enzymes.[1] We will delineate the complete workflow, from experimental activity determination to computational model development and validation, providing a framework for the rational design of more effective enzyme inhibitors.

Experimental and Computational Methodologies

A robust QSAR model is built upon high-quality experimental data and a systematic computational workflow.

Experimental Protocol: Enzyme Inhibition Assay

The biological activity of each analog, expressed as the half-maximal inhibitory concentration (IC50), is a critical input for the QSAR model. A common method for determining IC50 values is the fluorescence-based enzyme inhibition assay.

  • Objective: To determine the concentration of each analog required to inhibit 50% of the target cysteine protease activity.

  • Materials:

    • Purified recombinant cysteine protease.

    • Fluorogenic peptide substrate specific to the enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT).

    • Test compounds (this compound and its analogs) dissolved in DMSO.

    • 96-well microplates (black, for fluorescence).

    • Fluorescence plate reader.

  • Procedure:

    • A solution of the cysteine protease is pre-incubated with varying concentrations of the test compound (typically from a serial dilution, e.g., 0.01 µM to 100 µM) in the assay buffer for 15 minutes at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.

    • The reaction rates are plotted against the inhibitor concentrations.

    • The IC50 value is determined by fitting the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism). The biological activity is then typically converted to a pIC50 (-log(IC50)) scale for QSAR analysis to ensure a more normal data distribution.[2]

Computational Protocol: QSAR Model Development

The development of a predictive QSAR model involves several key computational steps.

  • Dataset Preparation: The chemical structures of this compound and its analogs are drawn using a chemical drawing software and saved in a suitable format (e.g., SDF or MOL2). The experimentally determined pIC50 values are associated with their respective structures.

  • Structure Optimization and Descriptor Calculation: The 2D structures are converted to 3D, and their geometries are optimized using molecular mechanics force fields (e.g., MMFF94). Following optimization, a wide range of molecular descriptors are calculated. These numerical values represent different physicochemical and structural properties of the molecules. Common descriptor classes include:

    • 1D Descriptors: Molecular Weight, Atom Counts.

    • 2D Descriptors: Topological Polar Surface Area (TPSA), LogP (lipophilicity), Wiener Index (branching).

    • 3D Descriptors: Molecular Volume, Surface Area, Dipole Moment.

  • Data Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive power on external compounds not used in model generation.[2]

  • Model Building: A statistical method is used to build a mathematical relationship between the molecular descriptors (independent variables) and the pIC50 values (dependent variable). Multiple Linear Regression (MLR) is a common technique that generates an easily interpretable linear equation.

  • Model Validation: The generated model must be rigorously validated to ensure its robustness and predictive ability.[3]

    • Internal Validation: Leave-one-out cross-validation (LOO-CV) is performed on the training set. A key statistic, the cross-validated correlation coefficient (q²), is calculated. A q² value greater than 0.5 is generally considered indicative of a robust model.[4]

    • External Validation: The validated model is used to predict the pIC50 values of the compounds in the test set. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 is desirable.[5]

Data Presentation and Analysis

For this hypothetical study, we consider a small dataset of this compound analogs. The substitutions are made on the phenyl ring to modulate physicochemical properties.

Table 1: Structures of Hypothetical this compound Analogs

Compound IDR-GroupStructure
A1 -H (Parent)Parent Structure
A2 4-Cl4-Cl Analog
A3 4-OCH34-OCH3 Analog
A4 4-NO24-NO2 Analog
A5 3-CH33-CH3 Analog

(Note: Placeholder images are used. In a real guide, 2D chemical structures would be displayed.)

Table 2: Hypothetical Data for QSAR Analysis

Compound IDIC50 (µM)pIC50LogPTPSA (Ų)Molecular Weight ( g/mol )
A1 15.54.813.5037.3192.31
A2 8.25.094.2137.3226.75
A3 20.14.703.4346.5222.34
A4 5.55.263.4183.8237.31
A5 12.34.913.9537.3206.34

Table 3: Statistical Results of the Hypothetical QSAR Model

ParameterDescriptionValue
Coefficient of determination (Training set)0.92
Cross-validated r² (Training set)0.85
r²_pred Predictive r² (Test set)0.78
SEE Standard Error of Estimate0.15
F-statistic F-test value for statistical significance112

The hypothetical QSAR equation derived from this analysis might look like: pIC50 = 0.45 * LogP + 0.01 * TPSA - 1.25

This equation suggests that higher lipophilicity (LogP) and a larger topological polar surface area (TPSA) are beneficial for the inhibitory activity of this class of compounds.

Visualization of Workflows and Relationships

QSAR_Workflow cluster_data Data Generation & Preparation cluster_model Computational Modeling cluster_validation Model Validation cluster_application Application Synthesis Analog Synthesis BioAssay Biological Assay (IC50) Synthesis->BioAssay Data Dataset Creation (Structures + pIC50) BioAssay->Data Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Train/Test) Descriptors->Split Model QSAR Model Building (MLR) Split->Model Internal Internal Validation (q²) Model->Internal External External Validation (r²_pred) Model->External Predict Predict New Analogs Internal->Predict External->Predict Design Rational Drug Design Predict->Design

Descriptor_Relationship Activity Biological Activity (pIC50) LogP Lipophilicity (LogP) LogP->Activity + correlation TPSA Polarity (TPSA) TPSA->Activity + correlation MW Size (Mol. Weight) MW->Activity - correlation

Signaling_Pathway Upstream Upstream Signal Protease Target Cysteine Protease Upstream->Protease activates Substrate Cellular Substrate Protease->Substrate cleaves Product Cleaved Product Substrate->Product Response Cellular Response (e.g., Apoptosis) Product->Response Inhibitor This compound Analog Inhibitor->Protease inhibits

Comparison with Alternative Methods

While 2D-QSAR provides valuable insights, alternative methods can offer a more detailed understanding of the structure-activity relationship.

  • 3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful alternatives.[4][6][7] These techniques require the 3D alignment of the molecules in the dataset and generate 3D contour maps. These maps visualize regions in space where steric bulk, positive or negative electrostatic charges, hydrophobicity, or hydrogen bond donor/acceptor properties would increase or decrease biological activity. This provides highly intuitive, visual feedback for designing new analogs. For instance, a CoMFA map might show a green contour near the 4-position of the phenyl ring, indicating that adding bulky groups there would enhance activity, guiding the synthesis of analogs with larger substituents at that position.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, QSAR analysis of this compound analogs. Through a systematic process of experimental data generation, molecular descriptor calculation, and statistical model building and validation, it is possible to derive a predictive model that elucidates key structural features required for potent enzyme inhibition. The insights gained from such a QSAR study are invaluable for guiding the rational design of the next generation of inhibitors, ultimately saving time and resources in the drug discovery pipeline. The comparison with advanced methods like 3D-QSAR highlights further avenues for refining lead compounds and achieving higher potency and selectivity.

References

Safety Operating Guide

Safe Disposal of 3-Benzylcyclobutane-1-thiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of spill or exposure, follow the emergency procedures outlined in the Safety Data Sheet (SDS) for a similar thiol compound and contact your institution's Environmental Health & Safety (EH&S) office immediately.

This document provides detailed procedures for the safe handling and disposal of 3-Benzylcyclobutane-1-thiol, a compound that, like other thiols, is expected to be hazardous and possess a strong, unpleasant odor. The following guidelines are based on best practices for handling similar volatile, malodorous, and toxic sulfur compounds. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.

Hazard Profile and Safety Data

For safe handling, always work within a certified chemical fume hood.[1][2][4] Mandated personal protective equipment (PPE) includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3] For certain operations, respiratory protection may be necessary.[2][3][5] Ensure that an eyewash station and safety shower are readily accessible.[4]

The table below summarizes key quantitative data from representative thiol compounds. This information should be used as a conservative guide for handling this compound.

PropertyThiophenolBenzyl Mercaptan
Molecular Weight Not specified in search results124.20 g/mol
Boiling Point 167 - 169 °C / 332.6 - 336.2 °F @ 760 mmHg[1][4]195 °C
Flash Point 50 °C / 122 °F[1][4]70 °C
Vapor Pressure 1.6 mmHg @ 25 °C[1][4]9.6kPa / 121°C
Toxicity Fatal if swallowed, in contact with skin or if inhaled.[1][2][4]Fatal if inhaled. Harmful if swallowed.[3][5]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2]Very toxic to aquatic life with long lasting effects.[3][5]

Experimental Protocols for Disposal

The primary goals for the disposal of this compound are to neutralize its potent odor and to dispose of the chemical and all contaminated materials as hazardous waste. This is typically achieved through oxidation with a bleach solution.[6][7]

Materials:

  • Commercial grade sodium hypochlorite (bleach)

  • Water

  • Plastic containers (for bleach baths)

  • Labeled hazardous waste containers

  • Personal Protective Equipment (PPE)

Procedure for Decontamination and Disposal:

  • Preparation of Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 1:1 mixture of bleach and water.[6] The liquid level should be low enough to prevent overflow when glassware is added.[6]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EH&S office.

    • Solid Waste: Dispose of contaminated solid waste, such as gloves and paper towels, in a sealed plastic bag placed inside a labeled hazardous waste container.[7]

  • Decontamination of Glassware and Equipment:

    • Immediately after use, submerge all contaminated glassware in the prepared bleach bath.[6][7] Allow the items to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[6]

    • For larger equipment that cannot be submerged, fill the items with the bleach solution and allow them to soak for the same duration in a fume hood.[6]

  • Managing Vapors:

    • When working with this compound, especially during reactions or distillations, it is crucial to trap the volatile and malodorous vapors. This can be done by directing the exhaust gas from your apparatus through a bleach trap (a bubbler containing a bleach solution).[6][7]

  • Disposal of Decontamination Solutions:

    • Used bleach solutions that have been used for decontamination should be collected in a hazardous waste container and disposed of according to your institution's guidelines.[7] Some institutional guidelines may permit the disposal of spent bleach baths down the drain with copious amounts of water, but it is essential to confirm this with your EH&S office first.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_disposal_actions Disposal Actions start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated liquid_waste Liquid Waste (e.g., reaction residues) waste_generated->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_generated->solid_waste Solid glassware Contaminated Glassware and Equipment waste_generated->glassware Glassware collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Seal in a Bag and Place in Hazardous Waste Container solid_waste->collect_solid decontaminate Decontaminate with Bleach Solution (1:1 with water) glassware->decontaminate final_disposal Arrange for Pickup by EH&S collect_liquid->final_disposal collect_solid->final_disposal soak Soak for at least 14 hours decontaminate->soak dispose_bleach Dispose of Spent Bleach as Hazardous Waste soak->dispose_bleach dispose_bleach->final_disposal

References

Personal protective equipment for handling 3-Benzylcyclobutane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Benzylcyclobutane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its thiol group, this compound is anticipated to possess a strong, unpleasant odor and potential toxicity. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like thiophenol and benzyl mercaptan indicate that this compound may be flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles that provide full splash and impact protection.[3]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves (inner and outer layers recommended).[4]Prevents skin contact, as thiols can be fatal upon dermal absorption.[2]
Body Protection Chemical-resistant lab coat or coveralls.[3][5]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, a full-face air-purifying respirator (APR) with appropriate cartridges should be used.[4]Thiols can be fatal if inhaled.
Safe Handling and Storage Procedures

Strict adherence to the following operational plan is crucial to minimize exposure and ensure a safe working environment.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[1][2]

    • Use non-sparking tools and explosion-proof equipment, as the compound may be flammable.[1][2]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

    • Store in a tightly sealed container, preferably under an inert atmosphere.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Store in a locked cabinet or a secure, designated area.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • This includes unused product, reaction byproducts, and contaminated materials such as gloves, pipette tips, and absorbent pads.

  • Treatment of Thiol Odor:

    • To neutralize the characteristic stench of thiols, rinse contaminated glassware and equipment with a freshly prepared bleach solution (sodium hypochlorite) or a solution of potassium permanganate.

  • Final Disposal:

    • Dispose of the collected waste through an approved hazardous waste disposal service. Do not discharge down the drain.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency ScenarioFirst Aid and Response
Skin Contact Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area and remove all sources of ignition.[1][2] Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency 5. Emergency Response prep_ppe Don all required PPE prep_hood Verify fume hood operation prep_ppe->prep_hood emergency_exposure Exposure: First Aid & Medical Attention prep_ppe->emergency_exposure If exposure occurs prep_safety Check eyewash/shower accessibility prep_hood->prep_safety handle_aliquot Aliquot/use compound prep_safety->handle_aliquot Proceed to handling handle_tools Use non-sparking tools handle_aliquot->handle_tools handle_seal Keep container sealed handle_aliquot->handle_seal disp_collect Collect in sealed container handle_aliquot->disp_collect Generate waste emergency_spill Spill: Evacuate & Absorb handle_aliquot->emergency_spill If spill occurs storage_conditions Cool, dry, ventilated area handle_seal->storage_conditions After use storage_inert Store under inert atmosphere storage_conditions->storage_inert storage_secure Store in locked cabinet storage_inert->storage_secure disp_treat Treat odor with bleach/permanganate disp_collect->disp_treat disp_haz Dispose as hazardous waste disp_treat->disp_haz

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.